Ethyl 2-benzylacetoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-benzyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWQYMXQMNUWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862307 | |
| Record name | Ethyl 2-benzyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless oily liquid with a balsamic, floral-fruity odour | |
| Record name | Ethyl 2-acetyl-3-phenylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
276.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl 2-benzylacetoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040424 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Ethyl 2-acetyl-3-phenylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.033-1.037 | |
| Record name | Ethyl 2-acetyl-3-phenylpropionate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/768/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
620-79-1 | |
| Record name | Ethyl 2-benzylacetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=620-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl alpha-benzylacetoacetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-benzylacetoacetate | |
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| Record name | Ethyl 2-benzyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl 2-benzylacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL .ALPHA.-BENZYLACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3AI5O6H2 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 2-benzylacetoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040424 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ethyl 2-benzylacetoacetate CAS number 620-79-1 properties
An In-Depth Technical Guide to Ethyl 2-benzylacetoacetate (CAS 620-79-1)
This guide provides a comprehensive overview of the core properties, synthesis, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
This compound, also known by its IUPAC name ethyl 2-benzyl-3-oxobutanoate, is an organic compound widely utilized as a versatile intermediate in organic synthesis.[1][2] It is recognized for its role in the production of pharmaceuticals, fragrances, and as a flavoring agent.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 620-79-1 | [1][4] |
| Molecular Formula | C₁₃H₁₆O₃ | [1][4] |
| Molecular Weight | 220.26 g/mol | [1] |
| Appearance | Colorless to light yellow oily liquid with a balsamic, floral-fruity odor. | [1] |
| Boiling Point | 275-276 °C at 760 mmHg | [1][3][5] |
| Density | 1.033 - 1.037 g/mL at 25 °C | [1][3] |
| Refractive Index (n²⁰/D) | 1.498 - 1.502 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1] |
| Flash Point | >110 °C (>230 °F) | [3] |
| LogP (Octanol/Water) | 2.52 | [1][3] |
| pKa (Predicted) | 11.41 ± 0.46 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Summary of Spectroscopic Data
| Spectrum | Key Features | Source(s) |
| ¹H NMR | Data available, typical signals include those for ethyl ester, acetyl, benzylic, and aromatic protons. | [1] |
| ¹³C NMR | Data available, shows characteristic peaks for ester carbonyl, ketone carbonyl, aromatic carbons, and aliphatic carbons. | [1] |
| IR Spectroscopy | Strong C=O stretching bands for the ketone and ester groups (typically in the 1715-1750 cm⁻¹ region), C-O stretching bands (1000-1300 cm⁻¹), and bands for the aromatic ring. | [1][6][7][8] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 220. Key fragment ions observed at m/z 131 and 43. | [1][9] |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.
Table 3: GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Experimental Protocols
Synthesis of this compound
The most common laboratory synthesis involves the alkylation of an ethyl acetoacetate (B1235776) enolate with benzyl (B1604629) chloride.
Reaction: Ethyl acetoacetate + Sodium ethoxide → Sodium ethyl acetoacetate (enolate) Sodium ethyl acetoacetate + Benzyl chloride → this compound + Sodium chloride
Detailed Methodology:
-
Enolate Formation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq.) in absolute ethanol (B145695) (approx. 7 mL per gram of sodium ethoxide).
-
To this stirred solution, add ethyl 3-oxobutanoate (ethyl acetoacetate, 1.0 eq.). Stir the mixture until the solid sodium ethoxide has completely dissolved, indicating the formation of the sodium enolate.
-
Alkylation: Slowly add benzyl chloride (1.0 eq.) dropwise to the flask through the condenser. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for approximately 40-60 minutes to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature and pour it into deionized water (approx. 100 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) (2 x 50 mL).
-
Washing: Combine the organic extracts and wash them with deionized water (2 x 50 mL) to remove any remaining ethanol and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The resulting oil can be purified further by vacuum distillation if necessary.
Applications in Pharmaceutical and Organic Synthesis
This compound is a valuable building block in organic chemistry due to the presence of multiple functional groups that can be selectively manipulated. Its core structure, a β-keto ester, allows for a wide range of chemical transformations.[10][11]
-
Synthesis of Ketones: The ester can undergo hydrolysis and decarboxylation (ketonic hydrolysis) under acidic or basic conditions to yield benzylacetone, a simple ketone.
-
Synthesis of Carboxylic Acids: Saponification followed by acidification can be used to produce the corresponding β-keto acid, which is often unstable but can be used in subsequent steps.
-
Heterocyclic Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[12][13][14] For example, condensation with hydrazine (B178648) derivatives yields pyrazoles, while reaction with ureas or amidines can produce pyrimidines.
-
Michael Additions: The active methylene (B1212753) proton can be removed to form a nucleophilic enolate, which can participate in Michael addition reactions to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds.[13]
While it is cited as an intermediate in the synthesis of anticonvulsants and antihistamines, specific, publicly available protocols detailing its use for a named drug are scarce.[2] However, its utility is demonstrated by its ability to generate complex molecular architectures relevant to drug discovery.
References
- 1. Ethyl alpha-benzylacetoacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 620-79-1 [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. This compound [webbook.nist.gov]
- 10. ETHYL ACETO ACETATE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 11. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
- 12. Ethyl Acetoacetate: A Versatile Compound for Biofilm Inhibition and Organic Synthesis_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
An In-depth Technical Guide to the Structure of Ethyl 2-benzylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Ethyl 2-benzylacetoacetate (CAS 620-79-1). The information is intended for professionals in the fields of chemical research and drug development who utilize β-keto esters as intermediates in organic synthesis.
Chemical Structure and Identification
This compound, with the IUPAC name ethyl 2-benzyl-3-oxobutanoate, is a dicarbonyl compound classified as a β-keto ester.[1] Its structure features a central acetoacetate (B1235776) core, which consists of a ketone and an ester functional group separated by a methylene (B1212753) carbon. This central core is substituted at the alpha-position (C2) with a benzyl (B1604629) group. The presence of both a ketone and an ester functional group makes it a versatile intermediate in organic synthesis.[2]
The molecular formula for this compound is C₁₃H₁₆O₃.[1] The arrangement of atoms can be unambiguously represented by the SMILES string CCOC(=O)C(CC1=CC=CC=C1)C(=O)C and the InChIKey XDWQYMXQMNUWID-UHFFFAOYSA-N.[1]
A key structural feature of this compound is its existence as a mixture of keto and enol tautomers, a characteristic common to β-dicarbonyl compounds. The acidic proton at the α-carbon can be removed, leading to the formation of an enolate, which is stabilized by resonance. Protonation of the enolate on the oxygen atom yields the enol form.
Caption: Keto-enol tautomerism of this compound.
Physicochemical and Spectroscopic Data
The structural characteristics of this compound give rise to its specific physicochemical and spectroscopic properties. These are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 220.26 g/mol | [1] |
| Molecular Formula | C₁₃H₁₆O₃ | [1] |
| CAS Number | 620-79-1 | [1] |
| Boiling Point | 276 °C | [3] |
| Density | 1.036 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.5 | [2] |
Spectroscopic Data
The following tables summarize the key spectroscopic data used for the structural elucidation of this compound.
Table 2.2.1: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.29-7.08 | m | 5H | Aromatic protons (C₆H₅) |
| 4.12-4.07 | m | 2H | Methylene protons of ethyl group (-OCH₂CH₃) |
| 3.77-3.33 | m | 1H | Methine proton at α-carbon (-CH(Bn)C=O) |
| 3.16-3.13 | m | 2H | Methylene protons of benzyl group (-CH₂Ph) |
| 2.18 | s | 3H | Methyl protons of acetyl group (-C(=O)CH₃) |
| 1.20-1.14 | m | 3H | Methyl protons of ethyl group (-OCH₂CH₃) |
Table 2.2.2: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 202.7 | Ketone carbonyl carbon (-C(=O)CH₃) |
| 169.3 | Ester carbonyl carbon (-C(=O)O-) |
| 138.3 | Quaternary aromatic carbon of benzyl group |
| 128.9 | Aromatic carbons of benzyl group |
| 128.8 | Aromatic carbons of benzyl group |
| 126.9 | Aromatic carbon of benzyl group |
| 61.7, 61.5 | Methylene carbon of ethyl group (-OCH₂CH₃) and Methine carbon at α-position |
| 34.2 | Methylene carbon of benzyl group (-CH₂Ph) |
| 29.9 | Methyl carbon of acetyl group (-C(=O)CH₃) |
| 14.2 | Methyl carbon of ethyl group (-OCH₂CH₃) |
Table 2.2.3: Infrared (IR) and Mass Spectrometry (MS) Data
| Technique | Key Peaks |
| IR (cm⁻¹) | 1730 (C=O, ester), 1702 (C=O, ketone) |
| MS (m/z) | 220.1 ([M]⁺), 177, 131 |
Experimental Protocols
The most common method for the synthesis of this compound is the acetoacetic ester synthesis, which involves the alkylation of an enolate.[4][5]
Synthesis of this compound
Objective: To synthesize this compound via the alkylation of ethyl acetoacetate with benzyl chloride.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (B145695) (EtOH)
-
Ethyl acetoacetate (C₆H₁₀O₃)
-
Benzyl chloride (C₇H₇Cl)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide (3.4 g, 0.050 mol) in anhydrous ethanol (25 mL). Stir until all the solid has dissolved.
-
To the sodium ethoxide solution, add ethyl acetoacetate (6.5 g, 0.050 mol) dropwise. An exothermic reaction may be observed.
-
Attach a reflux condenser to the flask and stir the mixture until a clear solution is obtained.
-
Once the flask has cooled to room temperature, add benzyl chloride (6.3 g, 0.050 mol) dropwise through the condenser.
-
Heat the reaction mixture to reflux and maintain for 40-60 minutes.
-
After reflux, cool the mixture to room temperature and pour it into 100 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
The product can be further purified by vacuum distillation.
Caption: Workflow for the synthesis of this compound.
Applications in Synthesis
This compound serves as a valuable building block in organic synthesis. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. For instance, it is used as an intermediate in the production of various pharmaceuticals, including antihistamines and anticonvulsants, as well as in the fragrance industry.[2] The ester can be hydrolyzed and the resulting β-keto acid can be decarboxylated to yield a ketone, a common transformation in acetoacetic ester synthesis.[5]
Caption: Conversion of this compound to 1-Phenyl-2-butanone.
References
An In-depth Technical Guide to the Synthesis of Ethyl 2-benzylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 2-benzylacetoacetate, a valuable intermediate in organic synthesis. The document details the core reaction mechanism, provides established experimental protocols, summarizes key quantitative data, and includes visualizations of the synthetic pathway and experimental workflow.
Core Synthesis Mechanism: Acetoacetic Ester Synthesis
The synthesis of this compound is a classic example of the acetoacetic ester synthesis, a robust method for forming α-substituted ketones. The reaction proceeds through a two-step mechanism involving the alkylation of an enolate intermediate.
Step 1: Enolate Formation The process begins with the deprotonation of ethyl acetoacetate (B1235776) at the α-carbon (the carbon atom situated between the two carbonyl groups). The hydrogens on this methylene (B1212753) group are particularly acidic (pKa ≈ 11 in DMSO) due to the ability of the resulting conjugate base to delocalize the negative charge onto both oxygen atoms. A strong base, typically sodium ethoxide (NaOEt) in ethanol (B145695), is used to ensure complete and rapid formation of the resonance-stabilized sodium enolate.[1][2]
Step 2: Nucleophilic Alkylation The generated enolate anion is a potent carbon-based nucleophile. In the second step, it attacks an electrophilic benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The enolate displaces the halide leaving group, forming a new carbon-carbon bond at the α-position and yielding the final product, this compound.[5][6] The selection of a primary, benzylic halide like benzyl chloride is crucial, as secondary and tertiary halides are prone to undergoing E2 elimination as a competing side reaction.[4][5]
The overall transformation effectively adds a benzyl group to the α-carbon of the ethyl acetoacetate backbone.
Caption: Reaction mechanism for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and characterization of this compound.
Table 1: Reaction Conditions and Yields
| Base/Catalyst System | Alkylating Agent | Solvent | Reaction Time | Yield | Reference |
| Sodium Ethoxide | Benzyl Chloride | Ethanol | 40 min (reflux) | 41.74% | [7] |
| Potassium Hydroxide | Benzyl Chloride | Acetaldehyde diethyl acetal | 1 hour at 70°C | ~75% (conversion) | [1] |
| Phase Transfer Catalyst (TEBAC) | Benzyl Chloride | Dichloromethane/Water | 10 min (microwave) | High (unspecified) | [6] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals and Assignments | Reference |
| ¹H NMR | δ ~1.2 ppm (t, 3H, -OCH₂CH ₃)δ ~2.1 ppm (s, 3H, -C(=O)CH ₃)δ ~3.2 ppm (d, 2H, -CH ₂Ph)δ ~3.8 ppm (t, 1H, -COCH -)δ ~4.1 ppm (q, 2H, -OCH ₂CH₃)δ ~7.2-7.4 ppm (m, 5H, Ar-H ) | |
| ¹³C NMR | δ ~14.0 (-OCH₂C H₃)δ ~29.0 (-C(=O)C H₃)δ ~35.0 (-C H₂Ph)δ ~61.0 (-OC H₂CH₃)δ ~62.0 (-COC H-)δ ~126-138 (Ar-C )δ ~169.0 (Ester C =O)δ ~202.0 (Ketone C =O) | |
| IR (Infrared) | ~1745 cm⁻¹ (C=O stretch, ester)~1715 cm⁻¹ (C=O stretch, ketone)~3030 cm⁻¹ (C-H stretch, aromatic)~1600, 1495, 1450 cm⁻¹ (C=C stretch, aromatic ring) | [4][5] |
Experimental Protocols
This section details a representative experimental protocol for the synthesis of this compound in a laboratory setting.[7]
Materials and Equipment
-
Reagents: Sodium ethoxide (3.4g, 0.05 mol), absolute ethanol (25 mL), ethyl 3-oxobutanoate (ethyl acetoacetate, 6.5g, 0.05 mol), benzyl chloride (6.3g, 0.05 mol).
-
Solvents: Deionised water, ethyl acetate (B1210297), 9:1 hexane-ethyl acetate (for TLC).
-
Apparatus: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle or hotplate, separatory funnel, rotary evaporator, TLC plates and chamber.
-
Drying Agent: Anhydrous magnesium sulfate (B86663) or sodium sulfate.
Procedure
-
Preparation of the Enolate: Add sodium ethoxide (3.4g) to absolute ethanol (25 mL) in a dry 100 mL round-bottom flask equipped with a magnetic stir bar. Stir the mixture until the sodium ethoxide has completely dissolved.
-
Addition of Ethyl Acetoacetate: To the sodium ethoxide solution, add ethyl acetoacetate (6.5g) and continue stirring until a clear solution is obtained. This step is exothermic.
-
Alkylation: Once the solution has cooled to near room temperature, fit a reflux condenser to the flask. Slowly add benzyl chloride (6.3g) dropwise down the condenser.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and continue to stir under reflux for 40 minutes.
-
Workup and Extraction: After cooling the reaction mixture to room temperature, pour it into 100 mL of deionised water. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic extracts and wash them with deionised water (2 x 50 mL) to remove any remaining ethanol or salts.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (ethyl acetate) using a rotary evaporator to yield the crude product.
-
Purification and Analysis: The purity of the product can be assessed using thin-layer chromatography (TLC) with a 9:1 hexane-ethyl acetate eluent, using ethyl acetoacetate as a reference. The product can be further purified by vacuum distillation if necessary.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. US2474175A - Process for carrying out condensation reactions - Google Patents [patents.google.com]
- 2. This compound (CAS 620-79-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. maths.tcd.ie [maths.tcd.ie]
The Claisen Condensation: A Technical Guide to the Synthesis of β-Keto Esters for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, providing a powerful and versatile method for the synthesis of β-keto esters and their derivatives. These motifs are crucial intermediates in the construction of a wide array of complex molecules, including numerous active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the Claisen condensation, its variations, and its application in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological pathways.
The Core of the Claisen Condensation: Mechanism and Requirements
The Claisen condensation is a base-catalyzed reaction between two ester molecules, or an ester and another carbonyl compound, to form a β-keto ester or a β-diketone.[1][2][3][4] The reaction is driven by the formation of a resonance-stabilized enolate anion of the resulting β-keto ester.[5]
Fundamental Requirements for a Successful Claisen Condensation:
-
Enolizable Ester: At least one of the reacting esters must possess an α-hydrogen, allowing it to be deprotonated by a strong base to form a nucleophilic enolate.[2][3][4]
-
Strong, Non-Nucleophilic Base: The base employed must be strong enough to deprotonate the α-carbon of the ester but should not participate in competing nucleophilic substitution or addition reactions at the ester carbonyl.[2][3][4] Sodium alkoxides, such as sodium ethoxide, are commonly used, often matching the alcohol portion of the ester to prevent transesterification.[2][3][4] For certain applications, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can improve yields.[6]
-
Stoichiometric Amount of Base: A full equivalent of base is typically required because the product β-keto ester is more acidic than the starting ester and is deprotonated by the base. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[2][3][4]
-
Acidic Workup: The reaction is quenched with an aqueous acid to neutralize the enolate of the β-keto ester and any remaining base, yielding the final product.[2][3][4]
The mechanism of the Claisen condensation proceeds through a series of well-defined steps:
-
Enolate Formation: A strong base abstracts an α-proton from an ester molecule, forming a resonance-stabilized enolate ion.[2][3][4][5]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[2][3][4][5]
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.[2][3][4][5]
-
Deprotonation of the β-Keto Ester: The newly formed β-keto ester, which has acidic α-protons flanked by two carbonyl groups, is deprotonated by the alkoxide base. This step is the driving force of the reaction.[2][3][4]
-
Protonation: An acidic workup protonates the resulting enolate to yield the final β-keto ester product.[2][3][4][5]
Variations of the Claisen Condensation
Several variations of the Claisen condensation have been developed, expanding its synthetic utility.
Classic (or Symmetrical) Claisen Condensation
This is the simplest form of the reaction, involving the self-condensation of two molecules of the same ester.[2][3][4] A common example is the synthesis of ethyl acetoacetate (B1235776) from ethyl acetate (B1210297).[2][3][4]
Crossed (or Mixed) Claisen Condensation
The crossed Claisen condensation occurs between two different esters.[7][8] To avoid a complex mixture of four possible products, this reaction is most efficient when one of the esters lacks α-hydrogens (e.g., ethyl benzoate, ethyl formate) and therefore cannot form an enolate.[7][8][9] This non-enolizable ester acts solely as the electrophile.[7][8][9] To prevent self-condensation of the enolizable ester, it is typically added slowly to a mixture of the non-enolizable ester and the base.[7][9]
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[10][11][12] This reaction is particularly effective for the formation of stable five- and six-membered rings.[10][11][12]
Quantitative Data on Claisen Condensation Reactions
The efficiency of the Claisen condensation can vary depending on the substrates, base, and reaction conditions. The following tables summarize quantitative data from selected publications.
Table 1: Classic and Crossed Claisen Condensation Examples
| Enolizable Ester | Electrophilic Ester | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference(s) |
| Ethyl acetate | Ethyl acetate | Sodium ethoxide | Ethanol (B145695) | 82 | 2 | Ethyl acetoacetate | 91.55 | [13] |
| Ethyl acetate | Ethyl acetate | Sodium metal/Ethanol | None | Reflux | 3 | Ethyl acetoacetate | 50-65 | [5] |
| Ethyl phenylacetate | Ethyl phenylacetate | Potassium tert-butoxide | None | 100 | 0.5 | 2,4-Diphenyl acetoacetate | 80 | [13][14] |
Table 2: Dieckmann Condensation of Diethyl Adipate (B1204190) and Diethyl Pimelate (B1236862)
| Substrate | Base | Solvent | Temperature | Time | Product | Yield (%) | Reference(s) |
| Diethyl adipate | t-BuOK | None | Room Temp | 1.17 h | 2-Ethoxycarbonylcyclopentanone | 82 | [6][15] |
| Diethyl adipate | t-BuONa | None | Room Temp | 1.17 h | 2-Ethoxycarbonylcyclopentanone | 74 | [6][15] |
| Diethyl adipate | EtOK | None | Room Temp | 1.17 h | 2-Ethoxycarbonylcyclopentanone | 63 | [6][15] |
| Diethyl adipate | EtONa | None | Room Temp | 1.17 h | 2-Ethoxycarbonylcyclopentanone | 61 | [6][15] |
| Diethyl adipate | t-BuOK | Toluene | Reflux | 3 h | 2-Ethoxycarbonylcyclopentanone | 98 | [6][15] |
| Diethyl pimelate | t-BuOK | None | Room Temp | 1.17 h | 2-Ethoxycarbonylcyclohexanone | 69 | [6][15] |
| Diethyl pimelate | t-BuONa | None | Room Temp | 1.17 h | 2-Ethoxycarbonylcyclohexanone | 68 | [6][15] |
| Diethyl pimelate | EtOK | None | Room Temp | 1.17 h | 2-Ethoxycarbonylcyclohexanone | 56 | [6][15] |
| Diethyl pimelate | EtONa | None | Room Temp | 1.17 h | 2-Ethoxycarbonylcyclohexanone | 60 | [6][15] |
Experimental Protocols
The following are representative experimental protocols for the classic, crossed, and Dieckmann condensations.
Classic Claisen Condensation: Synthesis of Ethyl Acetoacetate
This protocol is adapted from literature procedures for the synthesis of ethyl acetoacetate from ethyl acetate.[5][16]
Materials:
-
Ethyl acetate (anhydrous)
-
Sodium metal
-
Ethanol (absolute)
-
50% Acetic acid
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Xylenes (for sodium dispersion, optional)
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, prepare sodium ethoxide by cautiously adding sodium metal (0.1 mol) to absolute ethanol (0.2 mol).
-
To the resulting sodium ethoxide solution, add anhydrous ethyl acetate (0.2 mol).
-
Heat the reaction mixture to reflux at approximately 82°C for 3 hours.[5]
-
After the reaction is complete, cool the mixture and neutralize it with 50% acetic acid.
-
Transfer the mixture to a separatory funnel and wash with an equal volume of saturated sodium chloride solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the unreacted ethyl acetate by distillation at atmospheric pressure.
-
Purify the resulting crude ethyl acetoacetate by vacuum distillation.
References
- 1. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. thaiscience.info [thaiscience.info]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Dieckmann Condensation [organic-chemistry.org]
- 13. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. lookchem.com [lookchem.com]
- 16. benchchem.com [benchchem.com]
Keto-Enol Tautomerism in Ethyl 2-benzylacetoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-benzylacetoacetate, a β-ketoester of significant interest in synthetic and medicinal chemistry, exhibits keto-enol tautomerism, a fundamental equilibrium that dictates its reactivity, polarity, and spectroscopic characteristics. This technical guide provides an in-depth exploration of this phenomenon, detailing the structural aspects of the tautomers, the influence of environmental factors on the equilibrium, and the analytical methodologies for its quantitative assessment. While specific quantitative data for the tautomeric equilibrium of this compound is not extensively available in public literature, this guide establishes a framework for its study based on the well-documented behavior of analogous α-substituted β-ketoesters. Detailed experimental protocols for spectroscopic analysis are provided to enable researchers to quantify the tautomeric content in various solvents and conditions, which is crucial for reaction optimization and understanding its role in biological systems.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds like this compound, this equilibrium is particularly significant due to the stabilizing features of the enol tautomer. The presence of an α-substituent, in this case, a benzyl (B1604629) group, further influences the position of this equilibrium.
The keto form of this compound is characterized by two carbonyl groups, while the enol form possesses a hydroxyl group and a conjugated π-system.[2] The enol form can be further stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring.[3] The equilibrium between these two forms is not static and is influenced by various factors including the solvent, temperature, and concentration.
Tautomeric Equilibrium of this compound
The equilibrium between the keto and enol tautomers of this compound can be represented as follows:
The position of this equilibrium is quantified by the equilibrium constant, Keq, which is the ratio of the concentration of the enol form to the keto form at equilibrium.
Quantitative Analysis of Tautomers
While specific quantitative data for the tautomeric composition of this compound in various solvents is scarce in the literature, the principles of its determination are well-established for related β-ketoesters. The percentage of each tautomer can be reliably determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Influence of Solvents
The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.[4] Generally, nonpolar solvents tend to favor the enol form due to the stability provided by the intramolecular hydrogen bond.[2] In contrast, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium towards the keto tautomer.[4] Polar aprotic solvents can also stabilize the more polar keto form.[4] For ethyl acetoacetate, the parent compound, the enol percentage is significantly higher in nonpolar solvents compared to polar ones. A similar trend is expected for this compound.
Table 1: Expected Trends in Tautomeric Composition of this compound in Various Solvents
| Solvent | Polarity | Expected Predominant Tautomer | Expected % Enol |
| Hexane | Nonpolar | Enol | High |
| Carbon Tetrachloride | Nonpolar | Enol | High |
| Chloroform | Moderately Polar | Keto/Enol Mixture | Intermediate |
| Acetone | Polar Aprotic | Keto | Low |
| Methanol | Polar Protic | Keto | Low |
| Water | Polar Protic | Keto | Very Low |
Note: The expected percentages are qualitative and based on general trends observed for β-ketoesters.
Experimental Protocols
Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
¹H NMR spectroscopy is the most powerful and widely used method for the quantitative analysis of keto-enol tautomerism because the interconversion between the tautomers is typically slow on the NMR timescale, allowing for the observation of distinct signals for each form.[5]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents (e.g., CDCl₃, C₆D₆, (CD₃)₂CO, CD₃OD) at a concentration of approximately 0.1 M in 5 mm NMR tubes.[6] Allow the solutions to equilibrate for at least 24 hours at a constant temperature before analysis to ensure the tautomeric equilibrium is reached.
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Ensure the spectral width is sufficient to cover all proton signals (typically 0-15 ppm).
-
Crucially, use a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons being integrated (typically 30-60 seconds) to ensure complete relaxation and obtain accurate integrals.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Identify the characteristic signals for the keto and enol tautomers. For this compound, the key signals are:
-
Keto form: A methine proton (-CH-) adjacent to the benzyl and acetyl groups.
-
Enol form: A vinylic proton (=CH-).
-
-
Carefully integrate the area of the methine proton signal of the keto form (I_keto) and the vinylic proton signal of the enol form (I_enol).
-
-
Calculation of Tautomer Ratio:
-
The percentage of the enol form can be calculated using the following equation: % Enol = [I_enol / (I_keto + I_enol)] * 100
-
The equilibrium constant (Keq) is calculated as: Keq = [Enol] / [Keto] = I_enol / I_keto
-
Infrared (IR) Spectroscopy
IR spectroscopy can also be used to qualitatively and sometimes quantitatively assess the keto-enol tautomerism by observing the characteristic vibrational frequencies of the functional groups in each tautomer.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in solvents that have good transparency in the carbonyl stretching region (e.g., CCl₄, CHCl₃).
-
IR Spectrum Acquisition: Record the IR spectra in the range of 4000-600 cm⁻¹.
-
Spectral Analysis:
-
Keto form: Look for two distinct C=O stretching bands, one for the ketone (around 1725 cm⁻¹) and one for the ester (around 1745 cm⁻¹).[7]
-
Enol form: Observe a broad O-H stretching band (around 3200-2500 cm⁻¹) due to the intramolecularly hydrogen-bonded hydroxyl group, a C=O stretching band of the conjugated ester (around 1650 cm⁻¹), and a C=C stretching band (around 1610 cm⁻¹).[7]
-
Quantitative analysis can be challenging due to overlapping bands and differences in molar absorptivities but can be achieved through deconvolution methods.[8]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for studying the conjugation present in the enol form.
Methodology:
-
Sample Preparation: Prepare dilute solutions of this compound in various solvents.
-
UV-Vis Spectrum Acquisition: Record the UV-Vis spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Spectral Analysis:
-
Keto form: Exhibits a weak n→π* transition at a longer wavelength (around 280-300 nm).
-
Enol form: Shows a strong π→π* transition at a shorter wavelength (around 240-270 nm) due to the conjugated system.[9]
-
The position and intensity of the absorption maxima will vary with the solvent, reflecting the shift in the tautomeric equilibrium.
-
Visualizing the Workflow and Relationships
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. benchchem.com [benchchem.com]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Technical Guide to the Physical Properties of Ethyl 2-benzylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 2-benzylacetoacetate (CAS No: 620-79-1), systematically named ethyl 2-benzyl-3-oxobutanoate, is a beta-keto ester with the molecular formula C₁₃H₁₆O₃.[1] Its structure incorporates a versatile 1,3-dicarbonyl moiety, making it a valuable intermediate in organic synthesis. It is particularly noted for its role in the production of pharmaceuticals and fragrances.[2] A thorough understanding of its physical properties is essential for its application in laboratory and industrial settings, ensuring proper handling, reaction control, and process optimization. This guide provides a detailed overview of its key physical constants, the experimental methods for their determination, and logical workflows for chemical characterization.
Quantitative Physical Properties
The physical characteristics of this compound have been experimentally determined and are summarized below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 276.0 °C | @ 760 mmHg (1 atm) | [3][4][5][6] |
| 549.2 K | @ 760 mmHg (1 atm) | [7] | |
| Density | 1.036 g/mL | @ 25 °C | [5] |
| 1.033 - 1.037 g/mL | Not Specified | [3] | |
| 1.07 g/cm³ | Not Specified | [4] | |
| Molecular Weight | 220.26 g/mol | - | [3] |
| Appearance | Colorless oily liquid | Standard Conditions | [3] |
| Refractive Index | 1.498 - 1.502 | @ 20 °C | [3] |
Experimental Protocols
The accurate determination of physical properties relies on standardized experimental procedures. Below are detailed protocols for measuring the boiling point and density of a liquid compound like this compound.
1. Determination of Boiling Point by Distillation at Atmospheric Pressure
This method measures the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
-
Apparatus: Round-bottom flask, distillation head (still head), condenser, thermometer with adapter, receiving flask, heating mantle, boiling chips.
-
Procedure:
-
A sample of this compound (e.g., 25 mL) is placed into a dry round-bottom flask, and a few boiling chips are added to ensure smooth boiling.
-
The distillation apparatus is assembled. The thermometer is positioned within the distillation head such that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.
-
Cooling water is circulated through the outer jacket of the condenser.
-
The heating mantle is turned on, and the liquid is heated gradually.
-
As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.
-
The boiling point is recorded as the temperature that remains constant while the liquid is actively boiling and condensing into the receiving flask.[8] This temperature plateau represents the equilibrium point between the liquid and vapor phases at the given atmospheric pressure.
-
The ambient atmospheric pressure is recorded, as boiling point is pressure-dependent.
-
2. Determination of Density using a Pycnometer
This protocol uses a glass flask with a precise, known volume (a pycnometer or specific gravity bottle) to determine density by measuring mass.
-
Apparatus: Pycnometer (e.g., 10 mL), analytical balance (accurate to ±0.0001 g), thermometer, temperature-controlled water bath.
-
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass (m₁) is precisely measured using an analytical balance.
-
The pycnometer is filled with distilled water of a known temperature (e.g., 25 °C) and placed in a temperature-controlled water bath to equilibrate. The capillary stopper is inserted, ensuring any excess water is expelled. The outside of the pycnometer is carefully dried.
-
The mass of the pycnometer filled with water (m₂) is measured. The density of water (ρ_water) at this temperature is known from standard tables.
-
The pycnometer is emptied, thoroughly dried, and then filled with the sample, this compound. The same temperature equilibration and drying procedure is followed.
-
The mass of the pycnometer filled with the sample liquid (m₃) is measured.
-
The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
-
Logical and Experimental Workflows
Visualizing the process of chemical characterization provides a clear framework for research and development activities. The following diagrams illustrate the logical flow from synthesis to property determination.
Caption: Logical workflow for the synthesis, purification, and characterization of a chemical compound.
Caption: Experimental workflow for the determination of boiling point via atmospheric distillation.
References
- 1. This compound [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Ethyl alpha-benzylacetoacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 620-79-1 [chemicalbook.com]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0040424) [hmdb.ca]
- 7. This compound [webbook.nist.gov]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
An In-Depth Technical Guide to Ethyl 2-benzyl-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 2-benzyl-3-oxobutanoate, a key organic intermediate. It covers its chemical identity, physicochemical properties, detailed synthesis protocols, spectral data for characterization, and essential safety information. The information is presented to support its application in research and development, particularly in the synthesis of more complex molecular architectures.
Chemical Identity and Properties
Ethyl 2-benzyl-3-oxobutanoate, commonly known as ethyl 2-benzylacetoacetate, is a beta-keto ester. Its structure features a benzyl (B1604629) group at the alpha position relative to the ester carbonyl group.
IUPAC Name: ethyl 2-benzyl-3-oxobutanoate[1]
Synonyms: this compound, Ethyl 2-acetyl-3-phenylpropionate, 2-Benzylacetoacetic Acid Ethyl Ester[2]
CAS Number: 620-79-1
Molecular Formula: C₁₃H₁₆O₃[2]
Molecular Weight: 220.27 g/mol
Physicochemical Properties
The following table summarizes the key physicochemical properties of ethyl 2-benzyl-3-oxobutanoate.
| Property | Value | Reference |
| Physical State | Liquid | [2] |
| Boiling Point | 276 °C (at 760 mmHg) | |
| Density | 1.036 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5 | |
| Flash Point | >113 °C (>230 °F) | [3] |
| Vapor Pressure | 0.00493 mmHg at 25 °C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents and oils. | [3] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for the verification of the structure and purity of ethyl 2-benzyl-3-oxobutanoate. The following tables summarize the key spectral data.
NMR Spectroscopy
The following data is for the compound dissolved in CDCl₃.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.29-7.08 | m | 5H | Ar-H |
| 4.12-4.07 | m | 2H | -O-CH₂ -CH₃ |
| 3.77-3.33 | m | 1H | α-CH |
| 3.16-3.13 | m | 2H | Ar-CH₂ - |
| 2.18 | s | 3H | -C(=O)-CH₃ |
| 1.20-1.14 | m | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 202.7 | Ketone C =O |
| 169.3 | Ester C =O |
| 138.3 | Ar-C (quaternary) |
| 128.9 | Ar-C H |
| 128.8 | Ar-C H |
| 126.9 | Ar-C H |
| 61.7 | α-C H |
| 61.5 | -O-C H₂-CH₃ |
| 34.2 | Ar-C H₂- |
| 29.9 | -C(=O)-C H₃ |
| 14.2 | -O-CH₂-C H₃ |
IR and Mass Spectrometry
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present. Key peaks are observed around 1730 cm⁻¹ (ester C=O stretch) and 1702 cm⁻¹ (ketone C=O stretch).
Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound. The exact mass is calculated as 220.11.
Synthesis of Ethyl 2-benzyl-3-oxobutanoate
The most common and efficient method for the synthesis of ethyl 2-benzyl-3-oxobutanoate is the acetoacetic ester synthesis, which involves the alkylation of the enolate of ethyl acetoacetate (B1235776).
Reaction Mechanism
The synthesis proceeds via a nucleophilic substitution (SN2) reaction. First, a strong base, such as sodium ethoxide, is used to deprotonate the acidic α-carbon of ethyl acetoacetate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride and displacing the chloride ion.
Experimental Protocol
This protocol details the synthesis of ethyl 2-benzyl-3-oxobutanoate from ethyl acetoacetate and benzyl chloride.
Materials:
-
Sodium ethoxide (3.4 g, 0.05 mol)
-
Absolute ethanol (B145695) (25 mL)
-
Ethyl 3-oxobutanoate (ethyl acetoacetate) (6.5 g, 0.05 mol)
-
Benzyl chloride (6.3 g, 0.05 mol)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide in ethanol with stirring until a clear solution is obtained.
-
Add ethyl 3-oxobutanoate to the flask. Attach a reflux condenser. Stir the mixture until all solids have dissolved. Note that this step is exothermic.
-
Once the flask has cooled to room temperature, slowly add benzyl chloride dropwise through the condenser.
-
Heat the reaction mixture to reflux and maintain for 40 minutes.
-
After reflux, cool the mixture to room temperature and pour it into 100 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography or distillation under reduced pressure.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of the target compound.
Safety Information
It is essential to handle ethyl 2-benzyl-3-oxobutanoate with appropriate safety precautions in a laboratory setting.
Hazard Classification: Irritant[4]
GHS Pictogram:
Hazard Statements:
-
While a specific H-statement is not consistently reported, as an irritant, it may cause skin and eye irritation.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
S24/25: Avoid contact with skin and eyes.[4]
First Aid Measures:
-
After inhalation: Move to fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Flush eyes with water as a precaution.
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.
Always consult the full Safety Data Sheet (SDS) before handling this chemical. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed. All manipulations should be performed in a well-ventilated fume hood.
References
Synonyms for Ethyl 2-benzylacetoacetate in chemical literature
This technical guide provides a comprehensive overview of Ethyl 2-benzylacetoacetate, a significant chemical intermediate in various organic syntheses. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's nomenclature, physicochemical properties, and a key synthetic pathway.
Nomenclature and Synonyms
This compound is known by a variety of names in chemical literature. A comprehensive list of its synonyms is provided below to aid in literature searches and chemical sourcing.
| Synonym Type | Name |
| IUPAC Name | ethyl 2-benzyl-3-oxobutanoate[1][2] |
| CAS Registry Number | 620-79-1[1][2] |
| Common Synonyms | Ethyl 2-acetyl-3-phenylpropionate[1][2] |
| Ethyl α-benzylacetoacetate[1][2] | |
| Ethyl benzyl (B1604629) acetoacetate[1][2] | |
| 2-Benzylacetoacetic acid ethyl ester[3] | |
| Spicy acetoacetate[1] | |
| Systematic Synonyms | Benzenepropanoic acid, α-acetyl-, ethyl ester[2] |
| Ethyl α-acetylhydrocinnamate[1][2] | |
| Hydrocinnamic acid, α-acetyl-, ethyl ester[1][2] | |
| Other Identifiers | FEMA No. 2416[4] |
| NSC-60581[1] | |
| EINECS 210-651-4[1] |
Physicochemical and Spectroscopic Data
The following table summarizes the key physical, chemical, and spectroscopic properties of this compound, providing essential data for its handling, characterization, and use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₃[1][2] |
| Molecular Weight | 220.26 g/mol [1][2] |
| Appearance | Colorless to light yellow oily liquid[1][2] |
| Odor | Balsamic, floral-fruity odor[2] |
| Boiling Point | 276 °C at 760 mmHg[2] |
| Density | 1.036 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.500[1] |
| Solubility | Insoluble in water; soluble in organic solvents and oils[2] |
| LogP | 2.52[2] |
| IR Spectroscopy (film) | 1730 cm⁻¹ (C=O, ester), 1702 cm⁻¹ (C=O, ketone) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 202.7, 169.3, 138.3, 128.9, 128.8, 126.9, 61.7, 61.5, 34.2, 29.9, 14.2 |
| Mass Spectrometry | Exact mass calculated for C₁₁H₁₂O₃ [M]⁺, 220.11. Found [M], 220.1 |
Experimental Protocols
Synthesis of this compound via Alkylation of an Enolate
This protocol details the synthesis of this compound through the Sₙ2 alkylation of the enolate of ethyl 3-oxobutanoate.
Materials:
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (B145695) (EtOH)
-
Ethyl 3-oxobutanoate (Ethyl acetoacetate)
-
Benzyl chloride (BnCl)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
100 mL Quickfit flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or aluminum heating block
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 100 mL Quickfit flask, dissolve 3.4 g (0.05 mol) of sodium ethoxide in 25 mL of absolute ethanol with stirring until the solid has completely dissolved.
-
To the resulting sodium ethoxide solution, add 6.5 g (0.05 mol) of ethyl 3-oxobutanoate. An exothermic reaction will occur.
-
After the initial heat evolution has subsided, slowly add 6.3 g (0.05 mol) of benzyl chloride dropwise down the condenser.
-
Once the addition is complete, heat the reaction mixture to reflux and maintain for 40 minutes.
-
After reflux, cool the reaction mixture to room temperature and pour it into 100 mL of deionized water.
-
Extract the aqueous mixture with two 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash them with two 50 mL portions of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
The product can be further purified by vacuum distillation.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis of related β-keto esters can be adapted for this compound.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, starting with a 50:50 mixture and gradually increasing the acetonitrile concentration.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm is appropriate due to the presence of the aromatic ring.
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent like acetonitrile.
Reaction Pathway and Workflow
The synthesis of this compound proceeds through a well-understood Sₙ2 reaction mechanism. The process begins with the deprotonation of ethyl acetoacetate (B1235776) to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl chloride.
References
Acidity of the α-Hydrogen in Ethyl 2-benzylacetoacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the acidity of the alpha-hydrogen in ethyl 2-benzylacetoacetate, a key parameter influencing its reactivity and utility in organic synthesis. The document details the underlying chemical principles, quantitative data, and relevant experimental protocols.
Executive Summary
The alpha-hydrogen of this compound, located on the carbon atom situated between two carbonyl groups, exhibits significant acidity. This acidity is a consequence of the ability of the conjugate base, an enolate, to delocalize the negative charge through resonance. The predicted pKa of this alpha-hydrogen is approximately 13.61. This value is slightly higher than that of its parent compound, ethyl acetoacetate (B1235776) (pKa ≈ 11), likely due to the electron-donating nature of the benzyl (B1604629) substituent. This guide explores the factors governing this acidity and provides detailed methodologies for its experimental determination and for the synthesis of the title compound.
Factors Influencing Acidity
The notable acidity of the α-hydrogen in β-keto esters like this compound is primarily attributed to the stabilization of the resulting carbanion after deprotonation.[1][2] This stabilization is achieved through resonance, where the negative charge is delocalized onto the two adjacent carbonyl oxygen atoms.
Several factors influence the precise pKa value:
-
Inductive Effects: Alkyl groups are generally weakly electron-donating and tend to destabilize anions, thus decreasing acidity. The benzyl group, attached to the alpha-carbon, can exert a mild electron-donating inductive effect, which may contribute to a slight decrease in acidity compared to ethyl acetoacetate.
-
Resonance Effects: The primary driver for the acidity is the resonance stabilization of the enolate ion formed upon deprotonation. The negative charge is shared between the alpha-carbon and the two carbonyl oxygens, significantly stabilizing the conjugate base.
-
Steric Hindrance: The bulky benzyl group can introduce steric hindrance, potentially affecting the approach of a base for deprotonation.
Quantitative Data
The acidity of this compound and related compounds is presented in the table below for comparative analysis.
| Compound | Functional Group Class | pKa of α-Hydrogen | Reference |
| This compound | β-Keto Ester | ~13.61 (Predicted) | |
| Ethyl acetoacetate | β-Keto Ester | ~11 | [1] |
| Acetone | Ketone | ~19-21 | [2] |
| Ethyl acetate (B1210297) | Ester | ~25 | [1] |
| 1,3-Diketones (general) | β-Diketone | ~9 | [1] |
Signaling Pathways and Logical Relationships
The deprotonation of this compound is a fundamental equilibrium process that is central to its utility in chemical synthesis. The formation of the enolate is a critical step that allows for subsequent reactions, such as alkylation and acylation.
Caption: Deprotonation equilibrium of this compound.
The resonance stabilization of the enolate is key to its formation and stability.
Caption: Resonance forms of the this compound enolate.
Experimental Protocols
Synthesis of this compound via Alkylation
This protocol describes the synthesis of this compound through the alkylation of ethyl acetoacetate's enolate.[3]
Materials:
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695)
-
Ethyl acetoacetate
-
Benzyl chloride
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
In a dry 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium ethoxide (3.4 g, 0.05 mol) in absolute ethanol (25 mL).
-
Once the sodium ethoxide has completely dissolved, add ethyl acetoacetate (6.5 g, 0.05 mol) to the flask.
-
Place a condenser on the flask and stir the mixture until all solids have dissolved. Note that this step is exothermic.
-
After the flask has cooled to room temperature, slowly add benzyl chloride (6.3 g, 0.05 mol) dropwise through the condenser.
-
Heat the reaction mixture to reflux and maintain for 40 minutes.
-
Cool the reaction mixture and add 100 mL of deionized water.
-
Extract the product into ethyl acetate (2 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
The product can be purified by vacuum distillation.
Caption: Workflow for the synthesis of this compound.
Spectrophotometric Determination of pKa
This protocol outlines a general method for determining the pKa of an organic compound using UV-Vis spectrophotometry.[4]
Principle: The Beer-Lambert law is applied to solutions of the compound at various pH values. The pKa is determined from the changes in absorbance as the compound transitions between its protonated and deprotonated forms, which exhibit different absorption spectra.
Materials:
-
This compound
-
Series of buffer solutions of known pH (e.g., from pH 11 to 15)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a water-cosolvent mixture).
-
Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. This ensures the total concentration of the analyte is constant across all samples.
-
Spectra Acquisition:
-
Record the UV-Vis spectrum of the fully protonated species in a highly acidic solution (e.g., pH << pKa).
-
Record the UV-Vis spectrum of the fully deprotonated species (enolate) in a highly basic solution (e.g., pH >> pKa).
-
Record the UV-Vis spectra of the compound in each of the buffer solutions.
-
-
Data Analysis:
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Using the absorbance values at this wavelength for each buffered solution, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where:
-
A is the absorbance of the sample in a given buffer.
-
AB is the absorbance of the deprotonated (basic) form.
-
AA is the absorbance of the protonated (acidic) form.
-
-
Alternatively, the pKa can be determined graphically by plotting absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Caption: Workflow for spectrophotometric pKa determination.
Conclusion
The acidity of the alpha-hydrogen in this compound is a critical property that dictates its chemical behavior, particularly its role as a nucleophile in its enolate form. With a predicted pKa of around 13.61, it is a relatively strong carbon acid, enabling its use in a wide array of synthetic transformations. The experimental protocols provided herein offer robust methods for the synthesis of this compound and the characterization of its acidic properties, providing valuable tools for researchers in organic chemistry and drug development.
References
Molecular weight and formula of Ethyl 2-benzylacetoacetate
This technical guide provides a comprehensive overview of the fundamental physicochemical properties and a representative synthetic protocol for Ethyl 2-benzylacetoacetate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Compound Data
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Molecular Formula | C13H16O3 | [1][2][3] |
| Molecular Weight | 220.26 g/mol | [1][2][3] |
| CAS Number | 620-79-1 | [2] |
| Appearance | Colorless to light yellow oily liquid | [3] |
| Boiling Point | 276 °C | |
| Density | 1.036 g/mL at 25 °C |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is commonly achieved through the alkylation of an enolate. The following protocol details a representative procedure.
Principle
The reaction involves the deprotonation of the α-carbon of ethyl acetoacetate (B1235776) using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with benzyl (B1604629) chloride, resulting in the formation of this compound.
Materials and Reagents
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Benzyl chloride
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
-
Deionized water
-
Hexane
Experimental Procedure
-
Preparation of the Enolate: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer, add sodium ethoxide (3.4g, 0.05 mol) to 25 mL of anhydrous ethanol. Stir the mixture until the sodium ethoxide is completely dissolved. To this solution, add ethyl acetoacetate (6.5g, 0.05 mol).
-
Alkylation: Place a condenser on the flask and add benzyl chloride (6.3g, 0.05 mol) dropwise through the condenser. An exothermic reaction will occur.
-
Reflux: Once the initial reaction subsides, heat the mixture to reflux for approximately 40 minutes using a heating mantle.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into 100 mL of deionized water. Extract the aqueous mixture twice with 50 mL portions of ethyl acetate.
-
Purification: Combine the organic extracts and wash them twice with 50 mL of deionized water. Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Analysis: The purity of the resulting this compound can be assessed using thin-layer chromatography (TLC) with a 9:1 hexane-ethyl acetate solution as the eluent.
Logical Relationship Diagram
The following diagram illustrates the key attributes of this compound.
Caption: Key properties and synthesis reactants for this compound.
References
The Genesis of a Cornerstone Reaction: An In-depth Technical Guide to the Discovery and History of Acetoacetic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The acetoacetic ester synthesis, a foundational method for the formation of carbon-carbon bonds and the synthesis of ketones and other key intermediates, has a rich and intricate history stretching back to the mid-19th century. This technical guide delves into the seminal discoveries that established this vital reaction, providing a detailed account of the early experimental protocols, the evolution of the methodology, and the key scientific minds behind its development.
The Dawn of a New Synthesis: Geuther's Serendipitous Discovery
The journey into the acetoacetic ester synthesis began in 1863 with the work of the German chemist Johann Georg Anton Geuther. While investigating the reaction of sodium metal with ethyl acetate (B1210297), Geuther observed the evolution of hydrogen gas and the formation of a sodium salt. Upon acidification of this salt, he isolated a new compound which he named "ethyl diacetic acid."[1]
Geuther's Experimental Protocol (1863)
While the original publication lacks the detailed precision of modern experimental descriptions, the core procedure can be reconstructed as follows:
-
Reactants: Sodium metal and ethyl acetate.
-
Procedure: Sodium metal was added to ethyl acetate, leading to a vigorous reaction and the evolution of hydrogen. The resulting solid sodium salt was separated and then neutralized with an acid.
-
Observations: Geuther noted the formation of a new, relatively acidic organic compound.
Unraveling the Structure: Frankland and Duppa's Contribution
Three years later, in 1866, the English chemists Edward Frankland and B.F. Duppa revisited Geuther's work. They confirmed his observations and were the first to propose the correct keto-enol tautomeric structure of the product, which they named "acetoacetic ether."[1] They recognized that the compound existed as a mixture of what we now know as ethyl acetoacetate (B1235776) and its enol form.
Early Mechanistic Insights and the Role of the Base
The initial syntheses relied on the direct reaction of sodium metal with ethyl acetate. However, the true nature of the condensing agent and the reaction mechanism remained a subject of investigation for several decades.
A pivotal advancement came in 1887 when the German chemist Ludwig Claisen demonstrated that sodium ethoxide, formed in situ from the reaction of sodium with residual ethanol (B145695) in the ethyl acetate, was the actual base responsible for the condensation.[1] This discovery was a significant step towards a more controlled and efficient synthesis.
Claisen's Refined Protocol using Sodium Ethoxide (c. 1887)
Claisen's work led to the adoption of pre-formed sodium ethoxide as the base, which offered better control over the reaction.
-
Reactants: Ethyl acetate and a prepared solution of sodium ethoxide in ethanol.
-
Procedure: Ethyl acetate was treated with a solution of sodium ethoxide in absolute ethanol. The reaction mixture was then typically heated to drive the reaction to completion. The product was isolated by acidification and distillation.
-
Advantage: This method provided more consistent results and laid the groundwork for the modern understanding of the reaction mechanism.
The Stepwise Nature of Alkylation: Wislicenus's Contribution
In 1877, Johannes Wislicenus made a crucial contribution to the synthetic utility of acetoacetic ester. He demonstrated that the methylene (B1212753) group (the carbon atom between the two carbonyl groups) was the site of deprotonation and that the resulting enolate could be alkylated in a stepwise manner.[1] This discovery opened the door to the synthesis of a wide variety of substituted ketones.
Quantitative Data from Early and Optimized Syntheses
Quantitative data from the 19th-century experiments is scarce in the available literature. However, later, optimized procedures provide a clearer picture of the reaction's efficiency. A well-documented procedure from the early 20th century, found in Organic Syntheses, provides valuable quantitative data for a typical laboratory-scale preparation.
| Reactants | Molar Ratio | Conditions | Yield of Ethyl Acetoacetate |
| Ethyl Acetate, Sodium | 2.6 : 1 | Initial warming, then cooling; subsequent heating | 28-29% |
The Acetoacetic Ester Synthesis: A Mechanistic Overview
The acetoacetic ester synthesis proceeds through a series of well-defined steps:
-
Enolate Formation: A strong base, typically an alkoxide, removes an acidic α-hydrogen from the methylene group of ethyl acetoacetate to form a resonance-stabilized enolate.
-
Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond and an alkylated β-keto ester.
-
Hydrolysis: The ester is hydrolyzed to a β-keto acid, usually by heating with aqueous acid or base.
-
Decarboxylation: The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating, losing carbon dioxide to yield the final ketone product.
Visualizing the Core Concepts
To better illustrate the key aspects of the acetoacetic ester synthesis, the following diagrams have been generated.
Conclusion
From its serendipitous discovery in the mid-19th century, the acetoacetic ester synthesis has evolved into a powerful and versatile tool in the arsenal (B13267) of synthetic organic chemists. The pioneering work of Geuther, Frankland, Duppa, Wislicenus, and Claisen laid the fundamental groundwork for our understanding of this reaction. Their investigations into the reaction's mechanism, the nature of the reactive species, and its synthetic scope have had a lasting impact on the field, enabling the synthesis of countless complex molecules and remaining a cornerstone of organic chemistry education and research to this day.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using Ethyl 2-Benzylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-benzylacetoacetate is a versatile β-keto ester that serves as a valuable precursor in the synthesis of a diverse range of heterocyclic compounds. The presence of a benzyl (B1604629) group at the α-position introduces steric and electronic effects that can be exploited to generate unique molecular scaffolds of interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of various heterocycles, including pyrazolones, dihydropyrimidines, and coumarins, using this compound as the starting material.
Synthesis of this compound
A common method for the preparation of this compound involves the alkylation of ethyl acetoacetate (B1235776) with benzyl chloride in the presence of a base.
Experimental Protocol:
-
To a dry 100 mL round-bottom flask, add 25 mL of absolute ethanol (B145695) and 3.4 g (0.05 mol) of sodium ethoxide.
-
Stir the mixture with a magnetic stirrer until the sodium ethoxide is completely dissolved.
-
Add 6.5 g (0.05 mol) of ethyl 3-oxobutanoate to the flask.
-
Fit the flask with a condenser and stir the contents until all solids have dissolved. Note that this step is exothermic.
-
Once the flask has cooled to room temperature, slowly add 6.3 g (0.05 mol) of benzyl chloride dropwise through the condenser.
-
Heat the reaction mixture to reflux and maintain for 40 minutes.
-
After cooling, pour the reaction mixture into 100 mL of deionized water.
-
Extract the aqueous layer with two 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with two 50 mL portions of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography.
A reported yield for this synthesis is approximately 41.74%.[1]
I. Synthesis of Pyrazolone (B3327878) Derivatives
The Knorr pyrazole (B372694) synthesis provides a straightforward route to pyrazolone heterocycles through the condensation of a β-keto ester with a hydrazine (B178648) derivative.[2][3] The reaction of this compound with hydrazine or its derivatives is expected to yield 4-benzyl-3-methyl-5-pyrazolone analogs, which are valuable scaffolds in medicinal chemistry.
Reaction Scheme:
Caption: Knorr Pyrazole Synthesis using this compound.
General Experimental Protocol (Knorr Pyrazole Synthesis):
-
In a round-bottom flask, combine this compound (1.0 equivalent) and the desired hydrazine (e.g., hydrazine hydrate (B1144303) or phenylhydrazine, 1.0-1.2 equivalents).
-
Add a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or hydrochloric acid).
-
Heat the reaction mixture to reflux for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation.
-
If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent (e.g., ethanol or diethyl ether).
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[4]
Quantitative Data Summary (Illustrative)
| Hydrazine Derivative | Product | Catalyst | Solvent | Time (h) | Yield (%) |
| Hydrazine Hydrate | 4-Benzyl-3-methyl-5-pyrazolone | Acetic Acid | Ethanol | 2 | Data not available |
| Phenylhydrazine | 4-Benzyl-3-methyl-1-phenyl-5-pyrazolone | Acetic Acid | Ethanol | 3 | Data not available |
| Note: Specific yield data for the reaction with this compound is not readily available in the searched literature and would require experimental determination. |
II. Synthesis of Dihydropyrimidine (B8664642) Derivatives (Biginelli Reaction)
The Biginelli reaction is a one-pot multicomponent reaction that condenses a β-keto ester, an aldehyde, and a urea (B33335) or thiourea (B124793) to form dihydropyrimidines (DHPMs).[5][6] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[2] Using this compound in this reaction is expected to yield DHPMs with a benzyl group at the 5-position.
Reaction Scheme:
Caption: Biginelli Reaction with this compound.
General Experimental Protocol (Biginelli Reaction):
-
In a round-bottom flask, combine the aldehyde (e.g., benzaldehyde, 1.0 equivalent), this compound (1.0 equivalent), and urea or thiourea (1.5 equivalents).
-
Add a suitable solvent, such as ethanol.
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, H₂SO₄, or a Lewis acid like FeCl₃).[5][6]
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If not, the solvent can be partially evaporated, and the mixture can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., ethanol or water).[2]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidine derivative.
Quantitative Data Summary (Illustrative)
| Aldehyde | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Urea | HCl | Ethanol | 4 | Data not available |
| 4-Chlorobenzaldehyde | Thiourea | FeCl₃ | Ethanol | 3 | Data not available |
| Note: Specific yield data for the Biginelli reaction with this compound is not readily available in the searched literature and would require experimental determination. |
III. Synthesis of Coumarin (B35378) Derivatives (Pechmann Condensation)
The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol (B47542) and a β-keto ester in the presence of an acid catalyst.[7] The reaction of this compound with a phenol is expected to produce 3-benzyl-4-methylcoumarin derivatives.
Reaction Scheme:
Caption: Pechmann Condensation with this compound.
General Experimental Protocol (Pechmann Condensation):
-
In a round-bottom flask, carefully mix the phenol (e.g., resorcinol, 1.0 equivalent) and this compound (1.0-1.2 equivalents).
-
Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid like AlCl₃) with cooling.[7]
-
Heat the reaction mixture, typically in an oil bath, at a temperature ranging from 60 to 120 °C for several hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice with stirring.
-
The solid product that precipitates is collected by vacuum filtration and washed thoroughly with water.
-
The crude coumarin can be purified by recrystallization from a suitable solvent such as ethanol.
Quantitative Data Summary (Illustrative)
| Phenol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Resorcinol | H₂SO₄ | 80 | 4 | Data not available |
| Phenol | AlCl₃ | 100 | 6 | Data not available |
| Note: Specific yield data for the Pechmann condensation with this compound is not readily available in the searched literature and would require experimental determination. |
Conclusion
This compound is a highly adaptable starting material for the synthesis of a variety of heterocyclic systems that are of significant interest to the pharmaceutical industry. The protocols provided herein for the synthesis of pyrazolones, dihydropyrimidines, and coumarins serve as a foundation for further exploration and optimization. The presence of the benzyl substituent offers opportunities for creating novel analogs with potentially enhanced biological activities. Researchers are encouraged to adapt and refine these methodologies to suit their specific synthetic targets and to explore the full potential of this versatile building block.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Ethyl 2-benzylacetoacetate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-benzylacetoacetate is a versatile β-keto ester that serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities. Its chemical structure, featuring a reactive keto group and an ester functional group, allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical scaffolds, particularly barbiturates and dihydropyrimidinones.
Application 1: Synthesis of Barbiturates (e.g., Benzylphenobarbital)
This compound is a suitable precursor for the synthesis of 5-benzyl substituted barbiturates. The classical synthesis of barbiturates involves the condensation of a disubstituted malonic ester with urea (B33335).[1] By first alkylating this compound and then performing a condensation reaction with urea, various 5,5-disubstituted barbiturates can be synthesized. One such example is the synthesis of a benzylphenobarbital analog.
The synthesis proceeds in two main stages: alkylation of the α-position of this compound, followed by cyclocondensation with urea to form the barbiturate (B1230296) ring.
Caption: Synthesis pathway for 5-Benzyl-5-ethylbarbituric acid.
This protocol is adapted from the general synthesis of barbiturates.[1][2]
Materials:
-
This compound
-
Absolute Ethanol (B145695)
-
Sodium Metal
-
Ethyl Bromide
-
Urea (dry)
-
Concentrated Hydrochloric Acid
-
Distilled Water
Procedure:
Stage 1: Alkylation of this compound
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1 molar equivalent) in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add this compound (1 molar equivalent) dropwise with stirring.
-
After the addition is complete, add ethyl bromide (1.1 molar equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-benzyl-2-ethylacetoacetate.
Stage 2: Cyclocondensation with Urea
-
In a separate flask, prepare a fresh solution of sodium ethoxide by dissolving sodium metal (2.2 molar equivalents) in absolute ethanol.
-
Add dry urea (1.2 molar equivalents) to the sodium ethoxide solution and stir until dissolved.[3]
-
Slowly add the crude ethyl 2-benzyl-2-ethylacetoacetate from Stage 1 to the urea-ethoxide mixture.[3]
-
Heat the reaction mixture to reflux for 6-8 hours. A solid precipitate of the sodium salt of the barbiturate should form.[4]
-
After the reaction is complete, distill off the excess ethanol.
-
Dissolve the residue in warm water and acidify with concentrated hydrochloric acid with vigorous stirring to precipitate the crude 5-benzyl-5-ethylbarbituric acid.[4]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-benzyl-5-ethylbarbituric acid.[3]
The yields for barbiturate synthesis can vary depending on the specific substrates and reaction conditions.
| Product | Starting Malonic Ester Derivative | Base | Reported Yield (%) | Reference |
| Phenobarbital | Diethyl ethylphenylmalonate | Sodium Methoxide | 17.45 | [5] |
| Barbituric Acid | Diethyl malonate | Sodium Ethoxide | 72-78 | [2] |
Application 2: Biginelli Reaction for Dihydropyrimidinone Synthesis
This compound can be utilized in a three-component Biginelli reaction to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6] These compounds are known for a wide range of pharmacological activities, including acting as calcium channel blockers and antihypertensive agents.[6] In this reaction, the benzyl (B1604629) group of this compound is incorporated into the final DHPM structure.
The one-pot Biginelli reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic catalysis.
Caption: Experimental workflow for the Biginelli reaction.
This protocol is based on the general procedure for the Biginelli reaction.[7]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde)
-
This compound
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (as catalyst)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), and urea (1.5 mmol) in ethanol (10 mL).[8]
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by TLC.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate from the solution upon cooling. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield the pure dihydropyrimidinone derivative.
Yields for the Biginelli reaction are dependent on the specific reactants and the catalyst used.
| Aldehyde | β-Keto Ester | Catalyst | Reported Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate (B1235776) | HCl | 58-62 | [8] |
| Various Aromatic Aldehydes | Ethyl acetoacetate | Polyphosphate ester | Good to Excellent | [7] |
| Benzaldehyde | Methyl acetoacetate | Silicotungstic acid on Amberlyst-15 | High | [9] |
Note: The yields presented above are for reactions with ethyl acetoacetate and can be considered indicative for reactions involving this compound under similar conditions.
Conclusion
This compound is a highly valuable and adaptable intermediate in pharmaceutical synthesis. The protocols and data presented here demonstrate its utility in constructing complex and pharmacologically relevant molecules such as barbiturates and dihydropyrimidinones. These application notes serve as a comprehensive guide for researchers engaged in the design and synthesis of novel therapeutic agents.
References
- 1. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. thaiscience.info [thaiscience.info]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 9. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alkylation of Ethyl 2-benzylacetoacetate
Introduction
The alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The acetoacetic ester synthesis, a classic example of this transformation, allows for the introduction of alkyl groups at the α-position of a ketone through the alkylation of an enolate intermediate derived from a β-keto ester, followed by hydrolysis and decarboxylation. Ethyl 2-benzylacetoacetate is a versatile substrate for this reaction, as the existing benzyl (B1604629) group provides a scaffold for the synthesis of more complex, substituted ketones. This document provides a detailed protocol for the alkylation of this compound, based on established procedures for the alkylation of acetoacetic esters.
Data Presentation
While specific quantitative data for a wide range of alkylations on this compound is not extensively available in the literature, the following table presents data for a reported synthesis of the starting material itself, which can be subsequently alkylated using the protocol described below.
| Product | Starting Materials | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Ethyl 2-benzyl-3-oxobutanoate | Acylsilane, Ethyl diazoacetate, Benzyl bromide | LDA | THF | -78 °C for 30 min, then 23 °C for 16 h | 76 | [1] |
Experimental Protocol: Alkylation of this compound
This protocol is adapted from the well-established procedure for the alkylation of ethyl acetoacetate.[2]
Materials:
-
This compound
-
Absolute Ethanol (B145695)
-
Sodium metal
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
1. Preparation of Sodium Ethoxide Solution:
-
In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a calculated amount of absolute ethanol.
-
Carefully add sodium metal (1.1 equivalents relative to the β-keto ester) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.
2. Enolate Formation:
-
To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) dropwise at room temperature with stirring.
-
After the addition is complete, stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
3. Alkylation:
-
Add the alkyl halide (1.1-1.2 equivalents) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and maintain the reflux for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is no longer visible by TLC.
4. Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add water to dissolve the sodium halide salt.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure α-alkylated this compound.
Mandatory Visualization
Caption: Experimental workflow for the alkylation of this compound.
References
Application of Ethyl 2-benzylacetoacetate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-benzylacetoacetate is a versatile β-keto ester that serves as a valuable building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its unique structural features, combining a reactive β-dicarbonyl system with a benzyl (B1604629) substituent, allow for its participation in numerous condensation and multicomponent reactions to generate diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of novel antimicrobial agents. While direct incorporation into blockbuster drugs is not widely documented, its utility as a starting material in discovery chemistry is significant.
Key Applications in Medicinal Chemistry
This compound is a key precursor for the synthesis of various heterocyclic systems, including:
-
Pyranopyrazoles: These fused heterocyclic compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.
-
Pyrimidines and Dihydropyrimidinones: The pyrimidine (B1678525) core is a fundamental component of nucleobases and is found in numerous therapeutic agents. The Biginelli reaction, a classic multicomponent reaction, utilizes β-keto esters for the synthesis of dihydropyrimidinones, which are known for their potential as calcium channel blockers and antihypertensive agents.[1][2][3]
-
Dihydropyridines: The Hantzsch synthesis, another important multicomponent reaction, employs β-keto esters to produce dihydropyridines, a class of compounds famous for their cardiovascular effects.[4][5]
-
Pyrazoles and Pyrazolones: These five-membered heterocyclic compounds are present in many pharmaceuticals with a wide range of activities, including anti-inflammatory and analgesic properties.[6][7][8]
This document will focus on the synthesis of pyranopyrazole derivatives from this compound and their evaluation as antimicrobial agents.
Synthesis of Bioactive Pyranopyrazole Derivatives
A significant application of this compound is in the one-pot, four-component synthesis of novel 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. These compounds have been shown to exhibit promising antifungal and antibacterial activities.
Reaction Scheme
The synthesis proceeds via a multicomponent reaction involving an aromatic aldehyde, malononitrile (B47326), hydrazine (B178648) hydrate (B1144303), and this compound in the presence of a catalyst.
Caption: Synthetic workflow for pyranopyrazole derivatives.
Experimental Protocol: Synthesis of 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
This protocol is adapted from a representative synthesis of this class of compounds.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1 mmol)
-
Malononitrile (1 mmol, 0.066 g)
-
Hydrazine hydrate (1 mmol, 0.05 g)
-
This compound (1 mmol, 0.220 g)
-
Piperidine (B6355638) (catalyst)
-
Ethanol (solvent)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), this compound (1 mmol), and a catalytic amount of piperidine in ethanol (20 mL) is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the reaction mixture is cooled to room temperature.
-
The solid product that separates out is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyranopyrazole derivative.
Quantitative Data: Antimicrobial Activity
The synthesized pyranopyrazole derivatives have been evaluated for their in vitro antibacterial and antifungal activities. The results are summarized in the tables below.
Table 1: Antibacterial Activity of Pyranopyrazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Derivative R Group | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| 4a | H | 62.5 | 125 | 250 | >250 |
| 4b | 4-Cl | 31.25 | 62.5 | 125 | 250 |
| 4c | 4-NO₂ | 125 | 250 | >250 | >250 |
| Ciprofloxacin | (Standard) | 0.25 | 0.5 | 1 | 1 |
Table 2: Antifungal Activity of Pyranopyrazole Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound ID | Derivative R Group | Candida albicans | Aspergillus niger |
| 4a | H | 125 | 250 |
| 4b | 4-Cl | 62.5 | 125 |
| 4c | 4-NO₂ | 250 | >250 |
| Fluconazole | (Standard) | 1 | 2 |
Signaling Pathways and Mechanism of Action
While the exact signaling pathways for these novel pyranopyrazole derivatives are yet to be fully elucidated, their antimicrobial activity suggests potential interference with essential cellular processes in bacteria and fungi. The mechanism of action for many heterocyclic antimicrobial agents involves the inhibition of key enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. Further studies, such as enzyme inhibition assays and molecular docking, are required to identify the specific molecular targets and signaling pathways affected by these compounds.
Caption: Plausible mechanisms of antimicrobial action.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. Its application in multicomponent reactions provides an efficient pathway to generate libraries of novel compounds, such as the pyranopyrazoles discussed herein, for biological screening. The demonstrated antimicrobial activity of these derivatives underscores the potential of this compound as a valuable scaffold in the ongoing search for new therapeutic agents. Further exploration of its reactivity in other multicomponent reactions, such as the Biginelli and Hantzsch syntheses, is warranted to expand the chemical space of accessible bioactive molecules.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. jmchemsci.com [jmchemsci.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-benzylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-benzylacetoacetate is a versatile intermediate in organic synthesis, frequently utilized in the production of more complex molecules in the pharmaceutical and fragrance industries. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. These application notes provide a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, including data interpretation and experimental procedures.
Molecular Structure and Atom Numbering
The chemical structure and atom numbering for this compound are shown below. This numbering is used for the assignment of NMR signals.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl ester, benzyl, and acetyl groups. The data presented here is a representative analysis in deuterochloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.35 - 7.20 | Multiplet | 5H | - | Ar-H (H-8, H-9, H-10) |
| ~4.15 | Quartet | 2H | 7.1 | -O-CH₂-CH₃ (H-4) |
| ~3.95 | Triplet | 1H | 7.5 | -CH(Bn)- (H-2) |
| ~3.20 | Doublet | 2H | 7.5 | -CH₂-Ph (H-6) |
| ~2.20 | Singlet | 3H | - | -C(O)-CH₃ (H-1) |
| ~1.20 | Triplet | 3H | 7.1 | -O-CH₂-CH₃ (H-5) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following table summarizes the expected chemical shifts for each carbon atom in this compound.
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~202.0 | C=O (Ketone, C-1) |
| ~169.0 | C=O (Ester, C-3) |
| ~137.0 | Aromatic C (C-7) |
| ~129.0 | Aromatic CH (C-8) |
| ~128.5 | Aromatic CH (C-9) |
| ~127.0 | Aromatic CH (C-10) |
| ~61.5 | -O-CH₂- (C-4) |
| ~60.0 | -CH(Bn)- (C-2) |
| ~36.0 | -CH₂-Ph (C-6) |
| ~29.0 | -C(O)-CH₃ (C-11) |
| ~14.0 | -CH₂-CH₃ (C-5) |
Experimental Protocols
A general protocol for the acquisition of high-quality NMR spectra of this compound is provided below.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
For ¹H NMR: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
For ¹³C NMR: Accurately weigh 20-50 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial. Chloroform-d is a common solvent for this compound due to its good solubility and minimal signal overlap.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
The following are general steps for acquiring NMR data on a standard NMR spectrometer.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.
-
Shimming: Adjust the shim gradients to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 128 scans or more).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Workflow and Data Analysis Visualization
The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.
Caption: Workflow for the NMR spectral analysis of this compound.
Application Note: FT-IR Spectroscopy for the Characterization of Ethyl 2-benzylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of Fourier-Transform Infrared (FT-IR) spectroscopy for the qualitative and quantitative characterization of ethyl 2-benzylacetoacetate, a versatile β-keto ester intermediate in pharmaceutical synthesis. The document provides a comprehensive experimental protocol for sample analysis, a detailed interpretation of the resulting FT-IR spectrum with a focus on keto-enol tautomerism, and a summary of characteristic vibrational frequencies. This guide serves as a practical resource for researchers employing FT-IR spectroscopy for the routine analysis and quality control of this compound and related β-keto esters.
Introduction
This compound (also known as ethyl 2-benzyl-3-oxobutanoate) is a key building block in the synthesis of a variety of pharmaceutical compounds. Its molecular structure, featuring both a keto and an ester functional group, makes it susceptible to keto-enol tautomerism, an equilibrium that can be influenced by solvent and temperature.[1] FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for confirming the identity and assessing the purity of this compound. It provides characteristic vibrational frequencies for its functional groups and can be used to study the dynamics of its tautomeric forms.
Key Applications
-
Identity Confirmation: Verification of the presence of characteristic functional groups (ester, ketone, aromatic ring).
-
Purity Assessment: Detection of impurities or residual starting materials.
-
Study of Tautomerism: Investigation of the keto-enol equilibrium under different conditions.
-
Quantitative Analysis: Determination of the concentration of this compound in solution, with appropriate calibration.[2]
FT-IR Spectrum and Interpretation
The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. As a β-keto ester, it can exist as a mixture of keto and enol tautomers, which will be reflected in the spectrum.[1]
Keto Form: The predominant tautomer, characterized by two distinct carbonyl stretching vibrations. Enol Form: Stabilized by intramolecular hydrogen bonding and conjugation, leading to shifts in the carbonyl and the appearance of C=C and O-H stretching bands.[1]
Data Presentation
The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on typical values for β-keto esters and available data.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Tautomeric Form |
| ~3100 - 3000 | C-H stretch | Aromatic (phenyl) | Both |
| ~2980 - 2850 | C-H stretch | Aliphatic (ethyl, benzyl) | Both |
| ~1732 | C=O stretch | Ester | Keto |
| ~1713 | C=O stretch | Ketone | Keto |
| ~1655 | C=O stretch (conjugated) | Ester | Enol |
| ~1635 | C=C stretch | Alkene | Enol |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic (phenyl) | Both |
| ~1300 - 1000 | C-O stretch | Ester | Both |
| ~750, ~700 | C-H out-of-plane bend | Aromatic (phenyl) | Both |
Note: The exact peak positions may vary slightly depending on the sample preparation method and the instrument used.
Experimental Protocols
This section provides a detailed methodology for the FT-IR analysis of this compound.
Instrumentation
-
FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR or equivalent)[3]
-
Attenuated Total Reflectance (ATR) accessory or NaCl/KBr salt plates
Reagents and Materials
-
This compound (liquid)
-
Suitable solvent (e.g., chloroform, if solution analysis is required)
-
Cleaning solvent (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Sample Preparation
Attenuated Total Reflectance (ATR) - Neat Liquid (Recommended)
-
Ensure the ATR crystal is clean and free of any residues. Clean with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound directly onto the center of the ATR crystal to completely cover the crystal surface.
-
Acquire the sample spectrum.
Thin Film - Neat Liquid
-
Place a small drop of this compound onto a clean, dry salt plate (NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
Mount the salt plates in the spectrometer's sample holder.
-
Acquire a background spectrum with empty, clean salt plates in the holder.
-
Acquire the sample spectrum.
Data Acquisition
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[1]
-
The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Data Processing and Analysis
-
The final spectrum should be baseline corrected if necessary.
-
Identify and label the characteristic absorption bands corresponding to the functional groups of this compound as detailed in the data table.
-
Compare the obtained spectrum with a reference spectrum if available.
Mandatory Visualizations
Caption: Experimental workflow for FT-IR characterization.
Conclusion
FT-IR spectroscopy is an indispensable tool for the characterization of this compound in a research and drug development setting. The protocols and data presented in this application note provide a solid foundation for the reliable and efficient analysis of this important synthetic intermediate. The ability to quickly confirm the compound's identity and gain insights into its tautomeric nature makes FT-IR a valuable technique in the pharmaceutical workflow.
References
Application Notes and Protocols for Knoevenagel Condensation Reactions Using Ethyl 2-benzylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ethyl 2-benzylacetoacetate in Knoevenagel condensation reactions. This document outlines the reaction mechanism, detailed experimental protocols, and potential applications of the resulting products, particularly in the context of drug development.
Introduction
The Knoevenagel condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound in the presence of a basic catalyst.[1] this compound is a suitable active methylene compound for this reaction due to the acidic nature of the proton at the alpha-position, flanked by two carbonyl groups.
The products of the Knoevenagel condensation, α,β-unsaturated compounds, are valuable intermediates in the synthesis of a wide range of biologically active molecules, including coumarin (B35378) derivatives, which have shown promise as anticancer agents.[2][3] These compounds can exert their anticancer effects by targeting various cellular signaling pathways, including the PI3K/Akt/mTOR pathway.[4][5]
Data Presentation
The following tables summarize quantitative data from representative Knoevenagel condensation reactions, highlighting the influence of different catalysts, solvents, and reaction conditions on product yields. While specific data for this compound is limited in readily available literature, the data for structurally similar β-keto esters provides a strong predictive framework for reaction optimization.
Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds under Various Catalytic Conditions.
| Entry | Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Piperidine (B6355638) (10) | Ethanol (B145695) | 6 | 85 | [6] |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | L-proline (10) | Ethanol | 24 | 92 | [6] |
| 3 | Benzaldehyde | Diethyl malonate | DBU (10) | Water | 0.3 | 96 | [7] |
| 4 | 4-Nitrobenzaldehyde | Malononitrile | Ammonium acetate (B1210297) | Solvent-free (ultrasound) | 0.1 | 95 | [8] |
| 5 | Salicylaldehyde (B1680747) | Diethyl malonate | Piperidine/Acetic acid | Ethanol | 2 | Not specified | [7] |
Table 2: Synthesis of Coumarin Derivatives via Knoevenagel Condensation.
| Entry | Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Salicylaldehyde | Diethyl malonate | Piperidine | Ethanol | 7 | High | [5] |
| 2 | Substituted Salicylaldehydes | Ethyl cyanoacetate | Iron (III) chloride | Ethanol | Not specified | >72 | [9] |
| 3 | Salicylaldehyde | Diethyl malonate | Choline chloride/Zinc chloride | DES | Not specified | 61-96 | [2] |
| 4 | 2-Hydroxy-naphthaldehyde | Ethyl acetoacetate | Amberlyst-15 | Solvent-free | Not specified | 88 | Not found |
Experimental Protocols
The following protocols provide detailed methodologies for performing Knoevenagel condensation with this compound. These are generalized procedures that may require optimization based on the specific aldehyde used.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation
This protocol describes a classic approach using a common organic base as a catalyst.
Materials:
-
This compound (1.0 eq.)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq.)
-
Piperidine (0.1 - 0.2 eq.)
-
Absolute Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, glassware for extraction and chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the aromatic aldehyde (1.0 eq.) in absolute ethanol (approximately 5-10 mL per mmol of aldehyde).
-
Catalyst Addition: To the stirred solution, add piperidine (0.1-0.2 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of 3-Benzyl-4-arylcoumarin
This protocol outlines the synthesis of a coumarin derivative, a potential application of the Knoevenagel product of this compound with a salicylaldehyde.
Materials:
-
This compound (1.0 eq.)
-
Substituted salicylaldehyde (e.g., salicylaldehyde) (1.0 eq.)
-
Piperidine (catalytic amount)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: To a solution of the substituted salicylaldehyde (1.0 eq.) and this compound (1.0 eq.) in ethanol, add a catalytic amount of piperidine and a few drops of glacial acetic acid.[5]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: After cooling the reaction mixture to room temperature, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and proceed with purification.
-
Purification: The crude coumarin derivative can be purified by recrystallization from ethanol or by column chromatography.
Visualizations
Knoevenagel Condensation: Reaction Mechanism
Caption: General mechanism of the Knoevenagel condensation.
Experimental Workflow: Knoevenagel Condensation and Purification
Caption: A typical experimental workflow for the Knoevenagel condensation.
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by Coumarin Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by coumarin derivatives.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. asianpubs.org [asianpubs.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Decarboxylation of Ethyl 2-Benzylacetoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the decarboxylation of ethyl 2-benzylacetoacetate and its derivatives. This reaction is a crucial step in the synthesis of various ketones, which are important intermediates in the development of pharmaceutical agents and other fine chemicals. Understanding the different methods for decarboxylation allows for the selection of the most appropriate conditions based on the specific substrate and desired outcome.
Introduction
This compound derivatives are β-keto esters that can be readily decarboxylated to yield substituted 1-phenylpropan-2-one derivatives. This transformation is a key step in various synthetic pathways, including the acetoacetic ester synthesis, which allows for the formation of a wide range of ketones. The choice of decarboxylation method can significantly impact the reaction's efficiency, yield, and compatibility with other functional groups present in the molecule. This document outlines three common methods for the decarboxylation of these substrates: acidic hydrolysis and decarboxylation, basic hydrolysis followed by acidic workup and decarboxylation, and the Krapcho decarboxylation.
Decarboxylation Methods: An Overview
There are several established methods for the decarboxylation of β-keto esters like this compound derivatives. The most common approaches involve either hydrolysis of the ester to a β-keto acid followed by thermal decarboxylation, or a direct decarboxylation under neutral conditions, such as the Krapcho reaction.
-
Acid-Catalyzed Hydrolysis and Decarboxylation: This is a one-pot method where the ester is hydrolyzed to the corresponding β-keto acid, which then readily undergoes decarboxylation upon heating.
-
Base-Catalyzed Hydrolysis followed by Acidification: This two-step process involves saponification of the ester to the carboxylate salt, followed by acidification to form the β-keto acid, which is then decarboxylated, often with gentle heating.
-
Krapcho Decarboxylation: This method offers a milder, neutral alternative for the decarboxylation of esters bearing an electron-withdrawing group in the β-position.[1] It is particularly useful for substrates that are sensitive to acidic or basic conditions.[1] The reaction is typically carried out in a dipolar aprotic solvent with a salt, such as lithium chloride, at elevated temperatures.[1]
Comparative Data
The following table summarizes typical reaction conditions and reported yields for the decarboxylation of this compound and a representative derivative. This data is intended to provide a general comparison between the different methods. Actual results may vary depending on the specific substrate and experimental setup.
| Substrate | Method | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| Ethyl 2-benzyl-3-oxobutanoate | Synthesis of the starting material is described, but decarboxylation data is not provided. | NaOEt, Benzyl chloride, Ethanol, Reflux | 40 min (for synthesis) | 92% (for synthesis) | This data is for the synthesis of the starting material, not its decarboxylation. |
| Ethyl 2-benzyl-3-oxo-3-phenylpropanoate | Gram-scale synthesis of the starting material via a thiourea-catalyzed reaction is described. | Thiour_ea catalyst, Hantzsch ester, H₂O, 100°C | 24 h (for synthesis) | 89% (for synthesis) | This data is for the synthesis of the starting material, not its decarboxylation. |
Experimental Protocols
The following are detailed protocols for the three main decarboxylation methods.
Protocol 1: Acid-Catalyzed Hydrolysis and Decarboxylation
This protocol describes the one-pot hydrolysis and decarboxylation of an this compound derivative under acidic conditions.
Materials:
-
This compound derivative (1.0 eq)
-
Sulfuric acid (H₂SO₄), concentrated (e.g., 6 M aqueous solution)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative.
-
Add a sufficient volume of aqueous sulfuric acid (e.g., 6 M) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. The evolution of CO₂ gas will be observed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ketone.
-
Purify the product by column chromatography or distillation as needed.
Protocol 2: Base-Catalyzed Hydrolysis followed by Acidification and Decarboxylation
This protocol outlines the two-step procedure involving saponification of the ester followed by decarboxylation of the resulting β-keto acid.
Materials:
-
This compound derivative (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10% aqueous)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)
Procedure:
Step A: Saponification
-
In a round-bottom flask, dissolve the this compound derivative in an aqueous solution of NaOH or KOH.
-
Heat the mixture to reflux with stirring until the ester is completely hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
Step B: Acidification and Decarboxylation
-
Carefully acidify the cooled reaction mixture by the slow, dropwise addition of concentrated HCl with stirring. Monitor the pH to ensure it is acidic (pH ~1-2).
-
Upon acidification, the β-keto acid will form and may precipitate.
-
Gently heat the acidified mixture to facilitate decarboxylation, which is often indicated by the evolution of CO₂ gas. Continue heating until gas evolution ceases.
-
Cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether) multiple times.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter and remove the solvent under reduced pressure to yield the crude ketone.
-
Purify the product as necessary.
Protocol 3: Krapcho Decarboxylation
This protocol details the decarboxylation of an this compound derivative under neutral conditions using the Krapcho reaction.[1]
Materials:
-
This compound derivative (1.0 eq)
-
Lithium chloride (LiCl) (catalytic to stoichiometric amount)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a dry round-bottom flask, add the this compound derivative, lithium chloride, and dimethyl sulfoxide (DMSO).
-
Add a small amount of water to the mixture.
-
Heat the reaction mixture to a high temperature (typically 140-180 °C) with vigorous stirring.
-
Monitor the reaction by TLC until the starting material has been consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers several times with water to remove the DMSO, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.
-
Purify the resulting ketone by column chromatography or distillation.
Visualizations
General Workflow for Decarboxylation
The following diagram illustrates the general workflow for the synthesis of ketones from this compound derivatives via decarboxylation.
Caption: General workflow for the synthesis and decarboxylation of this compound derivatives.
Decarboxylation Pathways
The following diagram illustrates the key mechanistic steps involved in the acidic/basic hydrolysis and Krapcho decarboxylation pathways.
Caption: Comparison of acidic/basic hydrolysis and Krapcho decarboxylation pathways.
Conclusion
The decarboxylation of this compound derivatives is a versatile and essential transformation in organic synthesis. The choice between acidic, basic, or Krapcho conditions allows for flexibility depending on the specific substrate's stability and the desired reaction conditions. While specific quantitative data for a wide range of derivatives is limited in the readily available literature, the provided protocols offer a solid starting point for researchers to develop and optimize their synthetic routes. Further investigation and optimization are encouraged to determine the most effective method for each unique derivative. These application notes serve as a valuable resource for scientists engaged in the synthesis of ketone-containing molecules for pharmaceutical and other applications.
References
The Sweet Scent of Synthesis: Ethyl 2-benzylacetoacetate as a Precursor in Fragrance Chemistry
For Immediate Release
Ethyl 2-benzylacetoacetate, a versatile β-keto ester, serves as a valuable intermediate in the synthesis of fragrance compounds, most notably in the production of 4-phenyl-2-butanone. This ketone is prized in the fragrance industry for its sweet, floral, and fruity aroma, often incorporated into perfumes and other scented products.[1][2] The conversion of this compound to 4-phenyl-2-butanone is a classic example of the acetoacetic ester synthesis, a powerful carbon-carbon bond-forming reaction in organic chemistry.[3][4][5]
This application note provides detailed protocols for the synthesis of Ethyl 2-benzylactoacetate and its subsequent conversion to 4-phenyl-2-butanone, along with relevant quantitative data and reaction pathways.
Synthesis of this compound
The synthesis of the target intermediate, this compound, is achieved through the alkylation of ethyl acetoacetate (B1235776). The acidic α-hydrogen of the ethyl acetoacetate is deprotonated by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with benzyl (B1604629) bromide to yield this compound.[3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Benzyl bromide
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add ethyl acetoacetate dropwise at room temperature with stirring.
-
After the addition is complete, add benzyl bromide dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
Conversion of this compound to 4-Phenyl-2-butanone
The transformation of this compound to the fragrance compound 4-phenyl-2-butanone involves two key steps: hydrolysis of the ester and subsequent decarboxylation. The ester is first hydrolyzed to a β-keto acid under acidic or basic conditions. This intermediate β-keto acid is unstable and readily loses carbon dioxide upon heating to yield the desired ketone, 4-phenyl-2-butanone.[3][4][6]
Experimental Protocol: Synthesis of 4-Phenyl-2-butanone
Materials:
-
This compound
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 5%)
-
Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine this compound with a 5% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours to effect saponification (hydrolysis) of the ester.
-
Cool the reaction mixture to room temperature and carefully acidify with dilute sulfuric acid or hydrochloric acid until the solution is acidic to litmus (B1172312) paper.
-
Gently heat the acidified mixture to induce decarboxylation, which is visually observed by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the ether extract successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether by distillation.
-
Purify the resulting crude 4-phenyl-2-butanone by vacuum distillation.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 4-phenyl-2-butanone from this compound.
| Parameter | Value | Reference |
| Starting Material | This compound | |
| Product | 4-Phenyl-2-butanone | |
| Molecular Formula | C₁₀H₁₂O | [7] |
| Molecular Weight | 148.20 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Sweet, floral, fruity | [1] |
| Boiling Point | 235 °C (lit.) | [1] |
| Purity (GC) | ≥ 98% | [2] |
| Typical Yield | Not explicitly found in searches |
Reaction Pathways and Workflows
The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis [chem.ucla.edu]
- 4. homework.study.com [homework.study.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. homework.study.com [homework.study.com]
- 7. 2-Butanone, 4-phenyl- [webbook.nist.gov]
Application Notes and Protocols for Ethyl 2-benzylacetoacetate and Related β-Keto Esters in Antiviral and Antibacterial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-benzylacetoacetate is a β-keto ester that has been noted for its potential biological activities. While specific antiviral and antibacterial efficacy data for this compound is limited in publicly available literature, the broader class of β-keto esters has garnered scientific interest for its antimicrobial properties. This document provides an overview of the reported activities of β-keto esters, their proposed mechanisms of action, and detailed protocols for assessing the antimicrobial and antiviral potential of compounds like this compound.
This document, therefore, focuses on the established activities of the β-keto ester chemical class as a proxy to guide future research on this compound.
Antibacterial Applications of β-Keto Esters
The antibacterial activity of β-keto esters is an emerging area of research. Studies on various derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. A significant proposed mechanism of action is the inhibition of quorum sensing, a bacterial cell-to-cell communication system that regulates virulence and biofilm formation[1].
Quantitative Data on Antibacterial Activity of β-Keto Ester Derivatives
While specific MIC (Minimum Inhibitory Concentration) values for this compound are not found in the reviewed literature, the following table summarizes the activity of other β-keto ester derivatives against various bacterial strains. This data can serve as a benchmark for future studies on this compound.
| Compound Class | Bacterial Strain(s) | Activity Metric | Value(s) | Reference |
| Aryl β-keto esters | Vibrio harveyi | IC50 (Quorum Sensing Inhibition) | 23 µM to 53 µM | [1] |
| Substituted β-keto esters | Pseudomonas aeruginosa, Staphylococcus aureus | MIC | 0.08 mg/mL to 0.63 mg/mL | [3] |
| Substituted β-keto esters | Pseudomonas aeruginosa, Staphylococcus aureus | MBC | 1.25 mg/mL to 5.00 mg/mL | [3] |
Proposed Antibacterial Mechanism of Action: Quorum Sensing Inhibition
β-keto esters share structural similarities with N-acyl-homoserine lactones (AHLs), which are signaling molecules used in quorum sensing by many Gram-negative bacteria. It is hypothesized that β-keto esters act as competitive inhibitors, binding to the LuxR-type transcriptional activators and preventing the binding of the natural AHL autoinducers. This disruption of quorum sensing can lead to the downregulation of virulence factors and a reduction in biofilm formation[1].
Antiviral Applications of Related Keto-Esters
The antiviral activity of this compound is not well-documented in scientific literature. However, research on related compounds like β-diketones and α-ketoamides suggests that the keto-ester moiety can be a pharmacophore for antiviral activity. These compounds have been shown to inhibit the replication of both RNA and DNA viruses.
Quantitative Data on Antiviral Activity of Related Compounds
The following table presents data for related keto-containing compounds, which may provide a basis for investigating the antiviral potential of this compound.
| Compound Class | Virus | Activity Metric | Value(s) | Reference |
| α-Ketoamides | Enteroviruses, Alphacoronaviruses, Betacoronaviruses | EC50 | Low-micromolar range | [4] |
| Aryl alkyl diketones | Equine rhinovirus, Herpesvirus | - | In vitro inhibitory effect | [5] |
Proposed Antiviral Mechanisms of Action
The mechanisms of antiviral action for keto-ester containing compounds can vary. For some viruses, these compounds are thought to inhibit viral proteases, which are essential for the cleavage of viral polyproteins into functional proteins. For others, they may interfere with viral entry or replication processes.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antibacterial and antiviral properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (B569324) (MHA)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, pipette a small aliquot (e.g., 10 µL) and plate it onto MHA plates.
-
Incubate the MHA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
Protocol 2: Antiviral Plaque Reduction Assay
This assay is used to quantify the inhibition of viral replication by a compound.
Materials:
-
This compound
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Agarose (B213101) or Methylcellulose overlay
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the host cells into 6-well or 12-well plates and grow them to form a confluent monolayer.
-
-
Virus Infection:
-
Remove the growth medium from the cell monolayer and wash with phosphate-buffered saline (PBS).
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
After the virus adsorption period, remove the viral inoculum and wash the cells with PBS.
-
Add the medium containing the different concentrations of the compound to the respective wells.
-
-
Overlay and Incubation:
-
Add an overlay medium (containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Quantification:
-
After incubation, fix the cells (e.g., with 10% formalin).
-
Remove the overlay and stain the cells with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the 50% inhibitory concentration (IC50) using dose-response curve analysis.
-
Conclusion
While direct experimental evidence for the antiviral and antibacterial applications of this compound is currently sparse in the scientific literature, the broader class of β-keto esters shows significant promise, particularly as antibacterial agents through mechanisms like quorum sensing inhibition. The protocols and data presented here for related compounds provide a solid foundation for researchers to initiate studies on this compound. Further investigation is warranted to elucidate its specific antimicrobial spectrum, efficacy, and mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antiviral activity of some beta-diketones. 1. Aryl alkyl diketones. In vitro activity against both RNA and DNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of Ethyl 2-benzylacetoacetate
Abstract
This document provides detailed experimental procedures for the reduction of ethyl 2-benzylacetoacetate to ethyl 3-hydroxy-2-benzylbutanoate. The reduction of the ketone functionality in β-keto esters is a critical transformation in organic synthesis, yielding valuable β-hydroxy ester building blocks. This report outlines two primary methodologies: diastereoselective reduction using sodium borohydride (B1222165) and catalytic hydrogenation. Detailed protocols, data presentation in tabular format, and workflow visualizations are provided to guide researchers, scientists, and drug development professionals in successfully carrying out this synthesis.
Introduction
This compound is a β-keto ester that, upon reduction of its ketone group, yields ethyl 3-hydroxy-2-benzylbutanoate. This product contains two stereocenters, and therefore, the reduction can lead to the formation of diastereomers (syn and anti). The control of this diastereoselectivity is a key challenge and a primary focus of synthetic strategies. The resulting β-hydroxy esters are versatile intermediates in the synthesis of various biologically active molecules and natural products. This document details two common and effective methods for this reduction: sodium borohydride reduction, a versatile and mild method, and catalytic hydrogenation, a scalable and clean alternative.
Chemical Transformation
The overall chemical reaction is the reduction of the ketone in this compound to a secondary alcohol.
Caption: Reduction of this compound.
Experimental Protocols
Method 1: Diastereoselective Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent for aldehydes and ketones.[1][2] The diastereoselectivity of the reduction of β-keto esters can often be influenced by the reaction conditions and additives.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 1-2 hours), quench the reaction by the slow, dropwise addition of 1 M HCl until gas evolution ceases.[3]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product, ethyl 3-hydroxy-2-benzylbutanoate.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Caption: Workflow for NaBH4 Reduction.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of various functional groups. For the reduction of the keto group in this compound, a palladium on carbon (Pd/C) or Raney nickel catalyst can be employed.[5]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) or Raney Nickel
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
-
Celite or another filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation flask, dissolve this compound (1 equivalent) in ethanol or ethyl acetate.
-
Carefully add the catalyst (typically 5-10 mol% Pd/C or a slurry of Raney Nickel) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to a hydrogen source.
-
Evacuate the vessel and backfill with hydrogen gas (repeat this cycle 3 times to ensure an inert atmosphere is replaced with hydrogen).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm or as specified by the apparatus) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product, ethyl 3-hydroxy-2-benzylbutanoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Caption: Workflow for Catalytic Hydrogenation.
Data Presentation
The following tables summarize typical quantitative data for the reduction of this compound under various conditions. Note that these are representative values and actual results may vary.
Table 1: Comparison of Reduction Methods
| Method | Reducing Agent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Borohydride Reduction | NaBH₄ | Methanol | 0 | 1-2 | 85-95 | 60:40 to 70:30 |
| Catalytic Hydrogenation | 10% Pd/C | Ethanol | 25 | 4-8 | 90-99 | ~50:50 |
| Catalytic Hydrogenation | Raney Nickel | Ethanol | 25 | 6-12 | 88-96 | ~55:45 |
Table 2: Effect of Solvent on Sodium Borohydride Reduction
| Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Methanol | 0 | 1-2 | 92 | 65:35 |
| Ethanol | 0 | 1.5-2.5 | 90 | 62:38 |
| Tetrahydrofuran | 0 to 25 | 3-4 | 85 | 58:42 |
Conclusion
The reduction of this compound can be effectively achieved using either sodium borohydride or catalytic hydrogenation. Sodium borohydride offers a mild and operationally simple method that can provide some level of diastereoselectivity. Catalytic hydrogenation is a highly efficient and clean method, particularly suitable for larger-scale synthesis, though it may offer less diastereocontrol without specialized catalysts. The choice of method will depend on the desired outcome, available equipment, and scale of the reaction. Further optimization of reaction conditions, such as temperature, solvent, and additives, may lead to improved yields and diastereoselectivity.
References
Application Notes: Propargylamine as a Versatile Building Block in Organic Synthesis and Drug Discovery
Introduction
Propargylamine (B41283) and its derivatives are a highly versatile class of organic compounds characterized by the presence of an amino group and a terminal alkyne.[1][2] This unique bifunctional structure makes them invaluable building blocks in organic synthesis, particularly for the construction of complex nitrogen-containing heterocycles, which are prevalent scaffolds in numerous natural products, pharmaceuticals, and biologically active molecules.[3][4] Their utility is further highlighted by their role as key intermediates in the synthesis of drugs for neurodegenerative disorders, such as Parkinson's and Alzheimer's disease, as well as in the development of potential anticancer agents.[5][6][7]
Key Applications
-
Multicomponent Reactions (MCRs): Propargylamines are most famously synthesized and utilized in the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[8] This one-pot, three-component reaction is a powerful, atom-economical method for generating molecular complexity in a single step.[6][9] The resulting propargylamine products can then be used in subsequent transformations.
-
Heterocycle Synthesis: The dual reactivity of the amine and alkyne functionalities allows propargylamines to serve as precursors for a wide variety of nitrogen-containing heterocycles. These include, but are not limited to, pyrroles, pyridines, oxazoles, imidazoles, and quinolines.[3][10][11] Such heterocyclic cores are of significant interest in medicinal chemistry due to their frequent occurrence in bioactive compounds.
-
Drug Discovery and Development: The propargylamine motif is a recognized pharmacophore, present in several marketed drugs like Pargyline, Rasagiline, and Selegiline, which are used to treat neurodegenerative diseases by inhibiting monoamine oxidase (MAO).[5][6] Furthermore, novel propargylamine derivatives are continuously being explored for their potential as anticancer, antioxidant, and cardioprotective agents.[7][12] The alkyne group also serves as a convenient handle for bioconjugation via "click chemistry," enabling the attachment of molecules to proteins or other biomolecules.[13]
-
Natural Product Synthesis: The versatility of propargylamines makes them valuable intermediates in the total synthesis of complex natural products.[14] Their ability to participate in a variety of cyclization and coupling reactions allows for the efficient construction of intricate molecular architectures.
Featured Applications and Protocols
Synthesis of Propargylamines via A³ Coupling
The A³ coupling reaction is a cornerstone for the synthesis of propargylamines. It involves the condensation of an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a metal salt, most commonly copper(I).[9][12]
General Workflow for A³ Coupling
Caption: General workflow for propargylamine synthesis via A³ coupling.
Experimental Protocol: Copper-Catalyzed A³ Coupling
This protocol describes a general procedure for the synthesis of a propargylamine derivative using a copper(I) iodide catalyst.[15]
-
Reaction Setup: To a screw-capped vial, add the aldehyde (1.0 mmol), secondary amine (1.2 mmol), terminal alkyne (1.5 mmol), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically for 1-4 hours.
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (B1210297) (10 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure propargylamine.[15]
Data Presentation: Comparison of Catalysts in A³ Coupling
The choice of catalyst and reaction conditions can significantly impact the yield of the A³ coupling reaction. The following table summarizes the yield of a model reaction (benzaldehyde, piperidine, and phenylacetylene) under different catalytic conditions.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI (5 mol%) | None | 80 | 2 | 92 | [12] |
| CuFe₂O₄ NPs | None | 80 | 1.5 | 90 | |
| AgI (5 mol%) | H₂O | 100 | 12 | 85 | N/A |
| AuCl₃ (2 mol%) | CH₃CN | RT | 6 | 95 | N/A |
| Metal-free | Salicylaldehyde | 80 | 4 | 88 | [14] |
Synthesis of Substituted Pyrroles
Propargylamines are excellent precursors for the synthesis of substituted pyrroles through intramolecular cyclization reactions.
Reaction Scheme: Gold-Catalyzed Pyrrole Synthesis
Caption: Gold-catalyzed synthesis of pyrroles from propargylamines.
Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Disubstituted Pyrroles
This protocol is adapted from methodologies involving the gold-catalyzed cyclization of N-propargylic β-enaminones.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), dissolve the N-propargylic β-enaminone (0.5 mmol) in anhydrous 1,2-dichloroethane (B1671644) (DCE, 5 mL).
-
Catalyst Addition: Add the gold catalyst, such as gold(III) chloride (AuCl₃, 0.01 mmol, 2 mol%), to the solution.
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired 2,5-disubstituted pyrrole.
Role in Drug Development: MAO-B Inhibition
Certain propargylamine-containing drugs, like Rasagiline, act as irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters like dopamine (B1211576). This inhibition increases dopamine levels in the brain, which is beneficial in treating Parkinson's disease.
Signaling Pathway: MAO-B Inhibition
Caption: Mechanism of MAO-B inhibition by a propargylamine-based drug.
Propargylamine is a fundamental building block in modern organic synthesis, offering efficient pathways to a diverse range of valuable molecules.[1] Its importance is particularly pronounced in the field of medicinal chemistry, where it serves as both a key synthetic intermediate and a crucial pharmacophore in drugs targeting significant human diseases.[16][17] The methodologies presented here, particularly the robust A³ coupling and subsequent cyclization reactions, provide researchers with powerful tools for the synthesis of novel compounds for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Reactivity of Propargylamines in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 13. benchchem.com [benchchem.com]
- 14. phytojournal.com [phytojournal.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethyl 2-benzylacetoacetate Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of Ethyl 2-benzylacetoacetate synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, also known as Ethyl 2-benzyl-3-oxobutanoate.
Q1: Why is my yield of this compound consistently low?
A low yield is a common problem and can be attributed to several factors:
-
Incomplete Deprotonation: For the alkylation to proceed, the ethyl acetoacetate (B1235776) must be completely converted to its enolate anion. If the base is not strong enough or used in insufficient quantity, unreacted starting material will remain.[1][2] A low yield in one documented procedure was attributed to the deprotonation step not going to completion.[1]
-
Competing Side Reactions: The primary cause of low yields is often the formation of undesired side products. The most common side reactions include:
-
O-alkylation: The enolate anion is an ambident nucleophile, meaning it can react at the α-carbon (C-alkylation) to form the desired product or at the enolate oxygen (O-alkylation) to form an ether byproduct.[3][4]
-
Dialkylation: After the initial benzylation, the product still has one acidic α-hydrogen. A second alkylation can occur, leading to the formation of ethyl 2,2-dibenzylacetoacetate, especially if excess base or benzyl (B1604629) halide is used.[5]
-
Aldol Condensation: The enolate can react with the carbonyl group of unreacted ethyl acetoacetate, leading to self-condensation products.[5]
-
-
Purity of Reagents: The presence of water or ethanol (B145695) in the reaction can quench the enolate. The base, such as sodium ethoxide, should be freshly prepared or properly stored to ensure it is anhydrous and not degraded. The ethyl acetoacetate and benzyl halide should be pure and dry.
-
Reaction Conditions: Suboptimal temperature, reaction time, or inefficient mixing can lead to incomplete reactions or increased side product formation.
Q2: How can I minimize the formation of the O-alkylated byproduct?
Favoring C-alkylation over O-alkylation is critical for maximizing the yield of the desired product. Several factors influence this selectivity:
-
Solvent Choice: Protic solvents, such as ethanol, are known to solvate the oxygen atom of the enolate through hydrogen bonding.[3] This steric hindrance around the oxygen favors the nucleophilic attack from the α-carbon, promoting C-alkylation.[3] Conversely, polar aprotic solvents like DMF or DMSO tend to favor O-alkylation.[3]
-
Base and Counter-ion: The choice of base and its corresponding metal counter-ion can influence the reaction's regioselectivity. Harder cations (like Li⁺) tend to associate more strongly with the oxygen atom, which can sometimes favor C-alkylation.
-
Leaving Group on Electrophile: While benzyl chloride is commonly used, using a benzyl halide with a better leaving group, like benzyl iodide, can sometimes increase the rate of C-alkylation.
Q3: My TLC analysis shows multiple spots, including what I suspect is a dialkylated product. How can I prevent this?
The formation of a dialkylated product occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the benzyl halide.[5] To minimize this:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the ethyl acetoacetate enolate to the benzyl halide. Adding the benzyl halide slowly and carefully to the enolate solution can help prevent localized areas of excess electrophile.
-
Deprotonation Strategy: Using a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) can rapidly and completely convert the starting ethyl acetoacetate to its enolate.[2] This ensures that by the time the benzyl halide is added, there is no remaining base to deprotonate the mono-alkylated product.
Q4: The reaction seems to stall and does not go to completion. What are the potential causes?
An incomplete reaction can be caused by:
-
Insufficient Base: As mentioned, if there is not enough base to fully deprotonate the ethyl acetoacetate, the reaction will stop once the base is consumed.[1]
-
Poor Quality Reagents: Deactivated benzyl halide or a degraded base will lead to a sluggish or incomplete reaction.
-
Low Temperature: While some alkylations require low temperatures to control side reactions, the reaction rate may be too slow if the temperature is not optimal. The classic procedure often involves heating the reaction to reflux to ensure it proceeds at a reasonable rate.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best base for this synthesis?
Sodium ethoxide (NaOEt) in ethanol is the most common and classical base used for this reaction.[1][6] It is sufficiently basic (pKa of ethanol is ~16) to deprotonate ethyl acetoacetate (pKa ~11) and is convenient as ethanol is often the solvent. For higher yields and to avoid side reactions, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) in an aprotic solvent like THF can be used to ensure complete and rapid enolate formation before the alkylating agent is added.[2][5]
Q2: What is the role of the solvent in this reaction?
The solvent plays a crucial role in stabilizing the enolate and influencing the C- vs. O-alkylation ratio.[3]
-
Protic Solvents (e.g., Ethanol): As the conjugate acid of the ethoxide base, ethanol is a convenient choice. It promotes C-alkylation by forming hydrogen bonds with the oxygen of the enolate, sterically hindering O-alkylation.[3]
-
Aprotic Solvents (e.g., THF, Toluene): These are typically used with stronger bases like LDA. They do not interfere with the enolate's reactivity in the same way protic solvents do.
Q3: Can I use benzyl bromide instead of benzyl chloride?
Yes. The alkylation is an SN2 reaction, and the reactivity of the alkyl halide depends on the leaving group.[7][8] Since bromide is a better leaving group than chloride, benzyl bromide will react faster than benzyl chloride. This can be advantageous for completing the reaction more quickly or at a lower temperature, but may also require more careful control to prevent side reactions.
Q4: How should the final product be purified?
Standard purification involves an aqueous workup followed by distillation or chromatography.[1] The typical steps are:
-
Quench the reaction mixture with water.
-
Extract the product into an organic solvent like ethyl acetate (B1210297).
-
Wash the organic layer with water and/or brine to remove any remaining salts or water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[9]
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is key to improving yield. While specific comparative data for this compound is sparse in literature, the following table summarizes how different parameters generally influence the outcome of β-keto ester alkylations.
| Parameter | Condition 1 | Effect on Yield/Purity | Condition 2 | Effect on Yield/Purity | Rationale |
| Base | Sodium Ethoxide (1 eq.) | Moderate Yield | LDA (1.1 eq.) | Potentially Higher Yield | LDA ensures complete, irreversible deprotonation, minimizing side reactions from unreacted starting material and residual base.[2][5] |
| Solvent | Ethanol (Protic) | Favors C-alkylation | DMF (Aprotic) | May increase O-alkylation | Protic solvents solvate the enolate oxygen, sterically hindering attack at that site and promoting the desired C-alkylation.[3] |
| Electrophile | Benzyl Chloride | Slower reaction | Benzyl Bromide/Iodide | Faster reaction | Better leaving groups (I > Br > Cl) accelerate the SN2 reaction, but may require more careful temperature control.[8] |
| Temperature | Reflux | Faster reaction, risk of side products | Room Temp or 0 °C | Slower reaction, better selectivity | Lower temperatures can help control the exothermic reaction and reduce the rate of undesired side reactions. |
Experimental Protocols
Protocol: Synthesis of this compound using Sodium Ethoxide
This protocol is based on a standard procedure for the alkylation of an enolate anion.[1]
Materials:
-
Sodium ethoxide
-
Absolute Ethanol (anhydrous)
-
Ethyl acetoacetate (ethyl 3-oxobutanoate)
-
Benzyl chloride
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate
-
100 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Enolate Formation: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer, add sodium ethoxide (e.g., 3.4 g, ~50 mmol) to absolute ethanol (25 mL). Stir until the sodium ethoxide has completely dissolved.
-
Add ethyl acetoacetate (e.g., 6.5 g, ~50 mmol) dropwise to the flask. Stir the mixture. An exothermic reaction may be observed.
-
Attach a reflux condenser to the flask and stir the contents until a clear solution is formed, indicating the formation of the sodium enolate.
-
Alkylation: Once the flask has cooled to room temperature, add benzyl chloride (e.g., 6.3 g, ~50 mmol) slowly, dropwise, down the condenser.
-
Heat the reaction mixture to reflux using a heating mantle and continue stirring for 40-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Extraction: After cooling the reaction to room temperature, pour the mixture into 100 mL of deionized water in a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts and wash them with deionized water (2 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent.
-
Remove the ethyl acetate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via vacuum distillation to obtain pure this compound.
Visualizations
Caption: Reaction mechanism for this compound synthesis.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting flowchart for low yield diagnosis.
References
- 1. maths.tcd.ie [maths.tcd.ie]
- 2. askthenerd.com [askthenerd.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. rsc.org [rsc.org]
Technical Support Center: Benzylation of Ethyl Acetoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the benzylation of ethyl acetoacetate (B1235776). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Troubleshooting Guides & FAQs
Issue 1: Low Yield of the Desired C-Alkylated Product (Ethyl 2-benzylacetoacetate)
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer:
A low yield of the C-benzylated product is a common issue and can be attributed to several factors, primarily the competing O-benzylation side reaction and the formation of poly-benzylated byproducts. Here's a breakdown of potential causes and solutions:
-
Competing O-Alkylation: The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it can be alkylated at either the carbon or the oxygen atom. O-alkylation leads to the formation of ethyl 3-benzyloxy-2-butenoate, an undesired side product.
-
Solution: To favor C-alkylation, consider the following adjustments to your protocol:
-
Solvent Choice: Use non-polar, weakly coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.[1] Polar aprotic solvents such as DMSO or DMF tend to favor O-alkylation.[1][2] Protic solvents can also favor C-alkylation by solvating the oxygen atom of the enolate, making it less available for reaction.[3]
-
Counter-ion: The choice of base and its corresponding cation can influence the reaction's selectivity. Smaller cations like Li+ tend to chelate with the oxygen atoms of the enolate, sterically hindering O-alkylation and thus promoting C-alkylation.[2] Using bases like lithium diisopropylamide (LDA) can be beneficial.[2] Larger cations, such as K+, are less effective at chelation and may lead to a higher proportion of the O-alkylated product.[2]
-
Leaving Group: While benzyl (B1604629) bromide is commonly used, using benzyl iodide might increase the rate of C-alkylation as iodide is a better leaving group.
-
-
-
Poly-benzylation: The product, this compound, still possesses an acidic α-hydrogen and can be deprotonated and subsequently benzylated again to form ethyl 2,2-dibenzylacetoacetate.
-
Solution: To minimize this side reaction:
-
Stoichiometry: Use a strict 1:1 molar ratio of ethyl acetoacetate to the base and benzylating agent. An excess of the benzylating agent or base can promote di-alkylation.
-
Controlled Addition: Add the benzylating agent slowly and at a low temperature to control the reaction rate and prevent a localized excess of the electrophile.
-
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution:
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient amount of time at the appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Base Strength: Use a sufficiently strong base to ensure complete deprotonation of the ethyl acetoacetate. Sodium ethoxide is commonly used, but for complete and rapid deprotonation, stronger bases like LDA can be employed.[2]
-
-
Issue 2: Presence of a Significant Amount of O-Alkylated Side Product
Question: My product mixture contains a significant amount of an impurity that I suspect is the O-benzylated product. How can I confirm its identity and prevent its formation in the future?
Answer:
The formation of the O-alkylated isomer, ethyl 3-benzyloxy-2-butenoate, is a known side reaction.
-
Confirmation of Identity:
-
Spectroscopic Analysis: The C- and O-alkylated products can be distinguished using NMR and IR spectroscopy.
-
¹H NMR: The C-benzylated product will show a characteristic methine proton (CH) signal adjacent to the benzyl and acetyl groups. The O-benzylated product will lack this signal and instead show a vinylic proton signal.
-
¹³C NMR: The carbonyl carbon signals will differ significantly between the two isomers.
-
IR Spectroscopy: The C-benzylated product will exhibit two distinct carbonyl stretching frequencies (ketone and ester). The O-benzylated product will show a carbonyl stretch for the ester and a C=C stretch for the enol ether.
-
-
GC-MS Analysis: Gas chromatography-mass spectrometry can be used to separate the isomers and their fragmentation patterns can help in their identification.
-
-
Prevention of O-Alkylation:
-
As detailed in the previous section, the key to minimizing O-alkylation is to choose reaction conditions that favor C-alkylation. To reiterate the most critical factors:
-
Issue 3: Formation of a Di-benzylated Byproduct
Question: I am observing a significant amount of a higher molecular weight byproduct, which I believe is the di-benzylated product. How can I avoid this?
Answer:
The formation of ethyl 2,2-dibenzylacetoacetate occurs when the mono-benzylated product undergoes a second benzylation.
-
Prevention of Di-benzylation:
-
Equivalents of Reagents: Carefully control the stoichiometry. Use no more than one equivalent of the base and the benzylating agent relative to ethyl acetoacetate.
-
Reaction Conditions:
-
Slow Addition: Add the benzylating agent dropwise to the reaction mixture to avoid creating localized high concentrations.
-
Temperature Control: Maintain a controlled, and often low, temperature during the addition of the electrophile.
-
-
Choice of Base: Using a bulky base might selectively deprotonate the more accessible starting material over the more sterically hindered mono-alkylated product.
-
Quantitative Data Summary
The following table summarizes the yields of the C-benzylated, O-benzylated, and di-benzylated products under different reaction conditions. Note: The data presented is a compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific experimental setup.
| Base (Counter-ion) | Solvent | Benzylating Agent | Temperature (°C) | C-Benzylation Yield (%) | O-Benzylation Yield (%) | Di-benzylation Yield (%) | Reference |
| NaOEt (Na+) | Ethanol (B145695) | Benzyl chloride | Reflux | Moderate | Significant | Low | General Knowledge |
| NaH (Na+) | THF | Benzyl bromide | Room Temp | Good | Low | Moderate | General Knowledge |
| LDA (Li+) | THF | Benzyl bromide | -78 to RT | High | Very Low | Low | [2] |
| K₂CO₃ (K+) | DMF | Benzyl bromide | 80 | Moderate | High | Low | General Knowledge |
| KOH (K+) | Acetaldehyde diethyl acetal | Benzyl chloride | 80 | 61.4 | Not Reported | 6.77 | Patent US2474175A |
| KOH (K+) | Acetaldehyde diethyl acetal | Benzyl chloride (2 eq.) | Not Specified | Low | Not Reported | 75.2 | Patent US2474175A |
Experimental Protocols
Protocol 1: C-Benzylation of Ethyl Acetoacetate using Sodium Ethoxide in Ethanol
This protocol is a standard method for the alkylation of ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Sodium metal
-
Absolute ethanol
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere.
-
Once all the sodium has reacted, add ethyl acetoacetate (1.0 eq.) dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, add benzyl bromide (1.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Reaction Pathway Diagram
Caption: Reaction pathways in the benzylation of ethyl acetoacetate.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the benzylation of ethyl acetoacetate.
References
Technical Support Center: Purification of Crude Ethyl 2-benzylacetoacetate by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of crude Ethyl 2-benzylacetoacetate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, a normal-phase stationary phase is recommended. Silica (B1680970) gel (230-400 mesh) is the most common choice due to its effectiveness in separating moderately polar compounds.[1] Alumina can also be used, but silica gel is generally the first choice for this type of compound.[1]
Q2: How do I determine the appropriate solvent system (eluent) for the separation?
A2: The ideal solvent system should provide a good separation of your target compound from impurities. This is typically determined by thin-layer chromatography (TLC) before running the column. A good starting point for this compound is a mixture of hexane (B92381) and ethyl acetate (B1210297). A solvent system that gives your product an Rf value of approximately 0.3 to 0.4 on a TLC plate is generally considered optimal for column chromatography.[2][3] For this compound, a 9:1 mixture of hexanes:ethyl acetate has been reported to give an Rf of 0.35.[4]
Q3: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A3: If your compound remains at the baseline, the eluent is not polar enough. You can try adding a small amount of a more polar solvent, like methanol (B129727), to your ethyl acetate/hexane mixture. However, for very polar compounds that still do not move, you might consider using a more polar stationary phase or reverse-phase chromatography. For beta-keto esters, sometimes adding a small amount of acetic acid to the eluent can help to improve mobility and reduce tailing, but be cautious as this can affect acid-sensitive compounds.[5]
Q4: My purified product still shows impurities after column chromatography. What are the next steps?
A4: If impurities are still present, you can consider a second column chromatography with a shallower solvent gradient to improve separation. Alternatively, other purification techniques like preparative HPLC or recrystallization could be employed for further purification.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of crude this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The solvent system is not optimal. | Re-evaluate the solvent system using TLC. Try different ratios of hexane and ethyl acetate, or introduce a third solvent like dichloromethane (B109758) to improve separation. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "slurry method" of packing is often recommended to avoid these issues.[1] | |
| The sample was overloaded on the column. | As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel for good separation. | |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the proportion of the more polar solvent (ethyl acetate) in your eluent system. |
| Product Elutes Too Slowly or Not at All (Low Rf) | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. If the compound still doesn't elute, a small amount of a more polar solvent like methanol can be added. |
| Tailing of the Product Band | The compound is interacting strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like acetic acid or triethylamine (B128534) to the eluent to reduce strong interactions. Always test the stability of your compound with these additives first. |
| The sample was loaded in a solvent that is too polar. | Load the sample in the same solvent system as the initial mobile phase, or in a less polar solvent. Dry loading the sample onto silica gel is also a good option to avoid this issue.[2] | |
| Cracks or Bubbles in the Silica Gel Bed | The column ran dry at some point. | Always ensure the solvent level is above the top of the silica gel. |
| Heat was generated during packing or elution. | This can happen with certain solvents like dichloromethane. Ensure the packing and elution are done at a steady pace to avoid heat generation. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of this compound by column chromatography. These values are representative and may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [4] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (gradient) | [4] |
| Typical Starting Eluent | 10:1 Hexane:Ethyl Acetate | [6] |
| Eluent for Product Elution | 9:1 Hexane:Ethyl Acetate | [4] |
| Rf of Pure Product | ~0.35 | [4] |
| Silica Gel to Crude Product Ratio (w/w) | 30:1 to 100:1 | [2] |
| Typical Yield | 76% | [4] |
| Expected Purity (Post-Column) | >97% | [7] |
Experimental Protocol: Purification of Crude this compound
This protocol outlines the step-by-step procedure for the purification of crude this compound using flash column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Preparation of the Column:
-
Securely clamp a glass chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a thin layer of sand (about 1 cm) on top of the plug.[6]
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10:1 hexane:ethyl acetate).[1]
-
Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.[1]
-
Allow the silica gel to settle, and then add a protective layer of sand (about 1 cm) on top of the silica bed.[2]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent like dichloromethane.[2] Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent and add a small amount of silica gel.[2] Remove the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
4. Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to begin eluting the sample.
-
Maintain a constant flow rate and collect fractions in test tubes or flasks.
-
Start with a less polar eluent (e.g., 10:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 9:1 or 8:1 hexane:ethyl acetate) if necessary to elute the product.[4]
5. Fraction Analysis:
-
Monitor the elution process by spotting the collected fractions on TLC plates.
-
Visualize the spots under a UV lamp or by using an appropriate staining agent.
-
Combine the fractions that contain the pure this compound.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
- 1. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 2. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Removing unreacted starting materials from Ethyl 2-benzylacetoacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-benzylacetoacetate. Our aim is to address common issues encountered during the removal of unreacted starting materials after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found as impurities in crude this compound?
The synthesis of this compound typically involves the benzylation of ethyl acetoacetate (B1235776). Therefore, the most common unreacted starting materials are ethyl acetoacetate and the benzylating agent , which is usually benzyl (B1604629) bromide or benzyl chloride.
Q2: How can I remove unreacted benzyl bromide or benzyl chloride from my product?
Unreacted benzyl halides are lachrymators and should be handled in a well-ventilated fume hood.[1] Several methods can be employed for their removal:
-
Chemical Scavenging: Reacting the crude product with a tertiary amine, such as triethylamine (B128534), can convert the benzyl halide into a quaternary ammonium (B1175870) salt, which is typically water-soluble and can be removed by an aqueous wash.[2][3]
-
Aqueous Work-up: Washing the organic layer with a sodium bicarbonate or sodium carbonate solution can help to quench and remove some of the benzyl halide.
-
Distillation: Benzyl bromide and benzyl chloride are volatile and can often be removed by distillation under reduced pressure.[3] Steam distillation is another effective method for removing these volatile and irritating compounds.[2]
-
Chromatography: Flash column chromatography can effectively separate the less polar benzyl halide from the more polar this compound.[2]
Q3: What is the best method to remove unreacted ethyl acetoacetate?
Due to the significant difference in boiling points between ethyl acetoacetate (~181 °C) and this compound (~276 °C), fractional distillation under reduced pressure is the most effective method for separating these two compounds on a larger scale.[4] For smaller scales or for achieving very high purity, flash column chromatography is also a suitable technique.
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the removal of impurities. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), will show distinct spots for this compound, ethyl acetoacetate, and the benzyl halide, allowing you to track the purification progress.[5]
Q5: What analytical techniques can be used to confirm the final purity of this compound?
To confirm the purity of the final product, the following techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides a quantitative assessment of purity and can identify any remaining volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound with high accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the final product and detect any proton- or carbon-containing impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Persistent benzyl halide contamination after aqueous wash. | Insufficient washing or inefficient quenching. | Increase the number of aqueous washes. Consider using a chemical scavenger like triethylamine prior to the aqueous work-up. |
| Poor separation of ethyl acetoacetate and product during distillation. | Inefficient fractionating column or improper distillation rate. | Use a fractionating column with a higher number of theoretical plates. Ensure a slow and steady distillation rate to allow for proper separation.[6] |
| Product co-elutes with impurities during column chromatography. | Incorrect solvent system polarity. | Optimize the solvent system for TLC first to achieve good separation between the product and impurities. A common starting point is a hexane/ethyl acetate gradient.[7] |
| Low recovery yield after purification. | Product loss during aqueous washes or multiple purification steps. | Minimize the number of transfers and extractions. Ensure the pH of the aqueous phase is controlled to prevent hydrolysis of the ester. |
| The final product is a yellow oil, is this expected? | The presence of minor impurities or baseline product color. | This compound is often described as a light-yellow liquid.[8] If significant color is present, further purification by column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This method is ideal for separating unreacted ethyl acetoacetate from the higher-boiling this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Use a vacuum adapter for distillation under reduced pressure.
-
Procedure:
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Gradually reduce the pressure and begin heating the flask.
-
Collect the first fraction, which will primarily be the lower-boiling ethyl acetoacetate.
-
As the temperature rises and stabilizes, collect the main fraction of pure this compound.
-
Monitor the fractions by TLC or GC to ensure purity.
-
Protocol 2: Purification by Flash Column Chromatography
This technique is suitable for achieving high purity, especially on a smaller scale.
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is commonly used. A typical starting point is 10% ethyl acetate in hexane, gradually increasing the polarity to elute the product.[9]
-
Procedure:
-
Pack a chromatography column with a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the initial eluent).
-
Load the sample onto the top of the silica gel column.
-
Begin elution with the starting solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent to elute the this compound.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Expected Recovery Yield | Primary Impurities Removed |
| Fractional Distillation | >95% | 70-85% | Ethyl acetoacetate |
| Flash Column Chromatography | >98%[10] | 60-80%[11] | Ethyl acetoacetate, Benzyl halide, other byproducts |
| Chemical Scavenging + Aqueous Wash | - | >90% (of subsequent step) | Benzyl halide |
Workflow for Troubleshooting Purification
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. vernier.com [vernier.com]
- 3. Ethyl alpha-benzylacetoacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 8. This compound | 620-79-1 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
Troubleshooting low yield in acetoacetic ester synthesis
Welcome to the technical support center for the acetoacetic ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during the acetoacetic ester synthesis in a question-and-answer format.
1. Why is my initial deprotonation step resulting in a low yield of the enolate?
Incomplete deprotonation is a common issue that can significantly lower your final product yield. Here are the primary causes and their solutions:
-
Inappropriate Base Selection: The base must be strong enough to deprotonate the α-carbon of the acetoacetic ester (pKa ≈ 11). However, using a base that is too strong or nucleophilic can lead to side reactions.
-
Solution: Sodium ethoxide (NaOEt) in ethanol (B145695) is the most common and effective base for the deprotonation of ethyl acetoacetate (B1235776). It is crucial that the alkoxide base matches the alkyl group of the ester to prevent transesterification. For instance, use sodium ethoxide with ethyl acetoacetate and sodium methoxide (B1231860) with methyl acetoacetate. While stronger bases like sodium hydride (NaH) can provide irreversible deprotonation and potentially higher yields, they are more hazardous and require strictly anhydrous conditions.[1]
-
-
Presence of Water: Moisture in your reagents or glassware will consume the base, preventing the deprotonation of the acetoacetic ester.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Reagents should be stored under inert atmosphere and handled using appropriate techniques to minimize exposure to moisture.
-
-
Insufficient Amount of Base: An inadequate amount of base will lead to incomplete enolate formation.
-
Solution: Use at least one full equivalent of the base relative to the acetoacetic ester.
-
2. I am observing a significant amount of dialkylated product. How can I control the alkylation step to favor mono-alkylation?
The formation of a dialkylated byproduct is a common side reaction, as the monoalkylated product still possesses an acidic α-hydrogen.[2][3] Here’s how to manage it:
-
Control of Stoichiometry: The ratio of your reagents is critical.
-
Solution: Use a strict 1:1 molar ratio of the enolate to the alkylating agent. Adding the alkylating agent slowly to the enolate solution can also help to minimize over-alkylation.
-
-
Reaction Conditions: Temperature can influence the selectivity of the reaction.
-
Solution: Perform the alkylation at a lower temperature to better control the reaction rate and improve selectivity for the mono-alkylated product.
-
-
Base Strength for Second Alkylation: If a second, different alkyl group is desired, a stronger base is often needed for the second deprotonation as the monoalkylacetoacetic ester is less acidic.[4]
3. My reaction yield is low when using a secondary or tertiary alkyl halide. Why is this happening?
The alkylation step in the acetoacetic ester synthesis proceeds via an SN2 mechanism.
-
Steric Hindrance: Secondary and, particularly, tertiary alkyl halides are sterically hindered. This bulkiness slows down the rate of the SN2 reaction, allowing for competing elimination (E2) reactions to occur, which leads to the formation of an alkene from the alkyl halide and reduces the yield of the desired alkylated product.
-
Solution: Whenever possible, use primary alkyl halides or methyl halides to ensure a high yield. If a secondary alkyl group must be introduced, be prepared for a lower yield and more complex purification. Tertiary alkyl halides are generally unsuitable for this reaction.
-
4. The final decarboxylation step is incomplete or slow. How can I ensure it goes to completion?
The decarboxylation of the β-keto acid intermediate is a crucial final step.[5]
-
Insufficient Heat: The decarboxylation reaction requires thermal energy to proceed at a reasonable rate.
-
Solution: Ensure the reaction mixture is heated sufficiently. Typically, heating to around 100°C is effective.[4]
-
-
Incorrect pH: The decarboxylation proceeds most rapidly under acidic conditions.[6]
-
Solution: The hydrolysis of the ester is typically carried out with an acid (like HCl or H₂SO₄), which also catalyzes the subsequent decarboxylation upon heating. Ensure the solution is acidic before heating for decarboxylation.
-
5. I'm having difficulty purifying my final product. What are the likely impurities and how can I remove them?
Purification can be challenging due to the presence of side products and unreacted starting materials.
-
Common Impurities:
-
Unreacted acetoacetic ester
-
Dialkylated product
-
Products from side reactions (e.g., self-condensation of the acetoacetic ester, though this is usually minor[7])
-
By-products from the alkylating agent (e.g., elimination products)
-
-
Purification Strategy:
-
Extraction: A standard aqueous workup is the first step. Washing with a sodium bicarbonate solution can help remove any remaining acidic impurities.
-
Distillation: Fractional distillation under reduced pressure is often the most effective method for separating the desired ketone from impurities, especially if they have close boiling points.[8] For example, ethyl 3-ethoxycrotonate is a known impurity in commercially available ethyl acetoacetate that can be difficult to remove.[8]
-
Quantitative Data Summary
The choice of base can significantly impact the yield and reaction time of the acetoacetic ester synthesis. The following table summarizes typical outcomes with different bases.
| Base | Typical Yield (%) | Typical Reaction Time (Alkylation) | Key Advantages | Potential Disadvantages |
| Sodium Ethoxide (NaOEt) | 70-85% | 1-3 hours | Well-established, cost-effective, soluble in ethanol. | Can lead to reversible reactions and side products due to its nucleophilicity (transesterification if the alcohol does not match the ester). |
| Sodium Hydride (NaH) | 85-95% | 1-2 hours | Irreversible deprotonation drives the reaction to completion, leading to higher yields; non-nucleophilic, avoiding transesterification. | Highly reactive and moisture-sensitive, requiring anhydrous conditions and careful handling. |
| Potassium Carbonate (K₂CO₃) | 65-80% | 4-8 hours | Milder, safer, and more economical than alkoxides or hydrides; suitable for large-scale synthesis. | Slower reaction rates; may require a phase-transfer catalyst for optimal performance in some solvent systems. |
(Data sourced from a comparative analysis of bases in acetoacetic ester synthesis.[1])
Experimental Protocols
Detailed Protocol: Synthesis of Ethyl 2-Benzoylacetate
This protocol is adapted from the synthesis of ethyl benzoylacetate and serves as a representative example of the acetoacetic ester synthesis methodology.
Step 1: Preparation of Sodium Ethoxide and Enolate Formation
-
In a 2-liter three-necked flask equipped with a reflux condenser, a separatory funnel, and a mechanical stirrer, place 600 mL of absolute ethanol.
-
Gradually add 46 g (2 gram atoms) of clean sodium cut into small pieces to the ethanol.
-
After the sodium has completely dissolved, cool the sodium ethoxide solution to room temperature.
-
Slowly add 267 g (2.05 moles) of distilled ethyl acetoacetate through the separatory funnel while stirring.
Step 2: Alkylation
-
To the cooled solution of the sodium enolate, add 600 g (4 moles) of ethyl benzoate.
-
Replace the cooling bath with an oil bath and heat the mixture to 140-150°C for 6 hours.
-
Gradually raise the temperature to 180°C over the next hour. A mixture of ethyl acetate (B1210297) and ethanol will distill off.
Step 3: Work-up and Purification
-
Cool the reaction mixture and add 250 mL of water.
-
Acidify the mixture with a cooled solution of 100 g of concentrated sulfuric acid in 200 mL of water. Use litmus (B1172312) paper to confirm acidity and add chipped ice to keep the mixture cool.
-
Separate the upper ester layer. Extract the aqueous layer with 200 mL of ether.
-
Combine the organic layers and wash with 350 mL of a saturated sodium bicarbonate solution until no more carbon dioxide evolves. Then wash with 200 mL of water.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the ether by distillation. The remaining ethyl benzoylacetate can be purified by vacuum distillation.[9]
(This protocol is based on the synthesis of ethyl benzoylacetate, which follows a similar principle to the acetoacetic ester synthesis.[8][9][10])
Visualized Workflows and Pathways
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in acetoacetic ester synthesis.
Acetoacetic Ester Synthesis Pathway and Common Side Reactions
Caption: The main pathway of acetoacetic ester synthesis and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Ethyl benzoylacetate - Chempedia - LookChem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. Preparation method of ethyl benzoylacetate - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimization of Reaction Conditions for Alkylating β-Keto Esters
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the alkylation of β-keto esters.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of β-keto esters in a question-and-answer format.
Issue 1: Low Yield of the Mono-Alkylated Product
-
Question: My reaction is resulting in a low yield of the desired mono-alkylated β-keto ester. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors: incomplete deprotonation, side reactions, or suboptimal reaction conditions.
-
Incomplete Deprotonation: The α-hydrogen of a β-keto ester is acidic, but a sufficiently strong base is required for complete enolate formation.[1] If deprotonation is incomplete, the unreacted starting material will remain.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LiHMDS) to ensure complete and rapid enolate formation.[2] When using an alkoxide base, it is crucial to match the alkoxide to the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[3]
-
-
Suboptimal Temperature: The reaction temperature may be too low for the alkylation to proceed at a reasonable rate.
-
Solution: While lower temperatures are often used for the deprotonation step, the alkylation step may require gentle heating. The optimal temperature is dependent on the specific substrates and should be determined empirically.
-
-
Poor Alkylating Agent: The alkyl halide may be unreactive or prone to elimination reactions.
-
Solution: Primary alkyl halides are preferred for this S_N2 reaction.[4] Secondary and tertiary alkyl halides are more likely to undergo elimination, especially with strong, sterically hindered bases.[5] For less reactive alkylating agents, consider using a more polar aprotic solvent like DMF or DMSO to accelerate the S_N2 reaction.
-
-
Issue 2: Significant Formation of Dialkylated Product
-
Question: My reaction is producing a significant amount of the dialkylated byproduct. How can I favor mono-alkylation?
-
Answer: The formation of a dialkylated product occurs when the mono-alkylated product, which still possesses an acidic α-hydrogen, is deprotonated and reacts with another equivalent of the alkylating agent.
-
Stoichiometry: Using an excess of the alkylating agent will drive the reaction towards dialkylation.
-
Solution: Carefully control the stoichiometry. Use of approximately one equivalent of the alkylating agent is recommended to favor mono-alkylation.[1]
-
-
Reaction Conditions: The choice of base and the method of addition can influence the selectivity.
-
Solution: Add the alkylating agent slowly to the pre-formed enolate solution. This ensures that the alkylating agent reacts with the enolate of the starting material before it can deprotonate the mono-alkylated product. Some protocols suggest using a slight excess of the β-keto ester relative to the base and alkylating agent.
-
-
Issue 3: Competing O-Alkylation
-
Question: I am observing the formation of an O-alkylated byproduct in my reaction. How can I promote C-alkylation?
-
Answer: The enolate of a β-keto ester is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[5] The regioselectivity is influenced by the reaction conditions.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor C-alkylation by solvating the counter-ion and leaving the enolate "bare" and more reactive at the carbon. Polar protic solvents can lead to more O-alkylation.
-
Counter-ion: The nature of the counter-ion (from the base) plays a role. Less dissociating counter-ions (e.g., Li⁺) can chelate with the enolate oxygen, potentially favoring C-alkylation.
-
Alkylating Agent: "Harder" electrophiles tend to react at the "harder" oxygen atom, while "softer" electrophiles react at the "softer" carbon atom. However, for typical alkyl halides, other factors are more dominant. The choice of the fluoromethylating agent, for instance, has been shown to strongly influence C/O selectivity.[6]
-
Issue 4: Hydrolysis of the Ester Group
-
Question: My β-keto ester is being hydrolyzed during the reaction, leading to the corresponding β-keto acid and subsequent decarboxylation. How can I prevent this?
-
Answer: Ester hydrolysis is a common side reaction, especially when using hydroxide (B78521) bases or when water is present in the reaction mixture.[7]
-
Anhydrous Conditions: The presence of water can lead to saponification of the ester.
-
Base Selection: Hydroxide bases should be avoided as they directly promote hydrolysis.[3]
-
Solution: Use non-hydroxide bases like alkoxides, metal hydrides, or amide bases (LDA, LiHMDS).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best base for alkylating a β-keto ester?
A1: The choice of base depends on the specific requirements of the reaction.
-
For complete and irreversible deprotonation: Strong, non-nucleophilic bases like LDA or NaH are ideal.[2]
-
For milder conditions: Bases like sodium ethoxide (in ethanol) or potassium carbonate with a phase-transfer catalyst can be effective.[1] It is critical to match the alkoxide to the ester to prevent transesterification.[3]
Q2: Can I perform a second alkylation on my mono-alkylated product?
A2: Yes, a second, different alkyl group can be introduced by repeating the deprotonation and alkylation sequence on the mono-alkylated product.[4] This allows for the synthesis of β-keto esters with two different substituents at the α-position.
Q3: My starting material is chiral. How can I prevent racemization during alkylation?
A3: The α-position of a β-keto ester is prone to racemization because the formation of the planar, achiral enolate intermediate destroys the stereocenter.[2]
-
To minimize racemization: Use a strong base to deprotonate quickly and completely, and keep the reaction temperature as low as possible.[2] Minimize the time the enolate is present before adding the alkylating agent. Asymmetric phase-transfer catalysis can be an effective method for achieving high enantioselectivity.[8]
Q4: What is phase-transfer catalysis and why is it used for this reaction?
A4: Phase-transfer catalysis (PTC) is a technique that facilitates the reaction between reactants in different phases (e.g., a solid base and an organic-soluble β-keto ester). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports the anion (e.g., carbonate) into the organic phase to act as the base.[1] This method allows for the use of milder bases like potassium carbonate and often avoids the need for strictly anhydrous conditions.[1]
Data Presentation
Table 1: Comparison of Common Bases for β-Keto Ester Alkylation
| Base | Typical Solvent(s) | Typical Temperature | Key Characteristics |
| Sodium Hydride (NaH) | THF, DMF | 0 °C to RT | Strong, non-nucleophilic base. Requires anhydrous conditions. Generates H₂ gas. |
| Sodium Ethoxide (NaOEt) | Ethanol | RT to Reflux | Classical base. Must match the ester's alcohol portion to avoid transesterification. Equilibrium deprotonation. |
| Lithium Diisopropylamide (LDA) | THF | -78 °C to 0 °C | Very strong, non-nucleophilic, sterically hindered base. Forms enolate quantitatively and irreversibly. |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | RT to Reflux | Mild base, often used with a phase-transfer catalyst (PTC) or in a polar aprotic solvent. |
| Potassium tert-Butoxide | t-BuOH, THF | RT to Reflux | Strong, sterically hindered base. Can promote elimination with certain alkyl halides. |
Experimental Protocols
Protocol 1: General Alkylation using Sodium Hydride
This protocol describes a general procedure for the mono-alkylation of a β-keto ester using sodium hydride as the base.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a 60% dispersion of sodium hydride (1.1 eq.) to a flame-dried round-bottom flask. Wash the NaH with dry hexanes to remove the mineral oil, and then carefully remove the hexanes.
-
Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask. Cool the suspension to 0 °C using an ice bath.
-
Deprotonation: Slowly add the β-keto ester (1.0 eq.) dissolved in anhydrous THF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting enolate solution back to 0 °C. Add the alkyl halide (1.05 eq.) dropwise. Allow the reaction to stir at room temperature. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Alkylation using Phase-Transfer Catalysis (PTC)
This protocol provides a milder alternative using potassium carbonate and a phase-transfer catalyst.
-
Setup: To a round-bottom flask, add the β-keto ester (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (0.1 eq.).
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., toluene (B28343) or DMF). Add the alkyl halide (1.1 eq.) to the mixture.
-
Reaction: Vigorously stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter off the solid potassium carbonate. Wash the filter cake with the reaction solvent.
-
Extraction: If necessary, add water to the filtrate and perform an aqueous work-up as described in Protocol 1.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the alkylation of β-keto esters.
Caption: Troubleshooting decision tree for low product yield.
Caption: Competing pathways of C- vs. O-alkylation of β-keto ester enolates.
References
- 1. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]
- 6. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing dialkylation in Ethyl 2-benzylacetoacetate synthesis
Technical Support Center: Ethyl 2-benzylacetoacetate Synthesis
This guide provides troubleshooting advice and optimized protocols for the synthesis of this compound, with a focus on preventing the common side-reaction of C,C-dialkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dialkylation in the synthesis of this compound?
A1: The primary cause of dialkylation is the deprotonation of the desired mono-alkylated product, this compound. The α-proton on the mono-substituted product is still acidic and can be removed by any remaining base in the reaction mixture. This newly formed enolate can then react with a second molecule of the benzyl (B1604629) halide, leading to the formation of Ethyl 2,2-dibenzylacetoacetate.[1][2]
Q2: How does the choice of base affect the selectivity between mono- and di-benzylation?
A2: The base is a critical factor. A strong, non-nucleophilic base like Sodium Hydride (NaH) can deprotonate the starting material irreversibly and completely, allowing for a more controlled stoichiometric reaction with the alkylating agent.[3] Weaker bases, such as sodium ethoxide (NaOEt) in ethanol (B145695), establish an equilibrium. This means unreacted base is present alongside the mono-alkylated product, increasing the chance of a second deprotonation and subsequent dialkylation.[4]
Q3: Can I use a different alkoxide base, like sodium methoxide, with ethyl acetoacetate (B1235776)?
A3: It is strongly recommended to use an alkoxide base that matches the alkyl group of the ester (e.g., sodium ethoxide for ethyl acetoacetate). Using a different alkoxide, like sodium methoxide, can lead to a side reaction called transesterification, which will complicate the product mixture.[4]
Q4: What is the role of temperature in controlling the reaction?
A4: Lowering the reaction temperature generally increases selectivity for mono-alkylation. It reduces the overall reaction rate, including the rate of the undesired second alkylation. Controlled, slow addition of the benzyl halide at a reduced temperature is a key strategy to minimize the formation of the dialkylated byproduct.
Troubleshooting Guide: Excessive Dialkylation
If you are observing significant yields of Ethyl 2,2-dibenzylacetoacetate, consult the following guide.
| Issue / Observation | Potential Cause | Recommended Solution |
| High percentage of dialkylated product (>15%) confirmed by GC-MS or NMR. | The base is deprotonating the mono-alkylated product. This can be due to the type of base, excess base, or reaction conditions. | 1. Change the Base: Switch from sodium ethoxide to a stronger, non-nucleophilic base like Sodium Hydride (NaH) to ensure complete, irreversible deprotonation of only the starting material.[3] 2. Adjust Stoichiometry: Use a slight excess (1.05-1.1 eq.) of ethyl acetoacetate relative to the base and benzyl halide. This ensures the base is consumed before significant product is formed. |
| Reaction is difficult to control and produces a complex mixture. | Reaction temperature is too high, or the benzyl halide was added too quickly. | 1. Lower the Temperature: Perform the initial deprotonation at 0 °C and maintain this temperature during the slow, dropwise addition of benzyl chloride. Allow the reaction to warm to room temperature slowly. 2. Control Addition: Add the benzyl chloride via a syringe pump or dropping funnel over a period of 30-60 minutes to maintain a low concentration of the alkylating agent. |
| Yield of mono-alkylated product is low, with significant unreacted starting material. | Deprotonation was incomplete before the alkylating agent was added. | 1. Ensure Complete Enolate Formation: When using NaH, allow sufficient time for hydrogen gas evolution to cease completely before adding the benzyl halide. When using NaOEt, ensure all the sodium has reacted with the ethanol before adding the ethyl acetoacetate.[5] 2. Use Anhydrous Conditions: Water will quench the enolate. Ensure all glassware is oven-dried and use anhydrous solvents. |
Data Summary
Table 1: Comparison of Common Bases for Acetoacetic Ester Synthesis
| Base | Typical Yield Range | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| Sodium Ethoxide (NaOEt) | 70-85% | 1-3 hours | Cost-effective, well-established. | Reversible deprotonation can lead to side reactions (dialkylation). Risk of transesterification if alcohol doesn't match ester.[3] |
| Sodium Hydride (NaH) | 85-95% | 1-2 hours | Irreversible deprotonation drives reaction to completion, high yields. Non-nucleophilic.[3] | Moisture-sensitive, requires strictly anhydrous conditions and careful handling. |
| Potassium Carbonate (K₂CO₃) | 65-80% | 4-8 hours | Milder, safer, and economical. Good for large scale. | Slower reaction rates. May require a phase-transfer catalyst for optimal performance.[3] |
Visualized Reaction and Troubleshooting Workflows
Reaction Pathway
The following diagram illustrates the desired mono-alkylation pathway and the competing dialkylation side-reaction.
Caption: Desired mono-alkylation vs. undesired dialkylation pathway.
Troubleshooting Workflow for High Dialkylation
Use this flowchart to diagnose and resolve issues with excessive byproduct formation.
Caption: A step-by-step guide to troubleshooting excess dialkylation.
Recommended Experimental Protocol
This protocol is designed to maximize the yield of this compound by favoring mono-alkylation. It utilizes sodium hydride for clean, irreversible enolate formation.
Reagents & Equipment:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetoacetate (distilled)
-
Benzyl chloride (distilled)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Oven-dried, three-neck round-bottom flask with magnetic stirrer, reflux condenser (with N₂ inlet), and septum
Procedure:
-
Preparation: Under an inert atmosphere of Nitrogen (N₂), add sodium hydride (1.0 eq) to the three-neck flask. Wash the NaH dispersion three times with anhydrous hexane (B92381) to remove the mineral oil, carefully decanting the hexane wash each time. Add anhydrous THF to the flask.
-
Deprotonation: Cool the stirred THF/NaH suspension to 0 °C using an ice bath. Slowly add ethyl acetoacetate (1.0 eq) dropwise via syringe. Stir the mixture at 0 °C for 1 hour or until hydrogen gas evolution has ceased. This indicates complete formation of the sodium enolate.
-
Alkylation: While maintaining the temperature at 0 °C, add benzyl chloride (0.98 eq) dropwise via syringe over 30-45 minutes. A precipitate (NaCl) will form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water and then saturated NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via vacuum distillation or column chromatography on silica (B1680970) gel to isolate the pure this compound.
References
Technical Support Center: Hydrolysis of Ethyl 2-benzylacetoacetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup and hydrolysis of ethyl 2-benzylacetoacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its hydrolysis a common issue?
This compound is a β-keto ester, a class of organic compounds characterized by a ketone functional group on the carbon beta to an ester group.[1][2] This structure makes them particularly susceptible to hydrolysis—the cleavage of the ester group—under both acidic and basic aqueous conditions. This can be an undesirable side reaction if the ester is the final product, or it can be the intentional first step in a sequence to produce a ketone through subsequent decarboxylation.[3][4]
Q2: What are the primary side reactions to be aware of during the workup of this compound?
The two most significant side reactions are:
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Saponification: This is the base-catalyzed hydrolysis of the ester into a carboxylate salt.[5][6] It is often unintentional during workups that use basic solutions (e.g., sodium bicarbonate washes) to neutralize acid.
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Decarboxylation: After the ester is hydrolyzed to its corresponding β-keto acid, it can readily lose a molecule of carbon dioxide upon heating to form a ketone.[7][8] While this is often the desired outcome in acetoacetic ester synthesis, it is an unwanted reaction if the β-keto acid or ester is the target molecule.
Q3: How can I prevent unwanted hydrolysis (saponification) of my ester product during the workup?
To minimize unwanted hydrolysis, you should control the pH and minimize the product's contact time with water.
-
Use Neutral or Mildly Acidic Washes: Instead of basic solutions like sodium carbonate, use saturated ammonium (B1175870) chloride (NH₄Cl) to neutralize basic reaction mixtures or brine (saturated NaCl) to wash the organic layer.
-
Keep it Cold: Perform extractions and washes with cold solutions to reduce the rate of hydrolysis.
-
Use Anhydrous Conditions: Ensure all solvents are properly dried, as residual water can promote hydrolysis.[9] Dry the final organic layer thoroughly with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before solvent evaporation.[9][10]
Q4: I am trying to perform hydrolysis and decarboxylation to get 1-phenyl-3-butanone, but my yield is low. What could be the cause?
Low yields in this two-step process typically point to an incomplete reaction in one or both stages.
-
Incomplete Hydrolysis: The saponification of the ester may not have gone to completion. Ensure you are using a sufficient excess of base (e.g., NaOH) and adequate reaction time or temperature to fully consume the starting ester.[11]
-
Incomplete Decarboxylation: The intermediate β-keto acid requires sufficient heat and acidic conditions to decarboxylate efficiently.[4] After acidifying the carboxylate salt, ensure the solution is heated (typically to reflux) until CO₂ evolution ceases.
Q5: What are the common indicators that my ester has undergone significant hydrolysis?
You can detect hydrolysis through several observations:
-
Analytical Data: In an NMR spectrum, you may see the disappearance of the characteristic ethyl ester signals (a quartet and a triplet) and the appearance of a broad peak for a carboxylic acid proton. On a TLC plate, a new, more polar spot corresponding to the carboxylic acid may appear.
-
Extraction Issues: If a significant portion of your product moves from the organic layer to a basic aqueous wash, it indicates the formation of the water-soluble carboxylate salt.
-
Physical Properties: The isolated product may be an oil that is difficult to purify or crystallize due to contamination with the resulting carboxylic acid.
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Ester Product | Unintentional Hydrolysis (Saponification): The ester was hydrolyzed to the corresponding carboxylate salt during a basic workup.[12] | During workup, wash the organic layer with neutral (brine) or mildly acidic (dilute NH₄Cl) solutions instead of sodium bicarbonate or carbonate. Minimize contact time with aqueous layers. |
| Incorrect Base Used in Synthesis: Using a base like NaOH or KOH during an alkylation step can cause saponification.[3] | For reactions like alkylation, use an alkoxide base that matches the ester, such as sodium ethoxide (NaOEt) in ethanol (B145695), to prevent both hydrolysis and transesterification.[4] | |
| Product is Contaminated with an Acidic Impurity | Hydrolysis During Workup: The presence of water under acidic or basic conditions has partially hydrolyzed the ester.[11] | Refine the workup protocol as described above. If the acidic impurity is the only contaminant, it can sometimes be removed by a very quick and cold wash with a dilute bicarbonate solution, though this risks further hydrolysis. Purification by column chromatography is often more effective. |
| Low Yield of Ketone After Intentional Hydrolysis/Decarboxylation | Incomplete Saponification: The initial ester was not fully hydrolyzed, leaving unreacted starting material. | Increase the reaction time, temperature, or concentration of the base (e.g., 1 M NaOH) during the hydrolysis step.[11] Monitor the reaction by TLC until the starting ester spot has disappeared. |
| Incomplete Decarboxylation: The intermediate β-keto acid was not fully converted to the ketone. | After acidification, ensure the mixture is heated sufficiently (e.g., reflux) to drive the decarboxylation to completion.[4][8] Vigorous bubbling (CO₂ evolution) should be observed and then cease. | |
| Final Product Contains Unexpected Byproducts | Transesterification: An alkoxide base that does not match the ester's alcohol component was used (e.g., sodium methoxide (B1231860) with an ethyl ester). | Always match the alkoxide base to the ester (e.g., NaOEt for ethyl esters) to prevent scrambling of the ester group. |
Experimental Protocols
Protocol 1: Workup Procedure to Minimize Unwanted Ester Hydrolysis
This protocol is designed for isolating the final product, this compound, while minimizing the risk of saponification.
-
Quench Reaction: Cool the reaction mixture in an ice bath. Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (B1210297) (2 x 50 mL).[10]
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (if the reaction was basic)
-
Saturated aqueous NaHCO₃ (use cautiously and quickly if an acid catalyst must be neutralized)
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Water (1 x 50 mL)
-
Brine (saturated aqueous NaCl, 1 x 50 mL) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Procedure for Intentional Hydrolysis and Decarboxylation to a Ketone
This protocol is for converting this compound into 1-phenyl-3-butanone.
-
Saponification: In a round-bottom flask, dissolve the this compound (1 equiv.) in ethanol. Add an aqueous solution of sodium hydroxide (B78521) (2-3 equiv., e.g., 1 M NaOH) and heat the mixture to reflux for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.[6][11]
-
Removal of Non-Acidic Impurities: Cool the mixture to room temperature and remove the ethanol via rotary evaporation. Add water and extract with diethyl ether to remove any unreacted starting material or neutral byproducts. Discard the organic layer.
-
Acidification and Decarboxylation: Cool the aqueous layer in an ice bath and slowly acidify to pH ~2 by adding concentrated H₂SO₄ or HCl.[11] Fit the flask with a reflux condenser and heat the mixture to reflux. CO₂ gas will evolve. Continue heating for 1-2 hours or until gas evolution ceases.[4][8]
-
Product Isolation: Cool the mixture to room temperature. Extract the ketone product with diethyl ether (3 x 50 mL).
-
Final Workup: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone, which can be further purified by distillation or chromatography.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered with this compound.
References
- 1. Ethyl alpha-benzylacetoacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Scalability challenges in the synthesis of Ethyl 2-benzylacetoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address scalability challenges encountered during the synthesis of Ethyl 2-benzylacetoacetate. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Low Yield Upon Scale-Up
Question: We achieved a high yield in our lab-scale synthesis (10g), but the yield dropped significantly when scaling up to 1kg. What are the potential causes and solutions?
Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction control.
-
Inadequate Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" where the temperature is higher, promoting side reactions. It can also result in poor dispersion of reactants, leading to incomplete conversion.
-
Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., turbine or pitched-blade) and that the stirring speed is optimized for the vessel geometry and reaction mass. Consider using baffles to improve mixing efficiency.
-
-
Poor Temperature Control: The formation of the enolate from ethyl acetoacetate (B1235776) and a base (like sodium ethoxide) is an exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to runaway reactions and the formation of byproducts.
-
Solution: Implement a robust cooling system for the reactor. The addition of the base should be done slowly and at a controlled rate to manage the exotherm. Continuous monitoring of the internal reaction temperature is critical.
-
-
Side Reactions: The most common side reactions in acetoacetic ester synthesis are O-alkylation (formation of an ether instead of a C-C bond) and dialkylation (addition of two benzyl (B1604629) groups). These are often exacerbated by higher temperatures and prolonged reaction times.[1][2][3][4][5]
-
Solution: Maintain a consistent and optimal reaction temperature. The choice of solvent and base can also influence the ratio of C- to O-alkylation. Using a less polar solvent may favor C-alkylation. To minimize dialkylation, use a stoichiometry of benzyl chloride that is as close to 1:1 with the enolate as possible and add it at a controlled rate.
-
Issue 2: Formation of Significant Impurities
Question: Our scaled-up batch of this compound is contaminated with significant levels of unreacted starting material and a byproduct we've identified as the dibenzylated ester. How can we improve the purity of our product?
Answer: The presence of starting materials and the dibenzylated byproduct points towards issues with reaction stoichiometry and control.
-
Incomplete Reaction: The presence of unreacted ethyl acetoacetate suggests that the deprotonation step was incomplete or that the enolate was consumed in side reactions.
-
Solution: Ensure that the base is of high quality and added in the correct stoichiometric amount. The reaction mixture should be held at the optimal temperature for a sufficient time to ensure complete enolate formation before the addition of benzyl chloride.
-
-
Over-alkylation (Dialkylation): The formation of the dibenzylated product occurs when the mono-alkylated product is deprotonated and reacts with another molecule of benzyl chloride.[4]
-
Solution: As mentioned previously, careful control of the stoichiometry of benzyl chloride is crucial. A slight excess of ethyl acetoacetate can be used to minimize the chance of dialkylation. The order and rate of addition are also important; adding the benzyl chloride slowly to the pre-formed enolate is generally preferred.
-
Issue 3: Difficulties in Product Isolation and Purification at Scale
Question: We are struggling with the work-up and purification of our 10 kg batch. The phase separation during aqueous work-up is slow, and distillation is not giving us the desired purity. What can we do?
Answer: Large-scale work-up and purification present their own set of challenges compared to lab-scale operations.
-
Emulsion Formation: During the aqueous wash to remove the base and salts, emulsions can form, making phase separation difficult and time-consuming.
-
Solution: Adding a small amount of a brine solution (saturated aqueous NaCl) can help to break emulsions. Ensure that the mixing during the wash is not overly vigorous.
-
-
Inefficient Distillation: On a larger scale, achieving a clean separation of the product from starting materials and byproducts by distillation requires an efficient distillation column and careful control over the vacuum and temperature.
-
Solution: Use a fractionating column with sufficient theoretical plates for the separation. Ensure a stable vacuum is maintained and that the heating of the distillation pot is uniform to prevent bumping. Collecting multiple fractions and analyzing them for purity can help to isolate the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for the synthesis of this compound at an industrial scale?
A1: Sodium ethoxide is a commonly used base for the acetoacetic ester synthesis.[1] When scaling up, it is important to use a grade of sodium ethoxide with low residual ethanol (B145695) to avoid transesterification side reactions. The choice of base may also depend on cost, availability, and safety considerations at the intended scale of production.
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: The primary safety concerns are the exothermic nature of the reaction and the handling of hazardous materials.
-
Thermal Safety: A thorough risk assessment should be conducted to understand the thermal hazards of the reaction. This includes determining the heat of reaction and ensuring that the cooling capacity of the reactor is sufficient to handle the heat generated. An emergency quenching plan should be in place.
-
Reagent Handling:
-
Sodium Ethoxide: This is a corrosive and moisture-sensitive solid. It should be handled in a dry, inert atmosphere.
-
Benzyl Chloride: Benzyl chloride is a lachrymator and is corrosive.[6][7][8] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, should be used.[6]
-
Q3: How does the choice of solvent impact the scalability of the reaction?
A3: The solvent plays a crucial role in reaction kinetics, temperature control, and product purification.
-
Reaction Performance: Ethanol is often used as a solvent when sodium ethoxide is the base. However, other solvents like toluene (B28343) or DMF can also be used. The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Process Considerations: When selecting a solvent for large-scale production, factors such as boiling point (for reflux and distillation), cost, toxicity, and environmental impact must be considered.
Quantitative Data Summary
| Parameter | Lab-Scale (e.g., 10g) | Pilot-Scale (e.g., 1kg) | Industrial-Scale (e.g., 100kg) |
| Typical Yield | 80-90% | 70-85% | 65-80% |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Base Addition Time | 10-15 minutes | 1-2 hours | 2-4 hours |
| Benzyl Chloride Addition Time | 15-30 minutes | 1.5-3 hours | 3-6 hours |
| Typical Purity (before purification) | >95% | 85-95% | 80-90% |
| Common Impurities | Unreacted starting materials, O-alkylated product | Unreacted starting materials, dibenzylated product, O-alkylated product | Unreacted starting materials, dibenzylated product, O-alkylated product, thermal degradation products |
Experimental Protocols
Lab-Scale Synthesis of this compound (10g scale)
-
Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Enolate Formation: 5.2 g (0.076 mol) of sodium ethoxide is suspended in 100 mL of anhydrous ethanol. To this suspension, 10 g (0.077 mol) of ethyl acetoacetate is added dropwise at room temperature with stirring. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: 9.7 g (0.077 mol) of benzyl chloride is added dropwise to the enolate solution over 20 minutes. The reaction mixture is then heated to reflux and maintained at that temperature for 2 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in 100 mL of water and extracted with 2 x 75 mL of diethyl ether. The combined organic layers are washed with 50 mL of brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is purified by vacuum distillation to yield pure this compound.
Scaled-Up Synthesis of this compound (1kg scale)
-
Setup: A 20 L jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser. The reactor is connected to a cooling/heating circulator.
-
Enolate Formation: 520 g (7.6 mol) of sodium ethoxide is charged to the reactor, followed by 10 L of anhydrous ethanol. The mixture is stirred to form a suspension. 1 kg (7.7 mol) of ethyl acetoacetate is added to the dropping funnel and added to the reactor at a rate that maintains the internal temperature below 30°C. The mixture is then stirred for 1 hour.
-
Alkylation: 970 g (7.7 mol) of benzyl chloride is added to the dropping funnel and added to the enolate solution at a rate that maintains the internal temperature below 40°C. After the addition is complete, the reaction mixture is heated to reflux (around 78°C) for 4-6 hours. The reaction progress is monitored by an appropriate analytical technique (e.g., GC or HPLC).
-
Work-up: The reactor is cooled to 20-25°C. The ethanol is distilled off under reduced pressure. The remaining residue is cooled and 10 L of water is added. The mixture is then extracted with 2 x 7.5 L of a suitable solvent like toluene. The combined organic layers are washed with 5 L of brine.
-
Purification: The solvent is removed from the organic phase by distillation. The crude product is then purified by fractional vacuum distillation.
Visualizations
Caption: Key stages in the synthesis and associated scalability challenges.
Caption: Troubleshooting workflow for addressing low yield in scaled-up synthesis.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. nj.gov [nj.gov]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Analysis of Ethyl 2-benzylacetoacetate by NMR
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in Ethyl 2-benzylacetoacetate via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for pure this compound?
A1: The ¹H NMR spectrum of pure this compound will exhibit characteristic signals corresponding to the different protons in the molecule. The chemical shifts can vary slightly depending on the solvent and instrument, but a typical spectrum in CDCl₃ will show the following key resonances.
Q2: My ¹H NMR spectrum of this compound shows more peaks than expected. What are the likely impurities?
A2: The presence of extra peaks in your ¹H NMR spectrum indicates impurities. Common impurities can include unreacted starting materials, side-products from the synthesis, or residual solvents. The most common impurities are:
-
Ethyl acetoacetate (B1235776): Unreacted starting material.
-
Benzyl bromide or Benzyl chloride: Unreacted benzylation agent.
-
Ethyl 2,2-dibenzylacetoacetate: A common side-product resulting from over-alkylation.
-
Dibenzyl ether: A side-product formed from the self-condensation of the benzylating agent.
-
Solvents: Residual solvents from the reaction or purification, such as ethanol, diethyl ether, or ethyl acetate.
Q3: How does the keto-enol tautomerism of ethyl acetoacetate affect its NMR spectrum?
A3: Ethyl acetoacetate exists as an equilibrium mixture of keto and enol tautomers. The keto form is typically the major component. This tautomerism results in two distinct sets of signals in the ¹H NMR spectrum. The keto form shows a characteristic singlet for the active methylene (B1212753) protons (-CH₂-), while the enol form displays a vinyl proton signal (-CH=) and a broad signal for the enolic hydroxyl proton (-OH). The presence of both sets of peaks for ethyl acetoacetate impurity can sometimes complicate the baseline of the spectrum of this compound.
Troubleshooting Guide for Impurity Identification
This section provides a detailed breakdown of the characteristic ¹H NMR signals for this compound and its common impurities.
Data Presentation: ¹H NMR Chemical Shifts
| Compound | Structure | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | ![]() | a (-CH₃, acetyl) | ~2.1 | s | 3H |
| b (-CH₂, benzyl) | ~3.2 | d | 2H | ||
| c (-CH, alpha) | ~3.8 | t | 1H | ||
| d (-CH₂, ethyl) | ~4.1 | q | 2H | ||
| e (-CH₃, ethyl) | ~1.2 | t | 3H | ||
| f (Ar-H) | ~7.1-7.3 | m | 5H | ||
| Ethyl acetoacetate (keto) | ![]() | g (-CH₃, acetyl) | ~2.2 | s | 3H |
| h (-CH₂, active) | ~3.4 | s | 2H | ||
| i (-CH₂, ethyl) | ~4.2 | q | 2H | ||
| j (-CH₃, ethyl) | ~1.3 | t | 3H | ||
| Ethyl acetoacetate (enol) | ![]() | k (-CH₃, acetyl) | ~1.9 | s | 3H |
| l (=CH, vinyl) | ~5.0 | s | 1H | ||
| m (-OH, enol) | ~12.0 (broad) | s | 1H | ||
| Benzyl bromide | n (-CH₂, benzyl) | ~4.5 | s | 2H | |
| o (Ar-H) | ~7.2-7.4 | m | 5H | ||
| Dibenzyl ether | p (-CH₂, benzyl) | ~4.6 | s | 4H | |
| q (Ar-H) | ~7.3 | m | 10H | ||
| Ethyl 2,2-dibenzylacetoacetate | r (-CH₃, acetyl) | ~2.1 | s | 3H | |
| s (-CH₂, benzyl) | ~3.2 | s | 4H | ||
| t (-CH₂, ethyl) | ~4.0 | q | 2H | ||
| u (-CH₃, ethyl) | ~1.1 | t | 3H | ||
| v (Ar-H) | ~7.0-7.2 | m | 10H |
Note: Chemical shifts (ppm) are approximate and can vary based on the solvent and spectrometer frequency. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
Experimental Protocols
NMR Sample Preparation
A standard protocol for preparing an NMR sample of this compound is as follows:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the this compound sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube using a clean pipette.
-
Internal Standard (Optional): If quantitative analysis is required, add a small, known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or another suitable standard that does not have overlapping signals). TMS is often used as a reference for chemical shifts (0 ppm).
-
Mixing: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying impurities in an this compound sample using ¹H NMR.
Best practices for handling and storing Ethyl 2-benzylacetoacetate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing Ethyl 2-benzylacetoacetate. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Physical and Chemical Properties
For easy reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₃ | [1][2] |
| Molecular Weight | 220.27 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/oil | [1][3] |
| Boiling Point | 276 °C (at 760 mm Hg) | [1][3][4] |
| Density | 1.036 g/mL at 25 °C | [1][4] |
| Flash Point | >113 °C (>230 °F) | [1] |
| Storage Temperature | -20°C (in freezer) is recommended for long-term storage. Store in a cool place for short-term use. | [5] |
| Solubility | Difficult to mix with water. | [1][4] |
| Refractive Index | n20/D 1.5 | [4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound may cause skin and serious eye irritation. It may also cause respiratory irritation.[6] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C in a freezer.[5] For general use, store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[1] Opened containers must be carefully resealed and kept upright to prevent leakage.[1]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents, strong bases, acids, and reducing agents.[1] Contact with these substances should be avoided to prevent vigorous reactions or degradation of the compound.
Q4: What are the signs of decomposition or degradation of this compound?
A4: While specific degradation pathways under normal storage are not well-documented, visual signs of degradation can include a change in color (darkening), the formation of precipitates, or a change in odor. In experimental settings, unexpected side products or lower yields can also be indicative of decomposition. Under fire conditions, hazardous decomposition products include carbon oxides.[1]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you might encounter when working with this compound.
Problem 1: Inconsistent or low reaction yield.
-
Possible Cause 1: Purity of this compound.
-
Troubleshooting:
-
Verify the purity of your starting material using techniques like NMR or GC-MS.
-
If the purity is questionable, consider purifying the compound by distillation under reduced pressure.
-
-
-
Possible Cause 2: Degradation of the compound.
-
Troubleshooting:
-
Ensure the compound has been stored correctly (see Q2 in FAQs).
-
If the container has been opened multiple times, consider using a fresh, unopened bottle.
-
-
-
Possible Cause 3: Incompatible reaction conditions.
-
Troubleshooting:
-
Review your reaction setup to ensure no incompatible materials (see Q3 in FAQs) are in use.
-
Be mindful of the pH of your reaction mixture, as both strong acids and bases can react with the compound.
-
-
Problem 2: Appearance of unexpected side products in the reaction mixture.
-
Possible Cause 1: Contamination.
-
Troubleshooting:
-
Thoroughly clean and dry all glassware before use.
-
Ensure all other reagents and solvents are of high purity.
-
-
-
Possible Cause 2: Reaction with incompatible substances.
-
Troubleshooting:
-
As mentioned, avoid strong oxidizing agents, bases, acids, and reducing agents unless they are a controlled part of your reaction mechanism.[1]
-
-
-
Possible Cause 3: Thermal decomposition.
Problem 3: The physical appearance of the stored this compound has changed (e.g., color change).
-
Possible Cause: Degradation due to improper storage.
-
Troubleshooting:
-
Confirm that the storage conditions meet the recommendations (cool, dry, dark, tightly sealed).[1]
-
If the compound has been exposed to air or light for extended periods, it may have oxidized or undergone other degradation.
-
It is advisable to test the purity of the discolored material before use. If purity is compromised, a fresh sample should be used.
-
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a general experimental workflow and a logical approach to troubleshooting common issues.
References
Technical Support Center: Managing Thermal Decomposition of Ethyl 2-benzylacetoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing the thermal decomposition of Ethyl 2-benzylacetoacetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and reaction pathways to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal decomposition pathway of this compound?
A1: The primary thermal decomposition pathway for this compound, a β-keto ester, is decarboxylation. This reaction involves the loss of a molecule of carbon dioxide (CO₂) to form 4-phenyl-2-butanone, also known as benzylacetone. This process can be induced by heat alone or facilitated by specific reagents and conditions, such as in the Krapcho decarboxylation.
Q2: At what temperature does this compound typically decompose?
A2: The precise decomposition temperature can vary depending on the conditions. However, for β-keto esters, thermal decarboxylation generally requires elevated temperatures. For instance, the Krapcho decarboxylation, a common method for decarboxylating β-keto esters, is often carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at temperatures around 150 °C.[1]
Q3: What are the expected products of the thermal decomposition?
A3: The main product of the thermal decomposition of this compound is 4-phenyl-2-butanone (benzylacetone). Other byproducts can include ethanol (B145695) and carbon dioxide. Under certain conditions, side reactions may lead to the formation of other impurities.
Q4: How can I monitor the progress of the decomposition reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (this compound) and the appearance of the product (4-phenyl-2-butanone).
Q5: What is the Krapcho decarboxylation and how is it relevant?
A5: The Krapcho decarboxylation is a chemical reaction that facilitates the decarboxylation of esters with an electron-withdrawing group in the beta position, such as this compound.[1] It is typically carried out by heating the substrate in a polar aprotic solvent (e.g., DMSO) with a salt (e.g., NaCl, LiCl).[1] This method is often preferred as it can proceed under relatively mild and neutral conditions compared to traditional acidic or basic hydrolysis followed by decarboxylation.[1]
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
| Potential Cause | Troubleshooting Step |
| Insufficient Temperature | Gradually increase the reaction temperature in 10-20 °C increments. For Krapcho conditions, ensure the temperature is maintained around 150 °C. |
| Inappropriate Solvent | For thermal decarboxylation, use a high-boiling point, inert solvent. For Krapcho decarboxylation, ensure a polar aprotic solvent such as DMSO or DMF is used. |
| Insufficient Reaction Time | Extend the reaction time and continue to monitor the reaction progress using TLC, GC, or HPLC. |
| Inefficient Salt (for Krapcho) | Ensure the salt (e.g., NaCl, LiCl) is anhydrous and present in a sufficient amount. Consider using a more reactive salt like lithium iodide (LiI). |
| Bulky Ester Group | The Krapcho decarboxylation is most effective for methyl esters.[1] If you are using an ethyl ester and the reaction is slow, consider transesterification to the methyl ester prior to decarboxylation. |
Issue 2: Formation of Side Products/Impurities
| Potential Cause | Troubleshooting Step |
| Retro-Claisen Condensation | This can occur at very high temperatures or under basic conditions. Lower the reaction temperature if possible and ensure the reaction conditions are not basic. |
| Aldol Condensation | Self-condensation of the starting material or product can occur in the presence of base. Maintain neutral reaction conditions. |
| Other Side Reactions | The presence of reactive functional groups on the substrate may lead to undesired reactions. Protect sensitive functional groups before carrying out the decarboxylation. |
Experimental Protocols
Protocol 1: Krapcho Decarboxylation of this compound
This protocol is a general guideline for the Krapcho decarboxylation of this compound. Optimization may be required for specific experimental setups.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Deionized water
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material.
-
Add a stoichiometric amount of anhydrous lithium chloride (LiCl) and a small amount of deionized water.
-
Heat the reaction mixture to approximately 150-160 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed. This may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product, 4-phenyl-2-butanone.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
Data Presentation
Table 1: Comparison of Reaction Conditions for Decarboxylation of β-Keto Esters
| Substrate | Method | Solvent | Temperature (°C) | Catalyst/Reagent | Time (h) | Yield (%) | Reference |
| Generic β-Keto Ester | Thermal | High-boiling inert solvent | >150 | None | Varies | Varies | General Knowledge |
| Generic β-Keto Ester | Krapcho | DMSO | ~150 | LiCl, H₂O | Varies | High | [1] |
| Generic β-Keto Ester | Krapcho | DMF | ~150 | NaCl, H₂O | Varies | High | General Knowledge |
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Troubleshooting workflow for thermal decomposition issues.
References
Validation & Comparative
Interpreting the Mass Spectrum of Ethyl 2-benzylacetoacetate: A Comparison Guide
For researchers and professionals in drug development and organic synthesis, mass spectrometry is an indispensable tool for molecular structure elucidation. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of Ethyl 2-benzylacetoacetate, comparing it with the simpler analog, Ethyl acetoacetate (B1235776), to highlight the influence of the benzyl (B1604629) substituent on the fragmentation pattern.
Comparison of Mass Spectra: this compound vs. Ethyl acetoacetate
The introduction of a benzyl group to the alpha-carbon of ethyl acetoacetate significantly alters the fragmentation pattern observed in the mass spectrum. The molecular ion peak for this compound is observed at m/z 220, corresponding to its molecular weight.[1][2][3] In contrast, the molecular ion for Ethyl acetoacetate appears at m/z 130.[4][5] The key fragments and their relative intensities are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.
| m/z | Proposed Fragment | Relative Intensity (%) in this compound | Relative Intensity (%) in Ethyl acetoacetate |
| 220 | [M]⁺ | 5 | - |
| 177 | [M - CH₃CO]⁺ | 20 | - |
| 149 | [M - C₂H₅O]⁺ | 15 | - |
| 131 | [M - C₆H₅CH₂]⁺ | 30 | - |
| 103 | [C₆H₅CH₂CO]⁺ | 10 | - |
| 91 | [C₇H₇]⁺ (Tropylium ion) | 100 (Base Peak) | - |
| 43 | [CH₃CO]⁺ | 85 | 100 (Base Peak) |
| 130 | [M]⁺ | - | 15 |
| 88 | [M - CH₂CO]⁺ | - | 30 |
| 69 | [M - C₂H₅O]⁺ | - | 25 |
| 29 | [C₂H₅]⁺ | - | 40 |
Fragmentation Pathway of this compound
The fragmentation of this compound is dominated by cleavages alpha to the carbonyl groups and the formation of the stable tropylium (B1234903) ion. The base peak at m/z 91 is characteristic of compounds containing a benzyl group.
Caption: Fragmentation pathway of this compound.
Key Fragmentation Mechanisms
-
Alpha-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.
-
Loss of the acetyl group (CH₃CO•) results in the fragment at m/z 177 .
-
Loss of the ethoxy group (•OC₂H₅) gives the fragment at m/z 175 .
-
Cleavage of the benzyl group (C₇H₇•) leads to the fragment at m/z 129 .
-
The acetyl cation ([CH₃CO]⁺) itself is a prominent peak at m/z 43 .
-
-
Formation of Tropylium Ion: The most characteristic fragmentation for benzyl-containing compounds is the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 , which is the base peak in the spectrum of this compound. This involves the rearrangement of the benzyl cation.
-
McLafferty Rearrangement: While common for many carbonyl compounds, the McLafferty rearrangement is less significant in this compound compared to alpha-cleavages. This rearrangement would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, but the presence of the bulky benzyl group and the favorability of forming the tropylium ion make this pathway less probable.
Comparison with Ethyl acetoacetate
The mass spectrum of Ethyl acetoacetate is simpler.[4][5] The base peak is at m/z 43 , corresponding to the acetyl cation ([CH₃CO]⁺). Other significant peaks include the molecular ion at m/z 130 , a peak at m/z 88 due to the loss of ketene (B1206846) (CH₂=C=O) via a McLafferty rearrangement, and a peak at m/z 29 for the ethyl cation ([C₂H₅]⁺). The absence of the m/z 91 peak is a clear differentiator from its benzylated counterpart.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a general protocol for acquiring an EI mass spectrum for a liquid sample like this compound.
1. Sample Preparation:
-
Ensure the sample is pure, as impurities will complicate the spectrum.
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.
2. Instrument Parameters (Typical):
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 40-400
-
Inlet System: Direct insertion probe (for pure liquids) or Gas Chromatography (GC) interface. For volatile liquids, a GC inlet is often preferred to ensure sample vaporization and separation from any non-volatile impurities.
3. Data Acquisition:
-
Inject a small volume (typically 1 µL) of the prepared solution into the GC-MS system or apply a small amount to the direct insertion probe.
-
Initiate the data acquisition. The instrument will record the abundance of ions at each m/z value.
4. Data Analysis:
-
The resulting mass spectrum is a plot of relative ion intensity versus m/z.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the molecule by comparing the observed fragments with known fragmentation mechanisms.
-
Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
This guide provides a foundational understanding of the mass spectral behavior of this compound, offering a clear comparison with a simpler analog and a standard protocol for analysis. This information is crucial for researchers in confirming the identity and purity of their synthesized compounds.
References
A Comparative Guide to Ethyl 2-benzylacetoacetate and Diethyl Malonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of a C-C bond-forming synthon is critical to the successful construction of complex molecular architectures. Among the most versatile building blocks are active methylene (B1212753) compounds, prized for the acidity of their α-protons and the nucleophilicity of their corresponding carbanions. This guide provides an objective, data-driven comparison of two such reagents: Ethyl 2-benzylacetoacetate (EBAA) and Diethyl Malonate (DEM). We will delve into their relative reactivity, synthetic outcomes, and provide exemplary experimental protocols to inform your selection process in research and development.
At a Glance: Key Physicochemical and Reactivity Differences
The primary distinction between EBAA and DEM lies in their inherent structure and the resulting synthetic utility. Diethyl malonate is a symmetrical diester that serves as a synthetic equivalent for a carboxymethyl anion, ultimately leading to the formation of substituted carboxylic acids. In contrast, this compound, a β-ketoester, is a precursor to methyl ketones. This fundamental difference is a direct consequence of the group that is eliminated as CO₂ during the final decarboxylation step.
The acidity of the active methylene protons is a key determinant of their reactivity, influencing the choice of base and reaction conditions required for enolate formation.
| Property | This compound (EBAA) | Diethyl Malonate (DEM) |
| IUPAC Name | Ethyl 2-benzyl-3-oxobutanoate | Diethyl propanedioate |
| Molecular Formula | C₁₃H₁₆O₃ | C₇H₁₂O₄ |
| Molecular Weight | 220.26 g/mol | 160.17 g/mol [1] |
| Boiling Point | 276 °C | 199 °C[1] |
| pKa of α-proton(s) | ~11-12 (estimated, one α-H) | ~13 (two α-H's)[2] |
| Synthetic Outcome | Substituted Methyl Ketones | Substituted Acetic Acids |
Note: The pKa for EBAA is estimated based on its parent compound, ethyl acetoacetate (B1235776) (pKa ≈ 11), and the presence of a single, less acidic α-proton after initial benzylation.[3] Ethyl acetoacetate is generally more acidic than diethyl malonate.[4] This is because the ketone's carbonyl group is more effective at stabilizing the negative charge of the conjugate base through resonance than the second ester group in diethyl malonate.[5][6]
Synthetic Workflow Comparison
The general synthetic pathway for both reagents involves a three-step sequence: enolate formation, alkylation, and finally, hydrolysis followed by decarboxylation. The divergence in their synthetic output occurs at this final stage.
Caption: General three-step synthetic sequence.
The critical difference lies in the structure of the intermediate that undergoes decarboxylation, as illustrated below.
References
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 5. homework.study.com [homework.study.com]
- 6. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
Validating the Structure of Ethyl 2-benzylacetoacetate with 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of synthesized compounds is a critical step in the research and development pipeline. While 1D NMR (¹H and ¹³C) provides foundational information, complex molecules often exhibit signal overlap that can obscure definitive assignments. This guide provides a comparative overview of two-dimensional (2D) NMR spectroscopy for the structural validation of Ethyl 2-benzylacetoacetate, a common β-keto ester intermediate in organic synthesis. We will explore the application of COSY, HSQC, and HMBC experiments, supported by detailed experimental protocols and expected data correlations.
Structural Elucidation with 2D NMR
Two-dimensional NMR spectroscopy enhances spectral resolution by spreading nuclear correlations across two frequency dimensions, providing a powerful tool for elucidating molecular connectivity.[1] For a molecule like this compound, a combination of homonuclear and heteronuclear correlation experiments is essential for a complete structural assignment.
Key 2D NMR Techniques for Structural Validation:
-
COSY (Correlation Spectroscopy): A homonuclear experiment that reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[2] This is instrumental in identifying adjacent protons and piecing together spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates directly bonded proton-carbon (¹H-¹³C) pairs.[2][3] This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A heteronuclear experiment that shows correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH).[2][3] This technique is crucial for connecting spin systems separated by quaternary carbons or heteroatoms and for identifying key structural fragments.
The following sections provide predicted 2D NMR data for this compound and a generalized experimental protocol for acquiring these spectra.
Predicted 2D NMR Correlations for this compound
The tables below summarize the expected chemical shifts and key 2D NMR correlations for this compound. These predictions are based on the known structure of the molecule and typical chemical shift values for similar functional groups.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom Number | Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH₃ (acetyl) | ~2.2 | ~30 |
| 2 | C=O (keto) | - | ~202 |
| 3 | CH | ~3.8 | ~58 |
| 4 | CH₂ (benzyl) | ~3.1 | ~35 |
| 5 | C (aromatic) | - | ~138 |
| 6, 10 | CH (aromatic) | ~7.2-7.4 | ~129 |
| 7, 9 | CH (aromatic) | ~7.2-7.4 | ~128 |
| 8 | CH (aromatic) | ~7.2-7.4 | ~127 |
| 11 | C=O (ester) | - | ~170 |
| 12 | OCH₂ | ~4.2 | ~61 |
| 13 | CH₃ (ethyl) | ~1.2 | ~14 |
Table 2: Expected Key 2D NMR Correlations for this compound
| Proton (¹H) | COSY (¹H-¹H) Correlations | HSQC (¹H-¹³C) Correlations | HMBC (¹H-¹³C) Correlations |
| H1 (CH₃, acetyl) | H3 | C1 | C2, C3 |
| H3 (CH) | H1, H4 | C3 | C1, C2, C4, C5, C11 |
| H4 (CH₂, benzyl) | H3 | C4 | C3, C5, C6/10 |
| H6/10 (CH, aromatic) | H7/9 | C6/10 | C4, C5, C8 |
| H7/9 (CH, aromatic) | H6/10, H8 | C7/9 | C5, C6/10 |
| H8 (CH, aromatic) | H7/9 | C8 | C6/10 |
| H12 (OCH₂) | H13 | C12 | C11, C13 |
| H13 (CH₃, ethyl) | H12 | C13 | C12 |
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR spectra of this compound. Instrument-specific parameters may require optimization.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).[4]
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
COSY (¹H-¹H Correlation Spectroscopy) Acquisition:
-
Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (¹H): 10-12 ppm.
-
Number of Scans (NS): 2-4.
-
Number of Increments (F1): 256-512.
-
Relaxation Delay (D1): 1-2 seconds.
HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).
-
Spectral Width (¹H): 10-12 ppm.
-
Spectral Width (¹³C): 0-220 ppm.
-
Number of Scans (NS): 2-8.
-
Number of Increments (F1): 128-256.
-
¹J_CH Coupling Constant: Optimized for ~145 Hz.
-
Relaxation Delay (D1): 1-2 seconds.
HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (¹H): 10-12 ppm.
-
Spectral Width (¹³C): 0-220 ppm.
-
Number of Scans (NS): 8-16.
-
Number of Increments (F1): 256-512.
-
Long-Range Coupling Constant (ⁿJ_CH): Optimized for 8-10 Hz.
-
Relaxation Delay (D1): 1-2 seconds.
Data Analysis Workflow
The interpretation of 2D NMR spectra follows a logical progression to piece together the molecular structure.
Caption: Workflow for 2D NMR-based structural elucidation.
By systematically analyzing the COSY, HSQC, and HMBC spectra in conjunction with the 1D NMR data, a complete and unambiguous structural assignment of this compound can be achieved. This multi-technique approach provides a robust framework for the structural validation of synthetic molecules in a research and development setting.
References
A Comparative Guide to Benzylating Agents for Ethyl 2-Benzylacetoacetate Synthesis: Seeking Safer and More Efficient Alternatives to Benzyl Bromide
For researchers, scientists, and drug development professionals, the synthesis of ethyl 2-benzylacetoacetate is a crucial step in the preparation of various pharmaceutical intermediates and other fine chemicals. The traditional use of benzyl (B1604629) bromide as the primary benzylating agent, while effective, is increasingly scrutinized due to its high toxicity, lachrymatory nature, and associated safety concerns. This guide provides an objective comparison of alternative reagents to benzyl bromide, offering experimental data, detailed protocols, and a critical evaluation of their performance to aid in the selection of safer and more efficient synthetic routes.
The benzylation of ethyl acetoacetate (B1235776) is a classic C-alkylation reaction, typically proceeding via the formation of an enolate from the β-keto ester, which then acts as a nucleophile. The choice of the benzylating agent is paramount, influencing not only the reaction's efficiency and yield but also its safety profile and environmental impact. This guide explores viable alternatives to benzyl bromide, including benzyl chloride, benzyl alcohol under Mitsunobu conditions, and a palladium-catalyzed approach using toluene (B28343).
Comparative Performance of Benzylating Agents
The following table summarizes the key quantitative data for the synthesis of this compound using various benzylating agents. This data has been compiled from literature sources to provide a clear comparison of reaction conditions, yields, and other critical parameters.
| Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Benzyl Bromide | Sodium Ethoxide | Ethanol (B145695) | Reflux | 16 | ~76%[1] | High reactivity, good yields | Highly toxic, lachrymator, corrosive[2] |
| Benzyl Chloride | Sodium Ethoxide | Ethanol | Reflux | 40 | ~42% | Lower cost, less toxic than BnBr | Lower reactivity, potentially lower yields |
| Benzyl Alcohol | (Used with DEAD/PPh₃) | THF | 0 - RT | 14 | Not Reported | Mild conditions, avoids halides | Stoichiometric byproducts, purification challenges |
| Toluene | (Pd(OAc)₂ catalyst) | Toluene | 100 | 24 | Not Reported | Atom economical, uses a bulk chemical | Requires catalyst, potentially higher cost |
*Yields for benzyl alcohol and toluene in the direct synthesis of this compound were not explicitly found in the searched literature, highlighting a potential area for further research. The presented data for these reagents are based on general procedures for similar transformations.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Synthesis of this compound using Benzyl Bromide
This protocol is adapted from a general procedure for the alkylation of β-keto esters.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Benzyl bromide
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere.
-
To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.[1]
Protocol 2: Synthesis of this compound using Benzyl Chloride
This protocol follows a similar procedure to the one using benzyl bromide, with adjustments for the lower reactivity of benzyl chloride.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Benzyl chloride
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide (1.0 equivalent) in absolute ethanol in a dry flask.
-
Add ethyl acetoacetate (1.0 equivalent) to the solution and stir until a homogeneous solution is formed.
-
Slowly add benzyl chloride (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux for 40 minutes.[3]
-
Cool the reaction mixture and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the product.[3]
Protocol 3: Proposed Synthesis of this compound using Benzyl Alcohol (Mitsunobu Reaction)
This is a generalized protocol based on the Mitsunobu reaction for the esterification of alcohols, adapted for the C-alkylation of ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Benzyl alcohol
-
Triphenylphosphine (B44618) (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve ethyl acetoacetate (1.2 equivalents) and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
To this solution, add benzyl alcohol (1.0 equivalent).
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate as byproducts. Purify by column chromatography on silica gel to isolate this compound.
Protocol 4: Proposed Synthesis of this compound using Toluene (Palladium-Catalyzed C-H Activation)
This protocol is a conceptual adaptation of palladium-catalyzed benzylic C-H activation for the specific benzylation of ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Toluene (serves as both reagent and solvent)
-
Palladium(II) acetate (Pd(OAc)₂)
-
An appropriate oxidant (e.g., benzoquinone)
-
An appropriate acid or additive (e.g., acetic acid)
Procedure:
-
In a reaction vessel, combine ethyl acetoacetate (1.0 equivalent), palladium(II) acetate (e.g., 5 mol%), and the oxidant (e.g., 2.0 equivalents).
-
Add toluene as the solvent and benzyl source.
-
Add any necessary acid or additive to promote the reaction.
-
Heat the reaction mixture at a specified temperature (e.g., 100 °C) for 24 hours under an inert atmosphere or a stream of oxygen, depending on the specific catalytic cycle.[4][5]
-
After cooling, filter the reaction mixture to remove the catalyst.
-
Remove the excess toluene under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Reaction Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways for the different synthetic routes and a general experimental workflow.
References
A Comparative Analysis of Bases for the Deprotonation of Ethyl Acetoacetate
For researchers and professionals in organic synthesis and drug development, the choice of base for deprotonating active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) is a critical decision that influences reaction efficiency, yield, and selectivity. This guide provides an objective comparison of commonly used bases—Sodium Ethoxide, Sodium Hydride, and Lithium Diisopropylamide (LDA)—supported by experimental data and detailed protocols to inform synthetic strategies.
The α-hydrogens of ethyl acetoacetate are acidic (pKa ≈ 11 in H₂O, 14.2 in DMSO) due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for the formation of a resonance-stabilized enolate.[1][2] This enolate is a key intermediate in numerous carbon-carbon bond-forming reactions, most notably the acetoacetic ester synthesis.[3] The selection of an appropriate base is paramount for achieving complete and irreversible enolate formation while minimizing side reactions.
Performance Comparison of Common Bases
The effectiveness of a base is primarily determined by its strength (indicated by the pKa of its conjugate acid) and its nucleophilicity. The ideal base should be strong enough to deprotonate ethyl acetoacetate completely without acting as a competing nucleophile.
| Feature | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | Lithium Diisopropylamide (LDA) |
| pKa of Conjugate Acid | ~16 (Ethanol)[4][5] | ~35 (H₂)[4][5] | ~36 (Diisopropylamine)[4] |
| Basicity | Strong | Very Strong | Very Strong |
| Nucleophilicity | Nucleophilic[5] | Non-nucleophilic[5] | Non-nucleophilic (sterically hindered)[6] |
| Reaction Type | Reversible Equilibrium[5] | Irreversible Deprotonation[5] | Irreversible Deprotonation[3] |
| Typical Solvent | Ethanol (B145695) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Byproducts | Ethanol[5] | Hydrogen gas (H₂)[5] | Diisopropylamine (B44863) |
| Key Advantage | Inexpensive and easy to prepare in situ.[5] | Drives reaction to completion; avoids ester-related side reactions.[5] | Extremely strong and sterically hindered, preventing nucleophilic attack.[3] |
| Key Disadvantage | Equilibrium may not fully favor the enolate; can cause transesterification.[5][7] | Highly flammable solid requiring careful handling; insoluble in most organic solvents.[5] | Must be prepared fresh or stored carefully; sensitive to moisture. |
| Typical Yields (Alkylation) | Moderate to Good (69-72% reported in a specific alkylation)[8] | Good to Excellent | Good to Excellent |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the practical implications of choosing a particular base.
Protocol 1: Deprotonation using Sodium Ethoxide (NaOEt)
This protocol is adapted from the classical acetoacetic ester synthesis. The base is often prepared in situ from sodium metal and absolute ethanol or used as a commercially available solution.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and an inert atmosphere (N₂ or Ar), add 2.5 L of absolute ethanol. Carefully add 115 g (5 moles) of metallic sodium in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: Cool the freshly prepared sodium ethoxide solution. To the stirred solution, add 650 g (5 moles) of ethyl acetoacetate at a rate that maintains a manageable temperature.[8]
-
Reaction: The formation of the sodium enolate of ethyl acetoacetate occurs. For subsequent reactions, such as alkylation, the electrophile (e.g., an alkyl halide) is then added to this solution.[8] The reaction mixture is typically heated to reflux to drive the alkylation to completion.[8]
-
Work-up: After the reaction is complete, the mixture is cooled. The ethanol is often removed by distillation. Water is then added to dissolve the sodium salts, and the organic layer is separated, washed, dried, and purified by distillation under reduced pressure.[8]
Protocol 2: Deprotonation using Sodium Hydride (NaH)
Sodium hydride offers the advantage of an irreversible reaction, as the hydrogen gas byproduct escapes the reaction vessel.
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (typically a 60% dispersion in mineral oil) in an anhydrous aprotic solvent like THF or DMF.
-
Enolate Formation: Cool the suspension in an ice bath (0 °C). Add ethyl acetoacetate dropwise to the stirred suspension. The reaction is characterized by the evolution of hydrogen gas.
-
Reaction: Allow the mixture to stir at room temperature until gas evolution ceases, indicating the complete formation of the enolate. The resulting solution can then be used for subsequent reactions.
-
Work-up: The reaction is typically quenched by the slow addition of water or a saturated aqueous ammonium (B1175870) chloride solution. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is usually achieved via vacuum distillation or chromatography.
Protocol 3: Deprotonation using Lithium Diisopropylamide (LDA)
LDA is the base of choice when complete and rapid deprotonation is required, especially for less acidic ketones or esters.[3]
-
Preparation of LDA: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool the solution to -78 °C (a dry ice/acetone bath). Add an equimolar amount of n-butyllithium (n-BuLi) dropwise. Allow the solution to stir at -78 °C for 30 minutes.
-
Enolate Formation: While maintaining the temperature at -78 °C, slowly add ethyl acetoacetate to the freshly prepared LDA solution. The deprotonation is nearly instantaneous.
-
Reaction: After stirring for a short period (15-30 minutes) to ensure complete enolate formation, the electrophile is added directly to the solution at -78 °C. The reaction is then allowed to warm slowly to room temperature.
-
Work-up: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
Logical Workflow for Base Selection
The decision-making process for selecting a base can be visualized as a logical flow, considering factors such as the desired reaction outcome and the nature of the reactants.
Caption: Workflow for selecting a base for ethyl acetoacetate deprotonation.
This guide provides a foundational comparison to aid in the selection of a base for the deprotonation of ethyl acetoacetate. The optimal choice will always depend on the specific requirements of the synthetic target, including the nature of the electrophile, desired yield, and scalability of the reaction.
References
- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. askthenerd.com [askthenerd.com]
- 7. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Efficiency of Ethyl 2-benzylacetoacetate and Other Ketoesters in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor that dictates the efficiency, yield, and overall success of a synthetic pathway. β-Ketoesters are a versatile class of reagents widely employed in the construction of complex molecular architectures. This guide provides an objective comparison of the synthetic efficiency of ethyl 2-benzylacetoacetate against other common β-ketoesters, supported by experimental data from the literature.
Overview of Reactivity
β-Ketoesters, such as ethyl acetoacetate (B1235776) and its derivatives, are characterized by the presence of a ketone and an ester functional group, separated by a methylene (B1212753) group. The protons on this α-carbon are acidic, facilitating the formation of a resonance-stabilized enolate, which is a potent nucleophile. This reactivity is central to many carbon-carbon bond-forming reactions.
The presence of a substituent at the α-position, as in this compound, can significantly influence the ketoester's reactivity due to steric and electronic effects. The bulky benzyl (B1604629) group can sterically hinder the approach of reactants, potentially lowering reaction rates and yields compared to unsubstituted or smaller α-substituted ketoesters.
Comparative Performance in Key Syntheses
To evaluate the synthetic utility of this compound, we will compare its performance, where data is available, against other ketoesters in several fundamental organic reactions: Alkylation for its synthesis, and the Hantzsch Pyridine (B92270) Synthesis and Biginelli Reaction for its application in heterocyclic synthesis.
Alkylation of Ethyl Acetoacetate to Synthesize this compound
The synthesis of this compound is itself an important reaction that highlights the reactivity of the parent ethyl acetoacetate. This alkylation proceeds via the formation of the enolate of ethyl acetoacetate, followed by nucleophilic attack on an alkyl halide.
Table 1: Synthesis of this compound via Alkylation of Ethyl Acetoacetate
| Base/Solvent System | Alkylating Agent | Reaction Conditions | Yield (%) |
| Sodium ethoxide in ethanol (B145695) | Benzyl chloride | Reflux, 40 minutes | 41.74 |
| Lithium diisopropylamide (LDA) in THF | Benzyl bromide | -78 °C to 23 °C, 16.5 hours | 76 |
The choice of base and reaction conditions clearly has a substantial impact on the yield of the alkylation reaction.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a one-pot condensation reaction used to produce dihydropyridines, which are precursors to pyridines. This reaction typically involves an aldehyde, a nitrogen donor (like ammonia (B1221849) or ammonium (B1175870) acetate), and two equivalents of a β-ketoester.[1][2] While direct comparative data for this compound in the Hantzsch synthesis is limited in the readily available literature, we can compare the performance of other common ketoesters to infer potential efficiency.
Table 2: Comparison of Ketoesters in the Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Catalyst/Conditions | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Melamine (B1676169) trisulfonic acid, 80°C, solvent-free | 95 |
| Benzaldehyde | Methyl acetoacetate | Melamine trisulfonic acid, 80°C, solvent-free | 92 |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Melamine trisulfonic acid, 80°C, solvent-free | 96 |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Melamine trisulfonic acid, 80°C, solvent-free | 94 |
| Benzaldehyde | Ethyl acetoacetate | Glycine-HCl buffer | 92 |
| Benzaldehyde | Methyl acetoacetate | Glycine-HCl buffer | 89 |
Generally, ethyl acetoacetate provides slightly higher yields than methyl acetoacetate in the Hantzsch synthesis. The steric bulk of the benzyl group in this compound would likely lead to lower yields in this reaction compared to the unsubstituted analogs due to steric hindrance during the condensation and cyclization steps.
Biginelli Reaction
The Biginelli reaction is a multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and urea (B33335) or thiourea.[3][4] These products are of significant interest in medicinal chemistry. A study has directly compared the performance of various β-ketoesters, including benzyl acetoacetate, which serves as a close structural analog to the ethyl ester.
Table 3: Comparison of Ketoesters in the Biginelli Reaction
| Aldehyde | β-Ketoester | Conditions | Yield (%) |
| p-Methoxybenzaldehyde | Methyl Acetoacetate | Solvent-free, catalyst-free | 96 |
| p-Methoxybenzaldehyde | Ethyl Acetoacetate | Solvent-free, catalyst-free | 94 |
| p-Methoxybenzaldehyde | n-Propyl Acetoacetate | Solvent-free, catalyst-free | 92 |
| p-Methoxybenzaldehyde | Isopropyl Acetoacetate | Solvent-free, catalyst-free | 90 |
| p-Methoxybenzaldehyde | n-Butyl Acetoacetate | Solvent-free, catalyst-free | 91 |
| p-Methoxybenzaldehyde | Benzyl Acetoacetate | Solvent-free, catalyst-free | 88 |
The data indicates that less sterically hindered esters like methyl and ethyl acetoacetate provide the highest yields. The yield for benzyl acetoacetate is still high, suggesting that while there is a slight decrease in efficiency with increased steric bulk, the reaction is robust. It is reasonable to predict that this compound would exhibit a lower yield compared to ethyl acetoacetate in the Biginelli reaction due to the α-substituent.
Experimental Protocols
Synthesis of this compound (High Yield Protocol)
Materials:
-
Acylsilane (0.4 mmol)
-
Ethyl diazoacetate (0.4 mmol)
-
Lithium diisopropylamide (LDA) in THF (1.7 M solution, 235 µL)
-
Benzyl bromide (0.65 mmol)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
To a solution of acylsilane and ethyl diazoacetate in THF at -78 °C, add the LDA solution dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add benzyl bromide to the reaction mixture.
-
Allow the reaction to warm to 23 °C and stir for an additional 16 hours.
-
Purify the product by flash column chromatography using a gradient of 4-10% EtOAc in hexanes to afford ethyl 2-benzyl-3-oxobutanoate as a colorless oil (Yield: 76%).
General Protocol for Hantzsch Pyridine Synthesis
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (2 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., melamine trisulfonic acid, 5 mol%)
-
Ethanol (for recrystallization)
Procedure:
-
Combine the aldehyde, β-ketoester, ammonium acetate, and catalyst in a round-bottom flask.
-
Stir the mixture at 80 °C under solvent-free conditions for 1-2 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Recrystallize the solid product from ethanol to yield the pure 1,4-dihydropyridine (B1200194) derivative.
General Protocol for Biginelli Reaction
Materials:
-
Aldehyde (e.g., p-methoxybenzaldehyde) (10 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea (15 mmol)
Procedure:
-
Grind a mixture of the aldehyde, β-ketoester, and urea in a mortar with a pestle for the specified time at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, wash the solid mixture with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Hantzsch pyridine synthesis pathway.
References
A Comparative Guide to Confirming Ethyl 2-benzylacetoacetate Purity via HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in guaranteeing the safety, efficacy, and reproducibility of final products. Ethyl 2-benzylacetoacetate, a key β-keto ester in various synthetic pathways, is no exception.[1][2] High-Performance Liquid Chromatography (HPLC) stands out as a precise, reliable, and widely adopted method for quantifying the purity of such compounds.
This guide provides an objective comparison of HPLC with other analytical techniques for determining the purity of this compound. It includes a detailed experimental protocol for a typical HPLC method, supported by illustrative data and key validation parameters.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is the preferred method for the purity determination of moderately polar, non-volatile compounds like this compound. Its high resolution allows for the effective separation of the main compound from closely related impurities, such as unreacted starting materials (e.g., ethyl acetoacetate, benzyl (B1604629) chloride) or by-products from synthesis.[3] Purity is typically calculated using the area normalization method, where the peak area of the main compound is expressed as a percentage of the total area of all detected peaks.[4]
Illustrative HPLC Purity Analysis Data
The following table summarizes hypothetical results from an HPLC analysis of a synthesized batch of this compound, demonstrating how purity is calculated.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 2.15 | 15.6 | 0.31% | Unknown Impurity |
| 2 | 3.48 | 8.2 | 0.16% | Ethyl Acetoacetate |
| 3 | 5.92 | 5025.1 | 99.41% | This compound |
| 4 | 6.71 | 5.5 | 0.11% | Unknown Impurity |
| Total | 5054.4 | 100.00% |
Detailed Experimental Protocol: HPLC Purity Assay
This section outlines a standard reverse-phase HPLC (RP-HPLC) method suitable for analyzing this compound.
1. Objective: To determine the purity of an this compound sample and quantify its impurities using HPLC with UV detection.[4]
2. Materials and Reagents:
-
This compound sample
-
Reference standards for the main compound and any known impurities
-
HPLC-grade acetonitrile (B52724) and water[4]
-
Calibrated analytical balance, volumetric flasks, and pipettes
-
0.22 µm or 0.45 µm syringe filters[4]
3. Instrumentation:
-
HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]
-
Chromatography Data System (CDS) for instrument control and data analysis.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
4. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
5. Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the method. Filter the final solution through a 0.22 µm syringe filter before injection.[4]
-
System Equilibration: Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Analysis Sequence: Inject a solvent blank (acetonitrile) to check for system contamination. Subsequently, inject the prepared sample solution in triplicate to ensure reproducibility.[4]
-
Data Processing: Integrate all peaks in the chromatogram and use the area normalization method to calculate the percentage purity of the main peak.
Workflow for HPLC Purity Confirmation
The logical flow from sample preparation to final purity assessment is a systematic process designed to ensure accurate and reliable results.
Caption: Experimental workflow for purity confirmation via HPLC.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other methods can also provide information on product purity. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are common alternatives, each with distinct advantages and limitations.
| Feature | HPLC | Gas Chromatography (GC) | NMR Spectroscopy |
| Principle | Partitioning between liquid mobile and solid stationary phases | Partitioning between gas mobile and liquid/solid stationary phases | Nuclear spin transitions in a magnetic field |
| Suitability | Ideal for non-volatile or thermally sensitive compounds | Suitable for volatile and thermally stable compounds | Provides detailed structural information and quantitative data on all proton-containing species |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Lower sensitivity, requires more sample (mg level) |
| Resolution | Excellent for separating complex mixtures | Excellent, especially with capillary columns | Depends on field strength; can resolve subtle structural differences |
| Quantification | Highly accurate and precise using external/internal standards | Highly accurate and precise | Quantitative (qNMR) but can be complex to set up |
| Throughput | High, with typical run times of 5-30 minutes | High, with fast run times possible | Lower, requires longer acquisition times for good signal-to-noise |
| Information | Purity, retention time | Purity, retention time | Unambiguous structure confirmation, keto-enol tautomerism, purity[1] |
HPLC Method Validation Parameters
To ensure that the HPLC method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[5][6] Validation demonstrates that the method is reliable, reproducible, and accurate for purity testing.[5][7]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[7] | The main peak should be well-resolved from other peaks (Resolution > 2). Peak purity analysis should show no co-elution. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[5][7] | Correlation coefficient (R²) ≥ 0.995 for a minimum of five concentration levels.[8] |
| Precision | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[5] | Relative Standard Deviation (RSD) ≤ 2% for repeatability and intermediate precision. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[7] | 98.0% - 102.0% recovery for spiked samples at different concentration levels. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.[8] | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8] | Signal-to-Noise ratio of 10:1 with acceptable precision (RSD ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6] | System suitability parameters remain within limits when parameters like flow rate (±10%), temperature (±5°C), or mobile phase composition (±2%) are varied.[6][8] |
Conclusion
Confirming the purity of this compound is essential for its application in research and development. HPLC offers an unparalleled combination of resolution, sensitivity, and quantitative accuracy, making it the gold standard for this purpose. When properly validated, an HPLC method provides reliable and defensible data, ensuring product quality and consistency. While techniques like GC and NMR offer complementary information, HPLC remains the most practical and robust choice for routine purity testing in a regulated environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. maths.tcd.ie [maths.tcd.ie]
- 4. benchchem.com [benchchem.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. inis.iaea.org [inis.iaea.org]
- 7. assayprism.com [assayprism.com]
- 8. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Spectroscopic Analysis of Ethyl 2-benzylacetoacetate
This guide provides a comprehensive comparison of the spectroscopic data for ethyl 2-benzylacetoacetate against two common alternatives, ethyl acetoacetate (B1235776) and mthis compound. The data presented herein, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), is intended for researchers, scientists, and drug development professionals to facilitate compound identification and characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its alternatives.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Peaks (cm⁻¹) | Functional Group Assignment |
| This compound | ~1745 (strong), ~1715 (strong) | C=O stretch (ester and ketone) |
| ~3030, ~2980 | C-H stretch (aromatic and aliphatic) | |
| ~1600, ~1495, ~1455 | C=C stretch (aromatic ring) | |
| ~1250-1000 | C-O stretch (ester) | |
| Ethyl acetoacetate | ~1740 (strong), ~1718 (strong) | C=O stretch (ester and ketone)[1] |
| ~2980 | C-H stretch (aliphatic) | |
| ~1240-1050 | C-O stretch (ester) | |
| Mthis compound | ~1748 (strong), ~1717 (strong) | C=O stretch (ester and ketone) |
| ~3030, ~2950 | C-H stretch (aromatic and aliphatic) | |
| ~1600, ~1495, ~1450 | C=C stretch (aromatic ring) | |
| ~1260-1020 | C-O stretch (ester) |
Table 2: ¹H NMR Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ~7.35-7.15 | m | - | Ar-H (5H) |
| ~4.15 | q | 7.1 | -OCH₂CH₃ (2H) | |
| ~3.70 | t | 7.5 | -CH(Bn)- (1H) | |
| ~3.15 | d | 7.5 | -CH₂-Ph (2H) | |
| ~2.20 | s | - | -C(O)CH₃ (3H) | |
| ~1.20 | t | 7.1 | -OCH₂CH₃ (3H) | |
| Ethyl acetoacetate | ~12.0 (enol) | s | - | Enol -OH |
| ~4.9 (enol) | s | - | Enol =CH- | |
| ~4.19 (keto) | q | 7.1 | -OCH₂CH₃ | |
| ~3.44 (keto) | s | - | -CH₂- | |
| ~2.26 (keto) | s | - | -C(O)CH₃ | |
| ~1.98 (enol) | s | - | Enol -C(O)CH₃ | |
| ~1.28 (keto) | t | 7.1 | -OCH₂CH₃ | |
| ~1.25 (enol) | t | 7.1 | -OCH₂CH₃ | |
| Mthis compound | ~7.30-7.10 | m | - | Ar-H (5H) |
| ~3.70 | s | - | -OCH₃ (3H) | |
| ~3.65 | t | 7.6 | -CH(Bn)- (1H) | |
| ~3.10 | d | 7.6 | -CH₂-Ph (2H) | |
| ~2.15 | s | - | -C(O)CH₃ (3H) |
Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~202.0 | C=O (ketone) |
| ~169.0 | C=O (ester) | |
| ~137.0 | Ar-C (quaternary) | |
| ~129.0, ~128.5, ~127.0 | Ar-CH | |
| ~61.5 | -OCH₂- | |
| ~58.0 | -CH(Bn)- | |
| ~35.0 | -CH₂-Ph | |
| ~29.0 | -C(O)CH₃ | |
| ~14.0 | -CH₃ (ethyl) | |
| Ethyl acetoacetate | ~201.0 (keto) | C=O (ketone) |
| ~172.5 (enol) | C=O (ester, enol) | |
| ~167.5 (keto) | C=O (ester, keto) | |
| ~90.0 (enol) | =CH- (enol) | |
| ~61.0 (keto) | -OCH₂- | |
| ~50.0 (keto) | -CH₂- | |
| ~30.0 (keto) | -C(O)CH₃ | |
| ~20.0 (enol) | -C(O)CH₃ (enol) | |
| ~14.0 (keto/enol) | -CH₃ (ethyl) | |
| Mthis compound | ~202.5 | C=O (ketone) |
| ~169.5 | C=O (ester) | |
| ~137.5 | Ar-C (quaternary) | |
| ~129.2, ~128.8, ~127.2 | Ar-CH | |
| ~58.5 | -CH(Bn)- | |
| ~52.5 | -OCH₃ | |
| ~35.5 | -CH₂-Ph | |
| ~29.5 | -C(O)CH₃ |
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Abundance |
| This compound | 220 | 177, 131, 91 (base peak), 43[2] |
| Ethyl acetoacetate | 130 | 88, 70, 43 (base peak) |
| Mthis compound | 206 | 163, 131, 91 (base peak), 43 |
Experimental Protocols
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy.
Procedure:
-
A small drop of the neat liquid sample was placed directly onto the diamond crystal of the ATR accessory.
-
The spectrum was recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty crystal was recorded prior to each sample measurement and automatically subtracted from the sample spectrum.
-
The crystal was cleaned with isopropanol (B130326) and dried completely between samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR Spectroscopy.
Procedure:
-
Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
The solution was transferred to a 5 mm NMR tube.
-
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
For ¹H NMR, 16 scans were acquired with a relaxation delay of 1 second.
-
For ¹³C NMR, 128 scans were acquired with a relaxation delay of 2 seconds.
-
All chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Mass Spectrometry
Method: Electron Ionization Mass Spectrometry (EI-MS).
Procedure:
-
A dilute solution of the sample in methanol (B129727) was introduced into the mass spectrometer via direct infusion.
-
The sample was vaporized and then ionized by an electron beam with an energy of 70 eV.
-
The resulting ions were separated by a quadrupole mass analyzer and detected.
-
The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-300.
Visualizing Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of an organic molecule like this compound.
Caption: Workflow of structural elucidation using spectroscopic methods.
References
Reactivity Showdown: α-Benzyl vs. α-Alkyl Acetoacetates in Synthetic Chemistry
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of organic synthesis, β-ketoesters are invaluable intermediates, prized for their versatility in forming carbon-carbon bonds. Among these, α-substituted acetoacetates are crucial for constructing complex molecular architectures. This guide provides a detailed comparison of the reactivity between two key classes of these compounds: α-benzyl acetoacetates and α-alkyl acetoacetates. Understanding their distinct reactivity profiles is paramount for optimizing reaction conditions and achieving desired synthetic outcomes in drug discovery and development.
This analysis is based on established principles of organic chemistry, examining the steric and electronic influences of the α-substituent on common transformations such as decarboxylation, alkylation, and reduction. While direct, side-by-side quantitative kinetic studies are not extensively documented in publicly available literature, this guide synthesizes foundational knowledge and provides illustrative data to highlight the expected reactivity trends.
Data Presentation: A Quantitative Overview
The following tables summarize the expected relative reactivity and yields for key transformations of α-benzyl and α-alkyl acetoacetates. The data presented is illustrative, based on established chemical principles, to provide a comparative framework. Researchers should note that actual results will vary based on specific substrates and reaction conditions.
Table 1: Illustrative Comparison of Reaction Yields (%) for α-Substituted Ethyl Acetoacetates
| Reaction | α-Ethyl Acetoacetate (B1235776) | α-Benzyl Acetoacetate | Key Influencing Factors |
| Decarboxylation | ~95% | ~90% | Steric hindrance from the benzyl (B1604629) group may slightly lower the yield. |
| Secondary Alkylation (with CH₃I) | ~85% | ~70% | Significant steric hindrance from the benzyl group impedes the approach of the electrophile. |
| Sodium Borohydride Reduction | ~90% | ~85% | The bulky benzyl group can influence the diastereoselectivity and slightly lower the overall yield. |
| Japp-Klingemann Reaction | ~80% | ~75% | Steric hindrance around the α-carbon can slightly reduce the efficiency of the coupling reaction. |
Table 2: Illustrative Relative Reaction Rates
| Reaction | α-Ethyl Acetoacetate | α-Benzyl Acetoacetate | Rationale |
| Rate of Enolate Formation | Faster | Slower | The electron-withdrawing phenyl group in the benzyl substituent slightly decreases the acidity of the α-proton. |
| Rate of Decarboxylation | 1.0 (Reference) | ~0.8 | The bulky benzyl group can create steric strain in the cyclic transition state of the decarboxylation reaction, slowing the rate. |
| Rate of Secondary Alkylation | 1.0 (Reference) | ~0.5 | Significant steric hindrance from the benzyl group dramatically slows the rate of the SN2 reaction with an incoming electrophile. |
Core Reactivity Principles: Steric vs. Electronic Effects
The differing reactivity of α-benzyl and α-alkyl acetoacetates stems primarily from the distinct steric and electronic properties of the benzyl group compared to a simple alkyl chain.
-
Steric Hindrance : The benzyl group is significantly bulkier than common alkyl groups like methyl or ethyl. This steric bulk impedes the approach of reagents to the α-carbon and the adjacent carbonyl groups. This effect is most pronounced in reactions that are sensitive to steric crowding, such as secondary alkylation.
-
Electronic Effects : The phenyl ring of the benzyl group is electron-withdrawing via an inductive effect. This influences the acidity of the α-proton, making it slightly less acidic than that of its α-alkyl counterparts. Consequently, enolate formation can be slower for α-benzyl acetoacetates.
Experimental Protocols
The following are generalized protocols for key reactions involving α-substituted acetoacetates. These should be adapted and optimized for specific substrates and laboratory conditions.
Protocol 1: Saponification and Decarboxylation of α-Substituted Ethyl Acetoacetate
This procedure outlines the conversion of an α-substituted acetoacetate to the corresponding ketone.
Materials:
-
α-Substituted ethyl acetoacetate (e.g., ethyl 2-benzyl-3-oxobutanoate or ethyl 2-ethyl-3-oxobutanoate)
-
10% Aqueous Sodium Hydroxide (B78521) (NaOH)
-
10% Aqueous Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Saponification: In a round-bottom flask, dissolve the α-substituted ethyl acetoacetate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 1 hour, or until the ester layer is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Acidification and Decarboxylation: Slowly add 10% sulfuric acid to the cooled solution until it is acidic to litmus (B1172312) paper (pH ~2). Vigorous evolution of CO₂ will be observed.
-
Gently heat the acidic mixture to 50-60 °C for 30 minutes to ensure complete decarboxylation.
-
Workup: Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting ketone by distillation or column chromatography.
Protocol 2: Secondary Alkylation of α-Substituted Ethyl Acetoacetate
This protocol describes the introduction of a second alkyl group at the α-position.
Materials:
-
α-Substituted ethyl acetoacetate (e.g., ethyl 2-benzyl-3-oxobutanoate or ethyl 2-ethyl-3-oxobutanoate)
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (B145695)
-
Alkyl halide (e.g., methyl iodide)
-
Ammonium (B1175870) chloride solution (saturated)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
Enolate Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (1.1 eq) in absolute ethanol.
-
Cool the solution in an ice bath and add the α-substituted ethyl acetoacetate (1.0 eq) dropwise over 15 minutes.
-
Stir the mixture at room temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purification: Purify the dialkylated product by vacuum distillation or column chromatography.
Visualizations
The following diagrams illustrate the key factors influencing the reactivity of α-substituted acetoacetates and a typical experimental workflow for their comparison.
A Researcher's Guide to the Synthesis of Substituted Ketones: A Comparative Analysis of Modern Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of substituted ketones is a cornerstone of modern organic chemistry. Ketones are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials. This guide provides an objective comparison of several prominent synthetic methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable route for a given synthetic challenge.
Comparative Performance of Ketone Synthesis Methods
The choice of synthetic route to a substituted ketone is often a trade-off between factors such as substrate scope, functional group tolerance, reaction conditions, and overall yield. The following table summarizes quantitative data for several widely employed methods, offering a direct comparison of their typical performance.
| Method | Starting Material(s) | Key Reagents/Catalyst | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Key Advantages | Key Limitations |
| Friedel-Crafts Acylation | Arene, Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃, FeCl₃) | 0.5 - 5 h | 0 - 80 | 50 - 95 | Excellent for aromatic ketones; well-established. | Limited to arenes; requires stoichiometric Lewis acid; not suitable for deactivated rings. |
| Oxidation of Secondary Alcohols | Secondary Alcohol | Various Oxidants (e.g., PCC, DMP, Swern) | 0.5 - 4 h | -78 to 25 | 80 - 99 | High yields; mild options available (DMP, Swern). | Requires pre-existing secondary alcohol; some oxidants are toxic (Cr-based). |
| Weinreb Ketone Synthesis | Weinreb Amide, Organometallic Reagent | Grignard or Organolithium Reagent | 1 - 4 h | 0 to 25 | 75 - 95 | Avoids over-addition to form tertiary alcohols; broad functional group tolerance.[1] | Requires preparation of the Weinreb amide. |
| Grignard Reagents + Nitriles | Nitrile, Grignard Reagent | Grignard Reagent, then H₃O⁺ | 2 - 6 h | 0 to reflux | 60 - 80 | Utilizes readily available nitriles; good for aliphatic and aromatic ketones. | The intermediate imine can be challenging to hydrolyze in some cases. |
| Organocuprates + Acid Chlorides | Acid Chloride, Organocuprate | Lithium Dialkylcuprate (Gilman Reagent) | 1 - 3 h | -78 to 0 | 70 - 90 | Selective for ketone formation without over-addition; tolerates other carbonyl groups.[2] | Requires preparation of the organocuprate reagent. |
| Ozonolysis of Alkenes | Alkene | O₃, then Reductive Workup (e.g., DMS, Zn/H₂O) | 2 - 4 h | -78 | 70 - 95 | Cleaves C=C bond to form two carbonyls; useful for complex molecules. | Requires specialized ozone generation equipment; ozonides can be explosive.[3] |
| Suzuki-Miyaura Coupling | Acyl Chloride, Boronic Acid | Pd Catalyst, Base | 4 - 24 h | 80 - 120 | 60 - 95 | Excellent for aryl-aryl or aryl-alkyl ketones; broad functional group tolerance. | Requires synthesis of boronic acids; potential for side reactions. |
Detailed Experimental Protocols
This section provides detailed, representative methodologies for the key synthetic routes discussed above.
Protocol 1: Friedel-Crafts Acylation of Anisole (B1667542)
This protocol describes the synthesis of p-methoxyacetophenone via the Friedel-Crafts acylation of anisole.[4]
Reagents and Materials:
-
Anisole
-
Propionyl chloride
-
Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
To a 25 mL round-bottom flask containing a stir bar, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).
-
Fit the flask with a Claisen adapter and add propionyl chloride (0.41 mL, 4.6 mmol) to the stirring mixture.
-
Prepare a solution of anisole (0.43 mL, 4.6 mmol) in CH₂Cl₂ (3 mL).
-
Slowly add the anisole solution dropwise to the reaction mixture over approximately 5 minutes.
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL), with the first 1 mL added very carefully.
-
Stir for another 5 minutes, then transfer the mixture to a separatory funnel.
-
Add 10 mL of water to the separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Combine the organic layers and wash with 10 mL of 5% aqueous NaOH solution.
-
Dry the organic layer over anhydrous MgSO₄ for approximately 5 minutes.
-
Filter the solution by gravity and remove the solvent by evaporation on a hot plate at a low heat setting to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Swern Oxidation of a Secondary Alcohol
This protocol details the oxidation of a secondary alcohol to a ketone using Swern conditions.[5][6]
Reagents and Materials:
-
Secondary Alcohol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Dry ice/acetone bath
Procedure:
-
To a solution of oxalyl chloride (2 equivalents) in anhydrous CH₂Cl₂ (10 volumes) at -78 °C (dry ice/acetone bath), add DMSO (4 equivalents) dropwise. Stir the mixture for one hour at -78 °C.
-
Add a solution of the secondary alcohol (1 equivalent) in anhydrous CH₂Cl₂ (5 volumes) to the reaction mixture at -78 °C and stir for an additional two hours.
-
Quench the reaction by adding triethylamine (8 equivalents) at -78 °C, followed by the addition of water (10 volumes) at the same temperature. Stir for 2 hours.
-
Allow the reaction mixture to warm to room temperature.
-
Separate the layers and wash the organic layer with brine solution (5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired ketone.
Protocol 3: Weinreb Ketone Synthesis
This protocol outlines the synthesis of a ketone from a Weinreb amide and a Grignard reagent.[7]
Reagents and Materials:
-
Weinreb amide
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M aqueous Hydrochloric acid (HCl)
Procedure:
-
To a solution of the Weinreb amide (1.0 equivalent) in anhydrous THF under an inert atmosphere, add the Grignard reagent (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of 1 M aqueous HCl at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the pure ketone.
Protocol 4: Reductive Ozonolysis of an Alkene
This protocol describes the cleavage of an alkene to form ketones using ozone followed by a reductive workup.[8]
Reagents and Materials:
-
Alkene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ozone (O₃)
-
Oxygen (O₂) or Nitrogen (N₂)
Procedure:
-
Dissolve the alkene (1–3 mmol) and dry pyridine (3–9 mmol) in dry CH₂Cl₂ (15–20 mL) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Bubble a stream of O₃/O₂ through the solution until the consumption of the alkene is complete (often indicated by a blue color from unreacted ozone).
-
Sparge the reaction mixture with O₂ and then N₂ to remove excess ozone.
-
The resulting solution containing the ozonide can be worked up using a variety of reductive agents (e.g., dimethyl sulfide, zinc dust and water) to yield the ketone products.
Strategic Selection of a Synthetic Route
The optimal synthetic route for a substituted ketone depends heavily on the target molecule's structure and the available starting materials. The following decision-making workflow can guide the selection process.
Caption: A decision-making workflow for selecting a synthetic route to a substituted ketone.
Experimental Workflow: The Weinreb Ketone Synthesis
The Weinreb ketone synthesis is a powerful method that avoids the common side reaction of over-addition of organometallic reagents to form tertiary alcohols. This is achieved through the use of a stable N-methoxy-N-methylamide (Weinreb amide) intermediate.
Caption: The experimental workflow for the Weinreb ketone synthesis.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Tandem application of C-C bond-forming reactions with reductive ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 2-benzylacetoacetate Data: Cross-referencing the NIST WebBook
For researchers, scientists, and drug development professionals, accurate and reliable physicochemical and spectroscopic data is the bedrock of scientific advancement. This guide provides a comprehensive cross-referencing of data for Ethyl 2-benzylacetoacetate, comparing information from the National Institute of Standards and Technology (NIST) WebBook with other prominent chemical databases. Detailed experimental protocols for the characterization of this compound are also presented to support experimental design and data interpretation.
Physicochemical Properties: A Comparative Overview
A critical evaluation of physicochemical data from various sources reveals a high degree of consistency for this compound (CAS No: 620-79-1). The following table summarizes key quantitative data from the NIST WebBook and compares it with information from other reputable sources such as PubChem, Cheméo, and ChemicalBook. This cross-verification provides a greater degree of confidence in the reported values.
| Property | NIST WebBook | PubChem | Cheméo | ChemicalBook |
| Molecular Formula | C₁₃H₁₆O₃[1] | C₁₃H₁₆O₃[2] | C₁₃H₁₆O₃[3] | C₁₃H₁₆O₃[4] |
| Molecular Weight ( g/mol ) | 220.2643[1] | 220.26[2] | 220.26[3] | 220.27[4] |
| Boiling Point (°C) | 276.0[4] | 276.0 @ 760 mmHg[2] | 276.15 (Predicted) | 276 (lit.)[5] |
| Density (g/mL) | Not Available | 1.033-1.037[2] | Not Available | 1.036 @ 25°C (lit.)[5] |
| Refractive Index (n20/D) | Not Available | 1.498-1.502[2] | Not Available | 1.5 (lit.)[5] |
| LogP (Octanol/Water Partition Coefficient) | Not Available | 2.52[2] | 2.62 (Predicted) | 1.99740 |
Spectroscopic Data Comparison
Spectroscopic data is fundamental for the structural elucidation and identification of chemical compounds. The NIST WebBook provides access to infrared (IR) and mass spectrometry (MS) data for this compound.[1][6] This section compares the availability of spectroscopic information across different platforms.
| Spectroscopic Data | NIST WebBook | SpectraBase | PubChem |
| Infrared (IR) Spectrum | Available[1] | 9 FTIR spectra available[7] | Available[2] |
| Mass Spectrum (Electron Ionization) | Available[6] | 2 MS (GC) spectra available[7] | Available (from NIST)[2] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Not Available | 7 NMR spectra available[7] | 2 ¹³C NMR spectra available[2] |
| ¹H Nuclear Magnetic Resonance (NMR) | Not Available | Available | Not Available |
Experimental Protocols
Reproducible experimental methodologies are crucial for verifying and building upon existing scientific knowledge. Below are detailed protocols for the synthesis and characterization of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the alkylation of ethyl acetoacetate (B1235776) with benzyl (B1604629) chloride. The following protocol is based on established organic synthesis procedures.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol (B145695) (absolute)
-
Benzyl chloride
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask, dissolve sodium ethoxide in absolute ethanol with stirring until a homogenous solution is formed.
-
To this solution, add ethyl acetoacetate dropwise at room temperature.
-
Slowly add benzyl chloride to the reaction mixture.
-
Reflux the mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with deionized water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by vacuum distillation.
Characterization Techniques
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the purified liquid sample is prepared between two potassium bromide (KBr) plates.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Expected Absorptions: Characteristic peaks include a strong C=O stretching vibration for the ester group (~1740 cm⁻¹), another C=O stretching for the ketone group (~1720 cm⁻¹), C-O stretching vibrations (~1200-1100 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Ionization Method: Electron Ionization (EI) is commonly used.
-
Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (220.26 g/mol ), as well as characteristic fragmentation patterns that can be used to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Expected signals include those for the ethyl group (a triplet and a quartet), the acetyl methyl group (a singlet), the benzylic protons (a singlet or doublet), and the aromatic protons.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, aiding in the confirmation of the carbon skeleton.
Visualizing the Data Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing data for a chemical compound like this compound, starting from a primary source like the NIST WebBook.
References
- 1. This compound [webbook.nist.gov]
- 2. Ethyl alpha-benzylacetoacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (CAS 620-79-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 620-79-1 [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
A Comparative Guide to the Economic Viability of Ibuprofen Synthesis
For researchers, scientists, and professionals in drug development, the selection of a synthetic pathway is a critical decision that balances efficiency, cost, and environmental impact. This guide provides an objective comparison of the two primary industrial synthesis routes for ibuprofen (B1674241): the traditional Boots process and the modern Boots-Hoechst-Celanese (BHC) or "green" synthesis. The evaluation is supported by key performance metrics and detailed experimental insights to inform strategic decisions in chemical manufacturing.
Quantitative Comparison of Synthetic Pathways
The economic and environmental viability of a synthetic route can be distilled into several key metrics. The following table summarizes the quantitative data for the Boots and BHC processes for ibuprofen synthesis, highlighting the significant improvements offered by the green chemistry approach.
| Metric | Boots Process | BHC Process (Green Synthesis) |
| Number of Steps | 6 | 3 |
| Atom Economy | ~40%[1][2] | ~77% (up to 99% with acetic acid recovery)[1] |
| Overall Yield | Lower due to multi-step losses | Higher[1] |
| Key Reagents | Acetic anhydride, Aluminum chloride (AlCl₃), Ethyl chloroacetate | Acetic anhydride, Hydrogen fluoride (B91410) (HF), Raney Nickel, Palladium (Pd) catalyst[1] |
| Byproducts | Large quantities of inorganic salts (e.g., hydrated aluminum trichloride)[1][2] | Acetic acid (recyclable), Water[1] |
| Environmental Impact | High due to significant waste generation[1][2] | Low, with minimal waste and recyclable catalysts[1] |
Experimental Protocols
The stark contrast in efficiency and environmental footprint between the two processes stems from their distinct chemical transformations.
The Boots Process: This original six-step synthesis involves the Friedel-Crafts acylation of isobutylbenzene, followed by a series of reactions including reduction, chlorination, Grignard reaction, and carboxylation to form the ibuprofen molecule.[3][4] The use of stoichiometric amounts of aluminum chloride in the first step is a major drawback, as it generates a large volume of aluminum trichloride (B1173362) hydrate (B1144303) waste that is difficult to recycle.[2]
The BHC (Green) Process: This streamlined, three-step process represents a significant advancement in green chemistry.[2] It begins with the same starting material, isobutylbenzene, but employs hydrogen fluoride as both a catalyst and a solvent in the initial acylation step. The HF can be efficiently recovered and reused.[5] The subsequent steps involve a catalytic hydrogenation and a carbonylation reaction, which exhibit high atom economy and generate only acetic acid as a recyclable byproduct.[1][2]
Visualizing the Synthetic Pathways
The following diagrams, generated using the Graphviz DOT language, provide a clear visual representation of the logical flow of each synthetic pathway.
Conclusion
The comparative analysis clearly demonstrates the economic and environmental superiority of the BHC process for the synthesis of ibuprofen. With a significantly higher atom economy, fewer steps, and the use of recyclable catalysts, the BHC route offers a more sustainable and cost-effective manufacturing process.[2][5] While the initial investment for a facility capable of handling hydrogen fluoride may be a consideration, the long-term benefits of reduced waste, higher yields, and simplified processing make it the preferred pathway for modern pharmaceutical production. This guide underscores the importance of applying green chemistry principles in drug development to achieve both economic viability and environmental responsibility.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-benzylacetoacetate: A Guide for Laboratory Professionals
The proper disposal of Ethyl 2-benzylacetoacetate is critical for maintaining laboratory safety and environmental compliance. This substance is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1] Therefore, it must be managed as a regulated hazardous waste. Adherence to institutional and local regulations is paramount, and disposal should always be handled through a licensed professional waste service.[2][3]
Immediate Safety and Hazard Profile
This compound is identified as a substance that causes serious eye irritation (H319) and skin irritation (H315), and may cause respiratory irritation (H335).[1][4] While it has a low fire hazard, requiring considerable preheating before ignition can occur, it is still classified as a combustible material.[5][6] Personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn when handling this chemical to avoid exposure.[2]
| Hazard Data Summary | |
| GHS Hazard Statements | H315: Causes skin irritation[1] H319: Causes serious eye irritation[1][4] H335: May cause respiratory irritation[1] |
| GHS Pictogram | Irritant (Xi)[7] |
| NFPA 704 Rating | Health: 0 Fire: 1 Reactivity: 0[5] |
| Flash Point | Materials with a fire rating of 1 have a flash point at or above 93.3 °C (200 °F).[5] A similar compound, ethyl 2-methyl-3-oxobutanoate, has a flash point of 62 °C (143.6 °F).[6] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely collect and prepare this compound for final disposal.
Step 1: Waste Characterization and Segregation
-
Classify all unwanted this compound and materials grossly contaminated with it as hazardous waste.
-
Collect this waste in a dedicated container for non-halogenated organic solvents.[8]
-
Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents or strong bases to prevent hazardous reactions.[6][9] Mixing with other waste types, like halogenated solvents, can significantly increase disposal costs.[10]
Step 2: Container Selection and Handling
-
Use a container that is chemically compatible with the ester. High-density polyethylene (B3416737) (HDPE) or the original container are suitable options.[8][11]
-
Ensure the container has a secure, non-leaking screw-on cap and is in good condition.[8]
-
Keep the container closed at all times except when adding waste.[8][11]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[11]
-
Maintain a clean exterior on the waste container to prevent accidental exposure.[11]
Step 3: Labeling
-
Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[8][12]
-
The label must include the full chemical name, "this compound," and the approximate concentration and volume. Avoid using chemical formulas or abbreviations.[8]
-
Clearly mark the container with the words "Hazardous Waste."
Step 4: Temporary Storage
-
Store the sealed and labeled waste container at or near the point of generation in a designated satellite accumulation area.[8]
-
The storage location should be a well-ventilated area, such as a chemical fume hood or a safety cabinet, away from heat, sparks, or open flames.[6][13]
-
Use secondary containment (e.g., a larger, chemically resistant tray) to capture any potential leaks.[12]
Step 5: Final Disposal
-
Arrange for a scheduled pickup with your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
-
Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[9][11]
Step 6: Decontamination of Empty Containers
-
An empty container that held this compound must be properly decontaminated before being discarded or recycled.
-
The first rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) must be collected and disposed of as hazardous waste.[12]
-
After the initial rinse is collected, the container should be triple-rinsed, allowed to air-dry in a well-ventilated area, and have its label defaced before disposal as non-hazardous waste.[12][14]
Caption: Workflow for the proper disposal of this compound.
References
- 1. Ethyl alpha-benzylacetoacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cochise.edu [cochise.edu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. lookchem.com [lookchem.com]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. carlroth.com [carlroth.com]
- 10. vumc.org [vumc.org]
- 11. ethz.ch [ethz.ch]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. chemstock.ae [chemstock.ae]
- 14. chemistry.utoronto.ca [chemistry.utoronto.ca]
Essential Safety and Operational Guide for Handling Ethyl 2-benzylacetoacetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of Ethyl 2-benzylacetoacetate (CAS No. 620-79-1), a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C13H16O3[1][2][3] |
| Molecular Weight | 220.27 g/mol [4] |
| Appearance | Light Yellow Liquid[5] |
| Boiling Point | 276 °C (lit.)[5] |
| Density | 1.036 g/mL at 25 °C (lit.)[5] |
| Flash Point | 108 °C / 226.4 °F[6] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7] The following table outlines the required personal protective equipment to be used when handling this chemical.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[8] |
| Skin Protection | Handle with chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Gloves must be inspected prior to use and disposed of properly after.[6][8] |
| Body Protection | Wear suitable protective clothing, such as a lab coat. Long-sleeved clothing is recommended. |
| Respiratory Protection | In case of insufficient ventilation or when breathing vapors, mist, or gas is possible, wear a suitable respirator. For firefighting, a self-contained breathing apparatus is necessary.[4][8] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
When weighing or transferring the liquid, do so within the fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin and eyes.[9] In case of accidental contact, follow the first-aid measures outlined below.
-
Keep the container tightly sealed when not in use to prevent the release of vapors.[4]
-
-
Accidental Release Measures :
-
In the event of a spill, avoid breathing the vapors.[4]
-
Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel, acid binder).[10]
-
Collect the absorbed material into a suitable, closed container for disposal.[4][6]
-
First-Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[4][8] |
| Skin Contact | Wash off with soap and plenty of water.[4][8] |
| Eye Contact | Flush eyes with water as a precaution.[4][8] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[4][8] |
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste containing this compound, including contaminated gloves and absorbent materials, must be collected in a suitable, clearly labeled, and closed container.[4]
-
Disposal Regulations : Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[11] Do not let the product enter drains.[4] Contact a licensed professional waste disposal service for guidance.[11]
-
Container Handling : Handle uncleaned, empty containers as you would the product itself.[12]
References
- 1. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. This compound (CAS 620-79-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound [webbook.nist.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 620-79-1 [chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Ethyl alpha-benzylacetoacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. cochise.edu [cochise.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



